1-Methylcyclopentene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-methylcyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-6-4-2-3-5-6/h4H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQUFXWBVZUTKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870755 | |
| Record name | 1-Methylcyclopent-1-ene | |
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Molecular Weight |
82.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693-89-0, 27476-50-2 | |
| Record name | 1-Methylcyclopentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693-89-0 | |
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| Record name | 1-Methylcyclopentene | |
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| Record name | Cyclopentene, methyl- | |
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| Record name | 1-METHYLCYCLOPENTENE | |
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| Record name | 1-Methylcyclopent-1-ene | |
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| Record name | 1-methylcyclopentene | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 1-METHYLCYCLOPENTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Spectral Analysis of 1-Methylcyclopentene
Introduction
1-Methylcyclopentene (C₆H₁₀, CAS No: 693-89-0) is a cyclic alkene of significant interest in organic synthesis and materials science. Its utility as a precursor for various chemical transformations necessitates unambiguous structural confirmation and purity assessment. This technical guide provides a comprehensive analysis of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
This document is intended for researchers, scientists, and professionals in drug development, offering not just spectral data but also the underlying principles and practical methodologies for its acquisition and interpretation. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Proton and Carbon Skeletons
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the precise atomic connectivity and chemical environment within a molecule. For this compound, these techniques provide definitive information about its cyclic structure and the positions of its double bond and methyl group.
A. ¹H NMR Spectroscopy: Unraveling Proton Environments
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the vinylic, allylic, and aliphatic protons in the molecule.
Data Summary: ¹H NMR of this compound
| Signal Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| Vinylic Proton (C2-H) | ~5.30 | Triplet of triplets (tt) | 1H |
| Allylic Protons (C3-H₂, C5-H₂) | ~2.11 - 2.36 | Multiplet (m) | 4H |
| Aliphatic Protons (C4-H₂) | ~1.90 | Quintet (quint) | 2H |
| Methyl Protons (C1-CH₃) | ~1.72 | Singlet (s) | 3H |
Data sourced from ChemicalBook.
Expert Analysis and Causality:
The downfield chemical shift of the vinylic proton at ~5.30 ppm is a direct consequence of the anisotropic effect of the π-electron cloud of the C=C double bond. This effect deshields the vinylic proton, causing it to resonate at a lower magnetic field. Its complex multiplicity, a triplet of triplets, arises from coupling to the two adjacent allylic protons on C5 and the two allylic protons on C3, with slightly different coupling constants.
The allylic protons appear as a multiplet between ~2.11 and 2.36 ppm. Their resonance is shifted downfield compared to typical aliphatic protons due to the moderate deshielding effect of the adjacent double bond. The complexity of this signal is a result of both geminal coupling (between protons on the same carbon) and vicinal coupling (between protons on adjacent carbons), including the vinylic proton.
The aliphatic protons on C4 are the most shielded of the ring protons, resonating at ~1.90 ppm. The observed quintet multiplicity is a result of coupling to the two adjacent allylic protons on C3 and the two allylic protons on C5.
The methyl protons appear as a sharp singlet at ~1.72 ppm. The absence of coupling is because there are no protons on the adjacent C1 carbon.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
This protocol outlines the steps for acquiring a ¹H NMR spectrum of the volatile liquid this compound.
-
Sample Preparation:
-
In a clean, dry vial, prepare a solution of this compound by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Ensure the sample is free of any particulate matter by filtering it through a Pasteur pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely to prevent evaporation of the volatile sample.
-
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer's magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution. Most modern spectrometers have automated shimming routines.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16 for a good signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).
-
Integrate the signals to determine the relative number of protons for each peak.
-
Logical Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR analysis of this compound.
B. ¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides complementary information to the ¹H NMR, showing a single peak for each unique carbon atom in the molecule.
Data Summary: ¹³C NMR of this compound
| Signal Assignment | Chemical Shift (ppm) |
| C1 (Quaternary Alkene) | ~145.9 |
| C2 (Vinylic CH) | ~121.5 |
| C5 (Allylic CH₂) | ~35.4 |
| C3 (Allylic CH₂) | ~33.1 |
| C4 (Aliphatic CH₂) | ~23.3 |
| C1-CH₃ (Methyl) | ~13.8 |
Data sourced from ChemicalBook.
Expert Analysis and Causality:
The two sp² hybridized carbons of the double bond are significantly deshielded and appear at the lowest field. The quaternary carbon (C1) at ~145.9 ppm is further downfield than the vinylic methine carbon (C2) at ~121.5 ppm due to the substitution effect of the methyl group.
The sp³ hybridized carbons of the ring and the methyl group resonate at higher fields. The allylic carbons (C3 and C5) are found at ~33.1 and ~35.4 ppm, respectively. Their slight difference in chemical shift is due to subtle differences in their electronic environments. The aliphatic C4 carbon is the most shielded of the ring carbons, appearing at ~23.3 ppm. Finally, the methyl carbon resonates at the highest field, ~13.8 ppm, as expected for a primary alkyl carbon.
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
The sample preparation for ¹³C NMR is the same as for ¹H NMR. However, the data acquisition parameters are different due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Sample Preparation: Follow the same procedure as for ¹H NMR, although a slightly more concentrated sample (15-25 mg) may be beneficial.
-
Instrument Setup: Follow the same locking and shimming procedure as for ¹H NMR.
-
Data Acquisition:
-
Select a standard proton-decoupled ¹³C NMR experiment.
-
Typical parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds. A longer delay is often necessary for quaternary carbons.
-
Number of scans: A significantly higher number of scans (e.g., 128, 256, or more) is required to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., 77.16 ppm for CDCl₃).
-
II. Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Data Summary: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3045 | =C-H Stretch | Medium |
| ~2950, ~2870 | C-H Stretch (sp³) | Strong |
| ~1660 | C=C Stretch | Medium |
| ~1450 | CH₂ Scissoring | Medium |
| ~815 | =C-H Bend (out-of-plane) | Strong |
Data interpreted from the NIST Chemistry WebBook and general IR correlation tables.
Expert Analysis and Causality:
The presence of a peak at ~3045 cm⁻¹, just above the 3000 cm⁻¹ threshold, is a clear indication of a C-H bond where the carbon is sp² hybridized , confirming the presence of an alkene. The strong absorptions just below 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in the ring and the methyl group.
The absorption at ~1660 cm⁻¹ is due to the C=C stretching vibration of the trisubstituted double bond. The strong peak at ~815 cm⁻¹ is attributed to the out-of-plane bending (wagging) of the vinylic C-H bond , which is highly characteristic for trisubstituted alkenes.
Experimental Protocol: Acquiring a Neat Liquid IR Spectrum
For a pure liquid like this compound, the simplest method is to run a "neat" sample as a thin film between two salt plates.
-
Sample Preparation:
-
Place a single drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top, allowing the liquid to spread into a thin film between the plates.
-
-
Instrument Setup:
-
Ensure the sample compartment of the FT-IR spectrometer is empty.
-
Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
-
Data Acquisition:
-
Place the "sandwich" of salt plates containing the sample into the spectrometer's sample holder.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) provides two crucial pieces of information: the molecular weight of the compound and structural clues based on its fragmentation pattern.
Data Summary: Mass Spectrum of this compound
| m/z | Relative Intensity | Proposed Fragment |
| 82 | ~31% | [C₆H₁₀]⁺• (Molecular Ion) |
| 67 | 100% | [C₅H₇]⁺ (Loss of •CH₃) |
| 54 | ~6% | [C₄H₆]⁺• (Retro-Diels-Alder) |
| 41 | ~16% | [C₃H₅]⁺ (Allyl Cation) |
| 39 | ~14% | [C₃H₃]⁺ |
Data sourced from the NIST Chemistry WebBook.
Expert Analysis and Causality:
The molecular ion peak (M⁺•) is observed at a mass-to-charge ratio (m/z) of 82, which corresponds to the molecular weight of this compound (C₆H₁₀).
The base peak (the most intense peak) at m/z 67 is due to the loss of a methyl radical (•CH₃) from the molecular ion. This fragmentation is highly favored because it results in a stable, resonance-stabilized cyclopentenyl cation.
A peak at m/z 54 can be attributed to a retro-Diels-Alder reaction , a characteristic fragmentation pathway for cyclic alkenes. This involves the cleavage of the ring to form 1,3-butadiene (a neutral molecule) and an ethylene radical cation, though in this case, the charge is likely retained on the larger fragment. The more probable fragmentation leading to m/z 54 is the loss of an ethyl radical.
The peak at m/z 41 is likely the stable allyl cation , [C₃H₅]⁺, formed through further fragmentation of the cyclopentenyl cation.
Proposed Fragmentation Pathways
Caption: Key fragmentation pathways of this compound in EI-MS.
Experimental Protocol: Acquiring an Electron Ionization Mass Spectrum
Due to its volatility, this compound is ideally suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation:
-
Prepare a dilute solution of this compound (~10-100 µg/mL) in a volatile organic solvent such as hexane or dichloromethane.
-
Transfer the solution to a 2 mL GC autosampler vial and cap it.
-
-
Instrument Setup (GC):
-
Set the GC parameters. A typical setup would include:
-
Injector Temperature: 250 °C
-
Column: A non-polar column (e.g., DB-5ms) is suitable.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation from any impurities.
-
Carrier Gas: Helium at a constant flow rate.
-
-
-
Instrument Setup (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 35) to a value above the expected molecular weight (e.g., 100).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
The GC will separate the components of the sample, and as this compound elutes from the column, it will enter the mass spectrometer to be ionized and detected.
-
-
Data Processing:
-
Extract the mass spectrum from the chromatographic peak corresponding to this compound.
-
Identify the molecular ion and analyze the fragmentation pattern. Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.
-
IV. Conclusion: A Synthesized Spectroscopic Portrait
The collective data from NMR, IR, and MS provide a comprehensive and self-validating structural confirmation of this compound. ¹H and ¹³C NMR definitively map the carbon and proton skeleton, confirming the positions of the double bond, methyl group, and cyclic structure. IR spectroscopy verifies the presence of the key alkene functional group through its characteristic C=C and =C-H stretching and bending vibrations. Finally, mass spectrometry confirms the molecular weight and provides further structural evidence through predictable fragmentation patterns, most notably the loss of a methyl group to form a stable cyclopentenyl cation.
This guide has provided not only the spectral data but also the rationale behind the observed phenomena and detailed, field-proven protocols for their acquisition. By understanding these principles and methodologies, researchers can confidently apply these powerful analytical techniques to their own work in chemical synthesis and drug development.
References
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Mestrelab Research. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]
-
Kintek Solution. (n.d.). How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. Retrieved from [Link]
-
Coates, J. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 14-21. Retrieved from [Link]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]
-
Scribd. (n.d.). IR Sample Preparation | PDF. Retrieved from [Link]
-
Homework.Study.com. (n.d.). 4.Describe the procedure for preparing a liquid sample for infrared examination. 5. Although IR.... Retrieved from [Link]
1-Methylcyclopentene CAS number 693-89-0 information
An In-depth Technical Guide to 1-Methylcyclopentene (CAS 693-89-0)
Abstract
This compound (CAS No. 693-89-0) is a highly versatile and reactive cyclic alkene that serves as a pivotal building block in modern organic chemistry.[1][2] Its unique structure, featuring a trisubstituted double bond within a strained five-membered ring, imparts a high degree of reactivity, making it a valuable precursor for a wide array of chemical transformations.[1] This technical guide provides a comprehensive exploration of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, detailed spectroscopic signature, prevalent synthetic methodologies, and characteristic chemical reactivity. Furthermore, this guide outlines its significant applications in polymer chemistry, fine chemical synthesis, and as a precursor to complex molecular architectures, including pharmaceutical intermediates.[1][3][4] All discussions are grounded in established scientific literature, with detailed experimental protocols and safety guidelines to ensure both scientific integrity and practical utility.
Compound Identification and Physicochemical Properties
This compound is a clear, colorless, and highly flammable liquid with a distinct hydrocarbon odor.[1][5] It is characterized by the molecular formula C₆H₁₀ and a molecular weight of approximately 82.14 g/mol .[5][6] Its insolubility in water and solubility in common organic solvents are key considerations for its use in synthesis.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Registry Number | 693-89-0 | [5][6] |
| Molecular Formula | C₆H₁₀ | [5][6] |
| Molecular Weight | 82.14 g/mol | [6][7] |
| IUPAC Name | This compound | [6][8] |
| Synonyms | 1-Methyl-1-cyclopentene, Cyclopentene, 1-methyl- | [2][5] |
| Appearance | Clear, colorless liquid | [2][5] |
| Boiling Point | 72-77 °C | [1][5][7] |
| Melting Point | -127 °C to -142 °C | [5][8] |
| Density | 0.78 g/mL at 25 °C | [5][7] |
| Refractive Index (n²⁰/D) | 1.431 - 1.433 | [1][9] |
| Flash Point | -19 °C (-2.2 °F) | [1][7] |
| Storage Temperature | Flammables area | [2][5] |
| InChI Key | ATQUFXWBVZUTKO-UHFFFAOYSA-N | [6][8] |
| SMILES | CC1=CCCC1 |[7][8] |
Spectroscopic Characterization
Unambiguous identification of this compound relies on a combination of spectroscopic techniques. The data presented below are characteristic signatures for verifying the compound's structure and purity.
Table 2: Key Spectroscopic Data for this compound
| Technique | Key Features and Observations | Reference(s) |
|---|---|---|
| ¹H NMR | Spectra show characteristic signals for the methyl group, allylic protons, and the single vinylic proton. | [10] |
| ¹³C NMR | The spectrum will display distinct peaks for the sp² carbons of the double bond and the sp³ carbons of the ring and methyl group. | [6] |
| Infrared (IR) | - ~3050 cm⁻¹: C-H stretch for the vinylic hydrogen (=C-H).- 2960-2850 cm⁻¹: C-H stretches for the alkyl portions.- ~1650 cm⁻¹: C=C stretch, characteristic of the alkene. | [6][11][12] |
| Mass Spectrometry (MS) | - m/z 82: Molecular ion peak [M]⁺.- m/z 67: Prominent fragment corresponding to the loss of a methyl group [M-CH₃]⁺. |[13] |
Synthesis Methodologies
This compound can be synthesized through several established routes. The choice of method often depends on the desired scale, available starting materials, and required purity. The two most prominent methods are the acid-catalyzed dehydration of 2-methylcyclopentanol and the thermal isomerization of cyclohexene.[14][15]
Laboratory Scale: Dehydration of 2-Methylcyclopentanol
This is a classic elimination reaction well-suited for laboratory-scale synthesis. The mechanism proceeds via a carbocation intermediate, which can lead to the formation of both the desired thermodynamically stable this compound (Zaitsev product) and the less substituted 3-methylcyclopentene (Hofmann product).[14] Using a less-coordinating acid like phosphoric acid and controlling the temperature can optimize the yield of the desired isomer.[14]
Caption: Synthesis of this compound via dehydration.
Experimental Protocol: Dehydration of 2-Methylcyclopentanol [14]
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask as the reaction vessel. Ensure all glassware is dry.
-
Reagent Addition: In the round-bottom flask, place 2-methylcyclopentanol and a few boiling chips. Slowly add a catalytic amount of 85% phosphoric acid (H₃PO₄) or concentrated sulfuric acid (H₂SO₄).
-
Reaction: Gently heat the mixture. The lower-boiling alkene products will distill as they are formed. Monitor the distillation head temperature, collecting the fraction that boils between 65-80°C. This range will capture this compound and its isomers.[16]
-
Work-up: Transfer the collected distillate to a separatory funnel. Wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally a saturated brine solution.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter to remove the drying agent.
-
Final Distillation: Purify the crude product by careful fractional distillation. A column with a high number of theoretical plates (e.g., a Vigreux column) is necessary to separate this compound (b.p. ~76°C) from its lower-boiling isomers.[14]
Industrial Scale: Isomerization of Cyclohexene
For larger-scale production, the gas-phase thermal isomerization of cyclohexene is often employed.[15] This process typically involves passing cyclohexene vapor over a solid acid catalyst, such as silicon dioxide, at elevated temperatures (e.g., 400°C).[15] This method can also be performed starting from cyclohexanol, which first dehydrates to cyclohexene in situ before isomerizing.[15][16] The resulting product mixture, containing isomeric methylcyclopentenes, requires purification by distillation.[16]
Chemical Reactivity and Key Transformations
The reactivity of this compound is governed by its electron-rich, trisubstituted double bond.[1] It readily undergoes electrophilic addition reactions, oxidations, and polymerizations.
Electrophilic Addition
Electrophilic addition proceeds via the formation of the most stable carbocation intermediate. For this compound, this is a tertiary carbocation, leading to Markovnikov regioselectivity where the electrophile adds to the less substituted carbon of the double bond.[17]
Caption: Mechanism of electrophilic addition of HBr.
Oxidative Cleavage: Ozonolysis
Ozonolysis is a powerful reaction that cleaves the double bond to yield carbonyl compounds. For this compound, this reaction produces 6-oxoheptanal, a valuable difunctional intermediate used in the synthesis of fragrances and pharmaceutical building blocks.[4]
Caption: Experimental workflow for the ozonolysis of this compound.
Experimental Protocol: Reductive Ozonolysis [4]
-
Reaction Setup: Dissolve this compound in a 2:1 mixture of anhydrous dichloromethane (CH₂Cl₂) and methanol (MeOH) in a round-bottom flask equipped for gas bubbling. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone (O₃) gas through the stirred solution. Monitor the reaction until a persistent blue color indicates a slight excess of ozone.
-
Quenching: Purge the solution with nitrogen gas to remove residual ozone.
-
Reductive Work-up: Add a reducing agent to the cold solution. Common choices include zinc dust with acetic acid or dimethyl sulfide (DMS). Allow the mixture to warm to room temperature and stir for several hours.
-
Isolation: Perform an aqueous work-up by washing the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-oxoheptanal.
-
Purification: The product can be purified by vacuum distillation or column chromatography.
Polymerization
The strained ring of this compound makes it an excellent monomer for various polymerization techniques, leading to polymers with unique properties for specialized plastics and resins.[3]
-
Ring-Opening Metathesis Polymerization (ROMP): Utilizes catalysts like Grubbs' catalyst to open the ring and form linear polymers.
-
Cationic Polymerization: Initiated by an electrophile, this method is effective because the methyl group helps stabilize the resulting carbocation.[3]
-
Ziegler-Natta Polymerization: Employs coordination catalysts to produce stereoregular polymers.[3]
Applications in Research and Development
This compound is more than a simple alkene; it is a strategic starting material in several advanced applications.
-
Fine Chemical Synthesis: As demonstrated by its ozonolysis to 6-oxoheptanal, it is a precursor to difunctional molecules that are building blocks for more complex targets.[4]
-
Pharmaceutical Building Block: Its rigid cyclic structure makes it a valuable scaffold in the synthesis of complex molecules, including carbocyclic nucleosides and prostaglandins.[1]
-
Mechanistic Studies: It is used as a model olefin to study the kinetics of hydrogenation and to probe the formation of carbenium ions on zeolite catalysts.[18][19]
Safety and Handling
This compound is a hazardous chemical that requires strict safety protocols.
-
Physical Hazards: It is a highly flammable liquid and vapor (GHS Flammable Liquid Category 2).[6][7] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[20]
-
Health Hazards: It poses a serious aspiration hazard (GHS Aspiration Toxicity Category 1) and may be fatal if swallowed and enters the airways.[6][7][20]
-
Handling Procedures:
-
Work only in a well-ventilated area, preferably a chemical fume hood.[21]
-
Keep away from heat, sparks, open flames, and hot surfaces.[20][21]
-
Use explosion-proof electrical and lighting equipment. Ground and bond all containers and receiving equipment to prevent static discharge.[20][22]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
-
Storage:
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The Evolving Alkene: A Technical Guide to the Discovery, Synthesis, and Application of Substituted Cycloalkenes
Abstract: Substituted cycloalkenes, cyclic hydrocarbons featuring at least one endocyclic carbon-carbon double bond, represent a cornerstone of modern organic chemistry. Once theoretical curiosities fraught with perceived instability, they have evolved into indispensable structural motifs found in a vast array of natural products, pharmaceuticals, and advanced materials. This technical guide provides an in-depth exploration of the historical journey of substituted cycloalkenes, from the early theoretical concepts that governed their discovery to the revolutionary synthetic methodologies that enabled their widespread use. We will dissect the causality behind key experimental choices in seminal synthetic strategies, including the Diels-Alder reaction and Nobel Prize-winning olefin metathesis. Furthermore, this guide will illuminate their critical role in drug development through a detailed case study on the synthesis of Oseltamivir (Tamiflu®), offering researchers, scientists, and drug development professionals a comprehensive reference on this vital class of molecules.
Section 1: Early Concepts and a New Frontier (Late 19th to Early 20th Century)
Theoretical Foundations: The Challenge of Cyclic Systems
The late 19th century was a period of burgeoning understanding in chemical structure, yet the concept of cyclic molecules presented a significant intellectual challenge. The prevailing view of molecular geometry was largely two-dimensional, making the stability of ring structures difficult to rationalize.
It was in this context that Adolf von Baeyer, in 1885, proposed his seminal "Strain Theory" to explain the relative stabilities of cycloalkanes.[1][2] Baeyer postulated that carbon atoms prefer a tetrahedral bond angle of 109.5°. He assumed, incorrectly, that all cycloalkanes were planar polygons.[1][2] According to his theory, any deviation from this ideal angle would induce "angle strain," rendering the molecule less stable.[2][3] For cyclopropane and cyclobutane, the geometric bond angles of 60° and 90°, respectively, created significant deviation and thus high strain, explaining their observed reactivity.[2][4] Conversely, cyclopentane, with a planar angle of 108°, was predicted to be the most stable, as it had the least angle strain.[2][5]
Baeyer's theory, while flawed in its assumption of planarity for all rings, was a crucial first step.[1] It provided a framework for thinking about the energetic penalties of ring formation and inadvertently highlighted the challenges chemists would face in synthesizing stable cyclic systems, particularly those containing the additional geometric constraints of a double bond. The introduction of a double bond within a small, strained ring was considered highly unfavorable, delaying the discovery and synthesis of simple cycloalkenes.
First Syntheses: The Dawn of the Cycloalkene
Despite the theoretical hurdles, pioneering chemists began to develop methods to construct cyclic systems. While not always targeting substituted cycloalkenes directly, their work laid the essential groundwork. Intramolecular cyclization reactions, where a single molecule containing two reactive functional groups is induced to form a ring, became a key strategy.
Early methods often relied on harsh conditions and were limited in scope. Dehydrohalogenation of dihalocycloalkanes, an example of an elimination reaction, was one such approach where a strong base would remove two atoms from adjacent carbons to form a double bond.[6] However, more elegant and controlled methods soon emerged.
The Dieckmann Condensation , an intramolecular version of the Claisen condensation discovered by Walter Dieckmann, proved effective for synthesizing 5- and 6-membered rings.[7][8][9] This base-catalyzed reaction involves the intramolecular condensation of a diester to form a cyclic β-keto ester, which can then be further manipulated to yield a substituted cycloalkene.[7][8]
Similarly, the Thorpe-Ziegler reaction provided a method for synthesizing larger rings. This intramolecular cyclization of a dinitrile, conceptually related to the Dieckmann condensation, produces a cyclic ketone after acidic hydrolysis, which serves as a precursor to cycloalkenes.[4][10] These early cyclization methods were critical, demonstrating that with the right precursors, the formation of cyclic structures, including those that could lead to substituted cycloalkenes, was achievable.
Section 2: The Diels-Alder Revolution (Mid-20th Century)
A Paradigm Shift in Ring Formation
The landscape of cycloalkene synthesis was irrevocably changed in 1928 with the discovery of a new reaction by Otto Diels and Kurt Alder, for which they were awarded the Nobel Prize in Chemistry in 1950.[8] The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a substituted alkene (the dienophile) to form a substituted cyclohexene.[6][8][9]
This reaction was revolutionary for several reasons. Firstly, it is highly convergent, meaning it joins two separate components together in a single step to create a complex cyclic product.[11] Secondly, it is a concerted pericyclic reaction, allowing for the simultaneous formation of two new carbon-carbon bonds.[8] Most importantly, the Diels-Alder reaction provides exceptional control over the stereochemistry of the resulting six-membered ring, a feature of immense value in the synthesis of complex molecules like natural products and pharmaceuticals.[8][11] Its reliability and stereoselectivity made the construction of functionalized cyclohexene rings, a common motif in bioactive molecules, a routine and predictable process.[8][12]
Caption: Mechanism of the Diels-Alder reaction.
Protocol Deep Dive: A Classic Diels-Alder Cycloaddition
The reaction between freshly "cracked" cyclopentadiene (the diene) and maleic anhydride (the dienophile) is a classic undergraduate laboratory experiment that demonstrates the efficiency and stereoselectivity of the Diels-Alder reaction. Dicyclopentadiene is thermally decomposed (cracked) to yield the reactive cyclopentadiene monomer, which must be used quickly as it readily dimerizes.[1][12]
Experimental Protocol: Synthesis of cis-Norbornene-5,6-endo-dicarboxylic Anhydride
-
Preparation of Dienophile Solution: In a 50 mL Erlenmeyer flask, dissolve 2.0 g of maleic anhydride in 8 mL of ethyl acetate by gently warming the mixture on a hot plate. Once dissolved, add 8 mL of hexane and cool the solution in an ice bath.[13]
-
Diels-Alder Reaction: To the cold maleic anhydride solution, add 2.0 mL of freshly cracked cyclopentadiene. Swirl the flask to ensure thorough mixing. An exothermic reaction should occur, and a white solid product will begin to crystallize.[2][13]
-
Recrystallization and Isolation: Allow the flask to stand at room temperature for 5-10 minutes to ensure the reaction is complete. Heat the mixture on the hot plate until all the solid product redissolves. Allow the solution to cool slowly to room temperature, promoting the formation of well-defined crystals.[12][13]
-
Product Collection: Cool the flask in an ice bath to maximize crystallization. Collect the white crystalline product by suction filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethyl acetate to remove any residual impurities.[2][12]
-
Drying and Characterization: Allow the product to air dry on the filter paper. Once dry, determine the weight, calculate the percentage yield, and characterize the product by measuring its melting point.
Self-Validation: The success of this protocol is validated by the formation of a white crystalline solid with a sharp melting point consistent with the literature value for the endo product. The high degree of stereoselectivity, favoring the endo isomer, is a hallmark of this specific reaction and serves as an internal validation of the underlying principles of kinetic control in Diels-Alder reactions.[14]
Section 3: The Rise of Modern Synthetic Methods (Late 20th Century to Present)
Ring-Closing Metathesis (RCM): A Nobel-Winning Strategy
While the Diels-Alder reaction mastered the synthesis of six-membered rings, the efficient construction of other ring sizes, especially medium (8-11 atoms) and large rings (macrocycles), remained a significant challenge. This changed dramatically with the development of olefin metathesis, a reaction that involves the cutting and reorganizing of carbon-carbon double bonds. For their collective work in this field, Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock were awarded the 2005 Nobel Prize in Chemistry.[13]
The intramolecular variant, Ring-Closing Metathesis (RCM), has become a powerful and widely used method for synthesizing unsaturated rings of various sizes.[13][15] The reaction uses a transition metal carbene complex (the catalyst) to cyclize a diene (a molecule with two terminal alkenes). The driving force for the reaction is often the formation of a small, volatile byproduct, such as ethylene gas, which can be easily removed from the reaction mixture.[16][17]
The first example of RCM was reported by Dider Villemin in 1980.[13] However, it was the development of well-defined, functional-group-tolerant catalysts by Schrock (molybdenum-based) and Grubbs (ruthenium-based) in the 1990s that propelled RCM to the forefront of organic synthesis.[13][14][16] These catalysts are remarkably robust, tolerating a wide range of functional groups and solvents, making them applicable to the synthesis of complex molecules.[10][16]
| Catalyst Generation | Key Features & Applications |
| First-Generation Grubbs | Based on a ruthenium center with two phosphine ligands. Effective for RCM to form di-substituted olefins and for ring-opening metathesis polymerizations (ROMP).[18] |
| Second-Generation Grubbs | One phosphine ligand is replaced by a more electron-donating N-heterocyclic carbene (NHC) ligand.[18] Exhibits higher activity and thermal stability, enabling the formation of more sterically hindered tri- and tetrasubstituted cycloalkenes.[17][18] |
| Hoveyda-Grubbs Catalysts | A chelating isopropoxystyrene ligand is attached to the ruthenium center. These catalysts show enhanced stability and are often used in industrial applications due to their ease of handling and removal.[19][20] |
Experimental Workflow: Synthesis of a Substituted Cyclopentene via RCM
The RCM of diethyl diallylmalonate is a common example used to demonstrate the effectiveness of Grubbs-type catalysts in forming five-membered rings.
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1-Methylcyclopentene thermodynamic properties and stability
An In-Depth Technical Guide to the Thermodynamic Properties and Stability of 1-Methylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic properties and relative stability of this compound, a key cyclic alkene in organic synthesis. We delve into its fundamental thermodynamic parameters, including enthalpy of formation, entropy, and Gibbs free energy, presenting both experimental and computationally derived data. A central focus is the comparative stability of this compound against its isomers, particularly the exocyclic methylenecyclopentane. This stability is rationalized through the principles of hyperconjugation and steric effects, and quantified using heats of hydrogenation. The guide further details the dynamics of isomerization, explaining the mechanistic basis for the preferential formation of the endocyclic isomer under catalytic conditions. Included are detailed, field-proven experimental and computational protocols for the determination of these properties, designed to provide researchers with a self-validating framework for their own investigations. This document serves as an authoritative resource, grounded in peer-reviewed literature, to support synthetic strategy, reaction mechanism elucidation, and process development.
Introduction: The Significance of this compound
This compound (C₆H₁₀) is a cyclic alkene whose rigid, strained five-membered ring and trisubstituted double bond confer unique reactivity and stereochemical properties.[1] As a structural motif and a synthetic intermediate, it is of considerable interest in organic chemistry, from fundamental mechanistic studies to the synthesis of complex natural products and pharmaceutical agents. An understanding of its thermodynamic landscape is not merely academic; it is critical for predicting reaction equilibria, controlling product distributions, and optimizing synthetic routes.
The thermodynamic stability of an alkene dictates its behavior in isomerization reactions and influences the energy profile of addition reactions.[2][3] For drug development professionals, comprehending the relative stability of isomers is crucial, as even minor structural changes can profoundly impact a molecule's biological activity and pharmacokinetic profile. This guide provides the core thermodynamic data and the causal logic behind the experimental and computational evaluation of this compound's stability, empowering researchers to make informed decisions in their work.
Core Thermodynamic Properties of this compound
The fundamental thermodynamic properties of a compound dictate its energy content and its behavior under various conditions. For this compound, these values have been determined through a combination of experimental calorimetry and computational chemistry.
Quantitative Thermodynamic Data
The following table summarizes the key thermodynamic and physical properties of this compound at standard conditions (25 °C and 1.01325 bar), compiled from authoritative sources.[4][5]
| Property | Value | Units | Phase | Source |
| Standard Enthalpy of Formation (ΔfH°) | -4.0 ± 2.0 | kJ/mol | Gas | NIST[5] |
| -37.4 ± 2.1 | kJ/mol | Liquid | NIST[5] | |
| Molar Heat Capacity (Cp) | 162.943 | kJ/(kmol·K) | Liquid | Chemcasts[4] |
| Enthalpy of Vaporization (ΔvapH°) | 32.45 | kJ/mol | Liquid | Chemcasts[4] |
| Normal Boiling Point | 75 | °C | Liquid | Chemcasts[4] |
| Density | 775.234 | kg/m ³ | Liquid | Chemcasts[4] |
| Molecular Weight | 82.1436 | g/mol | - | NIST[6] |
Methodologies for Property Determination
Experimental Approach: Calorimetry The heat of combustion is a primary experimental method for determining the enthalpy of formation of organic compounds.[7] The compound is completely burned in a bomb calorimeter, and the heat released is precisely measured. By applying Hess's law with the known enthalpies of formation of the products (CO₂ and H₂O), the enthalpy of formation of the reactant can be calculated.
Computational Approach: Density Functional Theory (DFT) Modern computational chemistry, particularly DFT, provides a powerful tool for calculating thermodynamic properties.[8] These ab initio methods solve the electronic structure of a molecule to determine its energy. By calculating the energies of this compound and its constituent elements in their standard states, the enthalpy of formation can be derived. DFT calculations have corroborated experimental findings, showing this compound to be more stable than its isomer methylenecyclopentane by an enthalpy value of 18.518 kJ/mol.[8][9]
The Stability of this compound: An Isomeric Comparison
A cornerstone of alkene chemistry is the principle that stability increases with the degree of substitution of the double bond.[2][10] This is primarily attributed to hyperconjugation, an electronic interaction where the electrons in adjacent C-H or C-C σ-bonds overlap with the empty π* antibonding orbital of the double bond, delocalizing electron density and lowering the molecule's overall energy.[11]
This compound is a trisubstituted alkene, making it significantly more stable than its less substituted isomers, such as 3-methylcyclopentene (disubstituted), 4-methylcyclopentene (disubstituted), and its exocyclic isomer, methylenecyclopentane (disubstituted).[12]
Quantifying Stability: Heat of Hydrogenation
The most direct experimental measure of alkene stability is the heat of hydrogenation (ΔH°hydrog).[2][13] In this reaction, isomers are hydrogenated to the same corresponding alkane (in this case, methylcyclopentane).[14] The less stable the starting alkene (higher potential energy), the more heat is released during the reaction.[13]
Experimental data clearly demonstrates the superior stability of this compound.[9]
| Isomer | Structure | Heat of Hydrogenation (kcal/mol) |
| This compound | Endocyclic, Trisubstituted | -25.3 |
| Methylenecyclopentane | Exocyclic, Disubstituted | -26.9 |
The hydrogenation of methylenecyclopentane is significantly more exothermic, confirming it is approximately 1.6 kcal/mol (6.7 kJ/mol) less stable than this compound.[9] This energy difference is the driving force behind the isomerization of the exocyclic isomer to the more stable endocyclic form.
Visualizing Isomer Stability
The following energy diagram illustrates the relative thermodynamic stabilities of this compound and methylenecyclopentane based on their heats of hydrogenation.
Caption: Energy profile comparing the stability of methylcyclopentene isomers.
Isomerization Dynamics and Protocols
The thermodynamic preference for this compound dictates the outcome of isomerization reactions. Less stable isomers, such as methylenecyclopentane, readily convert to this compound in the presence of a catalyst, a reaction that is essentially unidirectional under many conditions.[9] Studies on platinum surfaces, for example, have shown that while methylenecyclopentane easily isomerizes to this compound, the reverse reaction is not observed, indicating a significant energy barrier for converting the more stable isomer back to the less stable one.[9]
Experimental Protocol: Acid-Catalyzed Isomerization of Methylenecyclopentane
This protocol describes a representative procedure for isomerizing methylenecyclopentane to this compound. The use of an acid catalyst facilitates the formation of a carbocation intermediate, allowing for the migration of the double bond to the more thermodynamically stable position.
Objective: To demonstrate the thermodynamically driven isomerization of methylenecyclopentane to this compound.
Materials:
-
Methylenecyclopentane
-
p-Toluenesulfonic acid (catalyst)
-
Acetic acid (solvent)
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Gas chromatograph (GC) with a suitable column (e.g., non-polar)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known quantity of methylenecyclopentane (e.g., 1.0 g) in glacial acetic acid (e.g., 20 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 50 mg). Causality Note: The strong acid protonates the double bond, generating a tertiary carbocation intermediate which is key to the isomerization mechanism.
-
Reaction Monitoring: Heat the mixture to a gentle reflux (approx. 118 °C). Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 30 minutes).
-
Sample Quenching: Quench each aliquot by adding it to a vial containing a small amount of 5% sodium bicarbonate solution to neutralize the acid catalyst and stop the reaction. Extract the organic components with a small volume of diethyl ether.
-
Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) to determine the ratio of this compound to methylenecyclopentane. Self-Validation: The reaction is complete when the ratio of the isomers remains constant over successive time points, indicating that equilibrium has been reached.
-
Workup (upon completion): Cool the reaction mixture to room temperature. Pour it into a separatory funnel containing 50 mL of water. Carefully neutralize the mixture by adding 5% sodium bicarbonate solution until effervescence ceases.
-
Extraction & Drying: Extract the organic layer with diethyl ether (2 x 25 mL). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the solvent by rotary evaporation to yield the product, which will be predominantly this compound.
Visualization of the Isomerization Workflow
The following diagram outlines the key steps in the catalytic isomerization process.
Caption: Workflow for the acid-catalyzed isomerization of methylenecyclopentane.
Conclusion and Practical Implications
The thermodynamic data and stability principles detailed in this guide are fundamental to the practical application of this compound in research and development. The key takeaways are:
-
Inherent Stability: this compound is the most thermodynamically stable C₆H₁₀ methylcyclopentene isomer due to its trisubstituted double bond.[9]
-
Predictable Equilibria: This inherent stability ensures that under equilibrium conditions, reaction mixtures will overwhelmingly favor the formation of this compound over its less substituted isomers.[15]
-
Synthetic Strategy: For synthetic chemists, this means that reaction pathways involving the formation of a methylcyclopentene ring will likely yield this compound as the major product if thermodynamic control is established. Conversely, to obtain less stable isomers, kinetic control at lower temperatures is required.
By leveraging this in-depth understanding, researchers can design more efficient synthetic routes, predict product outcomes with greater accuracy, and ultimately accelerate the development of novel chemical entities and pharmaceuticals.
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A Technical Guide to the Computational Investigation of 1-Methylcyclopentene: Structure, Reactivity, and Spectroscopic Properties
Abstract
1-Methylcyclopentene, a cyclic alkene with the chemical formula C₆H₁₀, serves as a valuable intermediate in organic synthesis due to the reactivity imparted by its strained five-membered ring and trisubstituted double bond.[1][2] This in-depth technical guide provides a comprehensive framework for the computational study of this compound, designed for researchers, scientists, and professionals in drug development. By leveraging modern computational chemistry techniques, we can gain profound insights into its conformational landscape, reaction mechanisms, and spectroscopic signatures. This guide emphasizes the synergy between theoretical calculations and experimental data, offering a robust protocol for predicting and understanding the chemical behavior of this versatile molecule.
Introduction: The Significance of this compound
This compound is a colorless, flammable liquid characterized by a five-membered carbon ring with a methyl group attached to one of the unsaturated carbon atoms.[2][3] Its structure presents a fascinating subject for both experimental and theoretical investigation. The inherent ring strain and the presence of a reactive π-system make it a key building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.[1][4] Understanding its intrinsic properties at a molecular level is paramount for optimizing existing synthetic routes and designing novel chemical transformations.
Computational chemistry offers a powerful, non-invasive toolkit to explore the molecular intricacies of this compound. Through the application of quantum mechanical calculations, we can elucidate its electronic structure, predict its three-dimensional conformations, and map out the energetic pathways of its reactions. This guide will walk through the essential computational workflows for a thorough investigation of this compound.
Foundational Concepts in the Computational Chemistry of Alkenes
The computational study of alkenes like this compound is primarily governed by the principles of quantum mechanics.[5] The choice of theoretical method and basis set is critical for obtaining accurate and reliable results.
-
Density Functional Theory (DFT): DFT has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational cost. Functionals such as B3LYP and M06-2X are commonly employed for geometric optimizations and energy calculations.
-
Basis Sets: The basis set describes the atomic orbitals used in the calculation. Pople-style basis sets (e.g., 6-31G*) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) are standard choices. For higher accuracy, larger basis sets are recommended.
-
Solvation Models: To simulate chemical behavior in solution, implicit solvation models like the Polarizable Continuum Model (PCM) can be employed to account for the bulk effects of the solvent.
Conformational Analysis of the Cyclopentene Ring
The five-membered ring of this compound is not planar. It adopts puckered conformations to alleviate torsional strain.[6] The two most common conformations are the "envelope" and "twist" forms. A thorough computational analysis is essential to identify the global minimum energy structure and the energetic barriers between different conformers.
Experimental Protocol: Conformational Search
-
Initial Structure Generation: Construct the 3D structure of this compound using a molecular builder.
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.
-
Geometry Optimization: Subject the identified low-energy conformers to geometry optimization using a DFT method (e.g., B3LYP/6-31G*) to locate the stationary points on the potential energy surface.
-
Frequency Analysis: Perform a frequency calculation for each optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
-
Relative Energy Calculation: Calculate the relative energies of all stable conformers to determine their population distribution at a given temperature.
Caption: Workflow for the computational conformational analysis of this compound.
Elucidating Reaction Mechanisms
The double bond in this compound is the primary site of its chemical reactivity, readily undergoing electrophilic addition reactions.[1][7] Computational chemistry can be used to map the entire reaction coordinate, identifying transition states and intermediates, and thereby providing a detailed mechanistic understanding.
Case Study: Electrophilic Addition of HBr
The addition of hydrogen bromide (HBr) to this compound is a classic example of an electrophilic addition reaction. According to Markovnikov's rule, the hydrogen atom will add to the carbon atom that already has more hydrogen atoms, and the bromide ion will add to the more substituted carbon. Computational chemistry can be used to verify this regioselectivity.
Experimental Protocol: Transition State Searching
-
Reactant and Product Optimization: Optimize the geometries of the reactants (this compound and HBr) and the possible products (1-bromo-1-methylcyclopentane and 2-bromo-1-methylcyclopentane).
-
Transition State Guess: Generate an initial guess for the transition state structure. This can be done by performing a relaxed potential energy surface scan along the reaction coordinate or by using a transition state searching algorithm.
-
Transition State Optimization: Optimize the transition state structure using a DFT method.
-
Frequency Analysis: Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the transition state to confirm that it connects the reactants and the desired product.
-
Activation Energy Calculation: Calculate the activation energy as the difference in energy between the transition state and the reactants.
Caption: Energy profile for the electrophilic addition of HBr to this compound.
Prediction of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties of this compound, which can be invaluable for its identification and characterization.
Vibrational Spectroscopy (IR)
Frequency calculations not only provide thermochemical data but also yield the vibrational frequencies and intensities of the molecule. The calculated IR spectrum can be compared with experimental data to aid in the assignment of vibrational modes.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry. DFT calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants of this compound with high accuracy. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.
Experimental Protocol: Spectroscopic Prediction
-
Optimized Geometry: Start with the lowest energy, optimized geometry of this compound.
-
IR Spectrum Calculation: Perform a frequency calculation at the same level of theory used for the geometry optimization.
-
NMR Spectrum Calculation: Perform an NMR calculation using the GIAO method and a suitable DFT functional and basis set.
-
Data Analysis: Visualize the calculated spectra and compare them with experimental data if available.
| Computational Task | Recommended Method | Basis Set | Expected Output |
| Geometry Optimization | B3LYP or M06-2X | 6-31G* or larger | Optimized molecular structure |
| Frequency Analysis | B3LYP or M06-2X | 6-31G* or larger | Vibrational frequencies, IR spectrum, thermochemistry |
| NMR Chemical Shifts | GIAO-B3LYP | 6-311+G(2d,p) | ¹H and ¹³C chemical shifts |
| Transition State Search | QST2/QST3 or Berny | 6-31G* or larger | Transition state structure, activation energy |
Conclusion
This technical guide has outlined a comprehensive computational workflow for the in-depth study of this compound. By systematically applying the described protocols for conformational analysis, reaction mechanism elucidation, and spectroscopic prediction, researchers can gain a detailed and predictive understanding of this important cyclic alkene. The synergy between computational and experimental approaches is key to advancing our knowledge and enabling the rational design of new synthetic methodologies and functional molecules.
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An In-depth Technical Guide to 1-Methylcyclopentene: Safety, Handling, and Storage for Research Applications
This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and storage requirements for 1-Methylcyclopentene (CAS No. 693-89-0), a highly flammable and reactive cyclic alkene utilized in various organic synthesis applications.[1][2] Adherence to these guidelines is paramount for ensuring personnel safety and maintaining experimental integrity within research and drug development environments. This document moves beyond standard safety data sheet (SDS) information, offering field-proven insights and explaining the causality behind each procedural recommendation.
Hazard Analysis and Risk Mitigation
This compound presents a significant hazard profile that necessitates a thorough understanding to implement effective safety controls. The primary risks are associated with its high flammability and potential for aspiration toxicity.[3][4]
1.1. Inherent Chemical Hazards
The molecular structure of this compound, a five-membered ring with a trisubstituted double bond, contributes to its reactivity and hazardous properties.[2] It is a colorless liquid with a characteristic hydrocarbon odor.[2]
The primary hazards are formally classified as:
-
Flammable Liquid, Category 2: This classification indicates that this compound is highly flammable, with a flash point of -19°C (-2.2°F).[2][5] Vapors can form explosive mixtures with air at ambient temperatures and may travel a considerable distance to an ignition source and flash back.[3][6]
-
Aspiration Toxicity, Category 1: If swallowed, there is a high risk of the liquid being aspirated into the lungs, which can be fatal.[3][4][6]
1.2. Hierarchy of Controls
To mitigate the risks associated with handling this compound, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective measures to reduce or eliminate hazards.
Caption: Step-by-step experimental workflow for this compound.
Causality in Practice: The reason for grounding and bonding all metal containers and equipment during transfer is to prevent the buildup of static electricity. [3][7]this compound's low flash point means that even a small static discharge can provide sufficient energy to ignite the vapors. [3][7]Using non-sparking tools further mitigates the risk of ignition. [3][7]
Emergency Procedures
Preparedness is key to effectively managing an incident involving this compound.
3.1. First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. [3][7][8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. [3][8] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [3][7] |
| Ingestion | Do NOT induce vomiting. [1][3][9]If swallowed, immediately call a poison control center or physician. If vomiting occurs naturally, have the victim lean forward to reduce the risk of aspiration. [3] |
3.2. Accidental Release and Spill Cleanup
In the event of a spill, the following procedure should be followed:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Isolate: Isolate the spill area and eliminate all sources of ignition (e.g., open flames, sparks, hot surfaces). [3][10]3. Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, absorb the material with a non-combustible absorbent material such as sand, earth, or vermiculite. [11][10]Do not use combustible materials like paper towels.
-
Collect: Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for disposal. [10][12]6. Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to the appropriate safety personnel.
Storage and Disposal
Proper storage and disposal are crucial for maintaining a safe laboratory environment.
4.1. Storage Guidelines
This compound must be stored in a designated flammables area. [1][3]The storage location should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition. [3][8][9]
-
Container: Keep the container tightly closed to prevent the escape of vapors. [1][3][9]* Incompatible Materials: Store away from strong oxidizing agents. [1][3]* Temperature: Store at ambient temperatures in a cool place. [1][8] 4.2. Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. [3]The waste should be treated as hazardous and disposed of at an approved waste disposal plant. [3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₆H₁₀ [2][4] |
| Molecular Weight | 82.14 g/mol [2][4] |
| Appearance | Clear, colorless liquid [1][2] |
| Boiling Point | 72-77 °C [2][13][14] |
| Melting Point | -142 °C [2][6] |
| Flash Point | -19 °C (-2.2 °F) [2][5] |
| Density | 0.78 g/mL at 25 °C [2][13][14] |
| Solubility in Water | Insoluble [1][2] |
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Understanding the strained ring structure of 1-Methylcyclopentene
An In-depth Technical Guide on the Strained Ring Structure of 1-Methylcyclopentene
Authored by: A Senior Application Scientist
Abstract
This compound (C₆H₁₀) is a cyclic alkene of significant interest in both synthetic and polymer chemistry.[1][2] Its reactivity is fundamentally governed by the inherent strain within its five-membered ring structure, a feature that makes it a valuable precursor for a range of chemical transformations.[1] This guide provides a detailed examination of the structural, synthetic, spectroscopic, and reactive properties of this compound. We will explore the origins of its ring strain, detail robust synthetic protocols, analyze its characteristic spectroscopic signatures, and discuss how its strained nature dictates its chemical behavior in addition and polymerization reactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical building block.
The Nature of Ring Strain in Cyclopentene Systems
In organic chemistry, ring strain is a form of instability that arises when bond angles in a cyclic molecule deviate from their ideal values.[3] This strain is a composite of angle strain (deviation from ideal sp³, ~109.5°, or sp², ~120°, bond angles), torsional strain (eclipsing interactions between adjacent bonds), and transannular strain (steric repulsion across the ring).[3][4][5]
While cyclohexane can adopt a strain-free "chair" conformation, smaller rings are unable to achieve this ideal geometry.[4] Cyclopentane, for instance, adopts a non-planar "envelope" conformation to relieve some of the torsional strain that would be present in a planar structure, resulting in a moderate ring strain of about 6.5 kcal/mol.[6] The introduction of a double bond in this compound flattens a portion of the ring, altering the bond angles and torsional interactions. The sp² hybridized carbons of the double bond prefer an angle of 120°, while the sp³ carbons favor 109.5°. Forcing these atoms into a five-membered ring creates inherent angle strain.[3] This stored energy makes the π-bond more accessible and, consequently, more reactive than in a comparable acyclic alkene.
Computational studies using Density Functional Theory (DFT) have shown that this compound is thermodynamically more stable than its isomer, methylenecyclopentane, by approximately 18.5 kJ/mol (about 4.4 kcal/mol), providing quantitative insight into the energetics of this system.[7]
Physicochemical Properties
This compound is a colorless, highly flammable liquid with a distinct hydrocarbon odor.[1] It is insoluble in water but miscible with common organic solvents.[1][2] A summary of its key physical properties is provided in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₆H₁₀ | [1][2][8] |
| Molecular Weight | 82.14 g/mol | [1][2][8] |
| CAS Number | 693-89-0 | [1][2][8] |
| Boiling Point | 72-77 °C | [1][8] |
| Melting Point | -127 to -142 °C | [1][8] |
| Density | 0.78 g/mL at 25 °C | [1][8] |
| Refractive Index (n²⁰/D) | 1.431 - 1.433 | [1] |
| Flash Point | -19 °C to -25 °C | [1][8] |
Synthesis and Purification
Several reliable methods exist for the laboratory-scale synthesis of this compound. The choice of method often depends on the availability of starting materials and the desired scale. Common routes include the dehydration of tertiary alcohols and the Wittig reaction.
Synthesis via Dehydration of 1-Methylcyclopentanol
This is a classic acid-catalyzed elimination reaction. 1-Methylcyclopentanol, which can be readily prepared from the Grignard reaction of cyclopentanone with methylmagnesium bromide, is treated with a strong, non-nucleophilic acid.[1]
Caption: Workflow for the synthesis of this compound via dehydration.
Experimental Protocol: Dehydration of 1-Methylcyclopentanol
-
Grignard Reaction (Preparation of Alcohol): To a solution of methylmagnesium bromide in anhydrous diethyl ether at 0 °C, add cyclopentanone dropwise.[1] Allow the mixture to stir for 1 hour at room temperature.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[1] Separate the organic layer, extract the aqueous layer with diethyl ether, and combine the organic fractions. Wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield crude 1-methylcyclopentanol.[1]
-
Dehydration: Place the crude 1-methylcyclopentanol in a distillation apparatus with a catalytic amount of phosphoric acid or p-toluenesulfonic acid.[9]
-
Distillation: Gently heat the mixture. The alkene products will distill as they are formed.[10] It is crucial to keep the distillation temperature below the boiling point of the starting alcohol to prevent its co-distillation.[10] The receiving flask should be cooled in an ice bath.[10]
-
Purification: Wash the collected distillate with water, saturated sodium bicarbonate solution, and finally brine.[10] Dry the organic layer over anhydrous magnesium sulfate.
-
Final Purification: Purify the crude product by fractional distillation.[10] Because side products like 3-methylcyclopentene may form, a column with a high number of theoretical plates is recommended for efficient separation.[10]
Synthesis via Wittig Reaction
An alternative route involves the reaction of cyclopentanone with a phosphorus ylide (a Wittig reagent).[10] This method offers excellent control over the placement of the double bond.
Experimental Protocol: Wittig Synthesis
-
Ylide Preparation: Prepare the phosphonium ylide by reacting methyltriphenylphosphonium bromide with a strong base like n-butyllithium in an anhydrous solvent such as THF.
-
Wittig Reaction: Cool the ylide solution to a low temperature (e.g., -78 °C) and add cyclopentanone dropwise. Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with a low-boiling solvent like pentane. The triphenylphosphine oxide byproduct will precipitate and can be removed by filtration.[10] Wash the pentane solution with water and brine, then dry over anhydrous magnesium sulfate.[10] Remove the pentane by simple distillation, followed by fractional distillation of the crude product to obtain pure this compound.[10]
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the structure and purity of this compound. The key spectral features are summarized in Table 2.
Table 2: Key Spectroscopic Data for this compound
| Technique | Key Feature | Typical Value / Observation |
| ¹H NMR | Vinylic Proton (-C=CH-) | ~5.3 ppm (triplet-like multiplet) |
| Methyl Protons (-CH₃) | ~1.6 ppm (singlet) | |
| Allylic Protons (-C=C-CH₂-) | ~2.2 ppm (multiplet) | |
| Homoallylic Protons (-CH₂-CH₂-C=) | ~1.8 ppm (multiplet) | |
| ¹³C NMR | Quaternary Olefinic C (C1) | ~145 ppm |
| Tertiary Olefinic C (C2) | ~120 ppm | |
| Methyl C (-CH₃) | ~15 ppm | |
| IR Spectroscopy | C=C Stretch (medium) | ~1660-1680 cm⁻¹ |
| Vinylic C-H Stretch (medium) | ~3040 cm⁻¹ | |
| Aliphatic C-H Stretch (strong) | ~2850-2960 cm⁻¹ |
Note: NMR values are approximate and depend on the solvent used. IR data is based on general values for trisubstituted cycloalkenes and NIST reference spectra.[11][12]
Reactivity Driven by Ring Strain
The reactivity of this compound is dominated by the strained double bond, making it susceptible to a variety of addition reactions.[1] The release of ring strain provides a thermodynamic driving force for reactions that convert the sp² carbons to sp³ carbons.
Electrophilic Addition Reactions
This compound readily undergoes electrophilic addition. Due to the trisubstituted nature of the double bond, these reactions are typically regioselective.
-
Hydration: Acid-catalyzed addition of water follows Markovnikov's rule, protonating the less substituted carbon of the double bond to form a stable tertiary carbocation at C1. Subsequent attack by water yields 1-methylcyclopentanol.[13]
-
Hydroboration-Oxidation: This two-step process achieves anti-Markovnikov hydration. Borane (BH₃) adds to the double bond, with boron adding to the less sterically hindered and less substituted carbon (C2). Subsequent oxidation with H₂O₂ in base replaces the boron with a hydroxyl group, yielding trans-2-methylcyclopentanol.[14][15] The reaction proceeds via syn-addition of H and B across the double bond.
-
Halogenation: The addition of halogens like Cl₂ or Br₂, often in the presence of water, proceeds through a bridged halonium ion intermediate.[16] This mechanism leads to anti-addition of the halogen and the nucleophile (e.g., OH from water).[16]
Caption: Contrasting pathways for the hydration of this compound.
Polymerization Reactions
The strained ring of this compound makes it a suitable monomer for various polymerization techniques, leading to polymers with unique properties for applications in resins and specialty plastics.[17]
-
Cationic Polymerization: As an electron-rich alkene, this compound is well-suited for cationic polymerization initiated by an electrophile. The methyl group helps stabilize the resulting carbocationic propagating species.[17]
-
Ziegler-Natta Polymerization: This method uses coordination catalysts (e.g., TiCl₄/Al(C₂H₅)₃) to produce polymers, often with high stereoregularity.[17]
-
Ring-Opening Metathesis Polymerization (ROMP): While less common for cyclopentene derivatives compared to more strained systems like norbornene, ROMP is a powerful technique for polymerizing cycloalkenes using catalysts like Grubbs' catalyst.[17]
Applications in Synthesis and Materials Science
This compound serves as a versatile starting material and building block in several areas:[2]
-
Organic Synthesis: It is a key intermediate for creating substituted cyclopentane and cyclopentene rings, which are core structures in many natural products and pharmaceuticals, including prostaglandins and carbocyclic nucleosides.[1]
-
Polymer Chemistry: Its ability to be polymerized through various mechanisms allows for the synthesis of novel polymers with tailored properties for use as resins, coatings, and specialized plastics.[17]
-
Fine Chemicals: It is a precursor in the production of various fine chemicals and fragrance components.
Conclusion
The strained five-membered ring of this compound is the defining feature of its chemical identity. This strain not only elevates the molecule's ground-state energy but also dictates its reactivity, making the double bond a focal point for a wide array of chemical transformations. A thorough understanding of its synthesis, spectroscopic properties, and reaction mechanisms is crucial for leveraging its potential as a versatile building block in academic research and industrial applications, from complex molecule synthesis to the development of advanced polymer materials.
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Methodological & Application
Application Note & Protocol: A Comparative Guide to the Synthesis of 1-Methylcyclopentene from Cyclopentanone
Abstract
This document provides a detailed guide for the synthesis of 1-methylcyclopentene, a valuable intermediate in organic synthesis, starting from the readily available precursor, cyclopentanone. We present and critically evaluate two robust and widely adopted synthetic strategies: the single-step Wittig reaction and the two-step sequence involving Grignard addition followed by acid-catalyzed dehydration. This application note is designed for researchers in organic chemistry, drug development, and materials science, offering not only step-by-step protocols but also a deep dive into the mechanistic rationale behind procedural choices, ensuring both reproducibility and a thorough understanding of the underlying chemistry.
Introduction: Strategic Importance of this compound
This compound is a five-membered cycloalkene that serves as a versatile building block in the synthesis of complex organic molecules. Its utility stems from the reactivity of the double bond, which can be functionalized in numerous ways (e.g., epoxidation, dihydroxylation, ozonolysis) to introduce new stereocenters and functional groups. This makes it a key intermediate in the synthesis of natural products, pharmaceuticals, and specialty polymers.
The choice of synthetic route from cyclopentanone is often dictated by factors such as desired purity, scale, available reagents, and tolerance of functional groups in more complex substrates. This guide provides the necessary detail to make an informed decision based on these experimental parameters.
Mechanistic Overview: Two Pathways to a Common Target
The conversion of a ketone to an alkene is a fundamental transformation in organic chemistry. Here, we explore two distinct and powerful methods to achieve this conversion.
The Wittig Reaction: A Direct Olefination
The Wittig reaction is a cornerstone of C=C bond formation. It utilizes a phosphorus ylide to directly replace the carbonyl oxygen of a ketone or aldehyde with a carbon-based substituent. In this case, cyclopentanone is treated with methylenetriphenylphosphorane (Ph3P=CH2).
The reaction proceeds through a concerted [2+2] cycloaddition mechanism, forming a highly strained four-membered ring intermediate known as an oxaphosphetane. This intermediate rapidly collapses to form the desired alkene and triphenylphosphine oxide (Ph3PO), a thermodynamically stable byproduct that drives the reaction forward. The choice of a non-stabilized ylide, such as the one derived from methyltriphenylphosphonium bromide, typically favors the formation of the less substituted alkene, which is the desired product in this synthesis.
Figure 1: Simplified workflow of the Wittig reaction for olefination.
Grignard Reaction & Dehydration: A Stepwise Approach
This classic two-step route first employs nucleophilic addition of a Grignard reagent to the carbonyl carbon, followed by elimination to form the alkene.
-
Step 1: Grignard Addition. Methylmagnesium bromide (CH3MgBr), a potent nucleophile, attacks the electrophilic carbonyl carbon of cyclopentanone. This forms a magnesium alkoxide intermediate, which upon acidic workup, yields the tertiary alcohol, 1-methylcyclopentanol.
-
Step 2: Acid-Catalyzed Dehydration. The resulting alcohol is then subjected to dehydration using a strong acid catalyst, such as sulfuric acid (H2SO4) or phosphoric acid (H3PO4). The acid protonates the hydroxyl group, converting it into a good leaving group (water). Departure of water generates a tertiary carbocation, which is then deprotonated at an adjacent carbon to form the double bond. According to Zaitsev's rule, the more substituted alkene is the major product, which in this case is the desired this compound.
Figure 2: Two-step workflow for the Grignard/Dehydration synthesis.
Comparative Analysis of Synthetic Routes
The choice between these two methods depends on specific experimental goals and constraints.
| Feature | Wittig Reaction | Grignard Reaction & Dehydration |
| Number of Steps | 1 (One-pot synthesis) | 2 (Requires isolation of alcohol intermediate) |
| Key Reagents | Methyltriphenylphosphonium bromide, strong base (e.g., n-BuLi) | Methylmagnesium bromide, strong acid (e.g., H2SO4) |
| Major Byproduct | Triphenylphosphine oxide (Ph3PO) | Water, inorganic salts |
| Yield | Generally good to excellent (70-90%) | Good to excellent over two steps (65-85%) |
| Purity Concerns | Removal of Ph3PO can be challenging. | Potential for isomeric byproducts (e.g., methylenecyclopentane). |
| Advantages | Direct, high regioselectivity for exocyclic double bond. | Utilizes common, less expensive reagents. |
| Disadvantages | Requires stoichiometric amounts of phosphonium salt and base; Ph3PO removal. | Requires strictly anhydrous conditions for Grignard step; potential for rearrangements. |
Detailed Experimental Protocols
Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All reagents are hazardous and should be handled with care.
Protocol 1: Synthesis via Wittig Reaction
Objective: To synthesize this compound from cyclopentanone in a single step.
Materials:
-
Methyltriphenylphosphonium bromide (CH3PPh3Br)
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
Cyclopentanone
-
Anhydrous Tetrahydrofuran (THF)
-
Pentane
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Ylide Generation:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (10.72 g, 30.0 mmol).
-
Add anhydrous THF (100 mL) via cannula.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (12.0 mL of a 2.5 M solution in hexanes, 30.0 mmol) dropwise over 15 minutes. The solution will turn a characteristic deep orange/red color, indicating the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
-
Reaction with Cyclopentanone:
-
Cool the ylide solution back down to 0 °C.
-
In a separate flask, prepare a solution of cyclopentanone (2.10 g, 25.0 mmol) in anhydrous THF (20 mL).
-
Add the cyclopentanone solution to the ylide mixture dropwise via syringe over 20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 12-16 hours). The color will fade as the reaction proceeds.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH4Cl (50 mL).
-
Transfer the mixture to a separatory funnel. Add pentane (100 mL) and separate the layers. The desired product is highly volatile and will be in the organic (pentane/THF) layer.
-
Extract the aqueous layer with pentane (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic phase over anhydrous MgSO4, filter, and concentrate the filtrate carefully using a rotary evaporator with a cooled trap. Caution: this compound is volatile (b.p. 75-76 °C). Do not use excessive heat or vacuum.
-
The crude product can be purified by fractional distillation to yield pure this compound.
-
Protocol 2: Synthesis via Grignard Reaction and Dehydration
Objective: To synthesize this compound in a two-step process involving an alcohol intermediate.
Part A: Synthesis of 1-Methylcyclopentanol
Materials:
-
Magnesium turnings (Mg)
-
Iodine (I2, a single crystal)
-
Methyl iodide (CH3I) or Methyl bromide (CH3Br)
-
Anhydrous Diethyl Ether or THF
-
Cyclopentanone
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Grignard Reagent Preparation:
-
To a flame-dried 250 mL three-neck flask equipped with a condenser, dropping funnel, and magnetic stir bar under a nitrogen atmosphere, add magnesium turnings (0.73 g, 30.0 mmol).
-
Add a single crystal of iodine to activate the magnesium surface.
-
Add anhydrous diethyl ether (20 mL).
-
In the dropping funnel, place a solution of methyl iodide (4.26 g, 30.0 mmol) in anhydrous diethyl ether (30 mL).
-
Add a small portion (approx. 2-3 mL) of the methyl iodide solution to the magnesium. The reaction should initiate, indicated by bubbling and the disappearance of the iodine color. If it does not start, gentle warming may be required.
-
Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed.
-
-
Reaction with Cyclopentanone:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of cyclopentanone (2.10 g, 25.0 mmol) in anhydrous diethyl ether (20 mL) dropwise from the dropping funnel.
-
After addition, remove the ice bath and stir the reaction at room temperature for 1 hour.
-
-
Workup:
-
Cool the reaction mixture back to 0 °C and quench by slowly adding saturated aqueous NH4Cl (50 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na2SO4.
-
Filter and remove the solvent by rotary evaporation to yield crude 1-methylcyclopentanol, which can be used directly in the next step.
-
Part B: Dehydration of 1-Methylcyclopentanol
Materials:
-
Crude 1-methylcyclopentanol (from Part A)
-
Concentrated Sulfuric Acid (H2SO4) or 85% Phosphoric Acid (H3PO4)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Anhydrous calcium chloride (CaCl2)
Procedure:
-
Dehydration Reaction:
-
Set up a fractional distillation apparatus. Place the crude 1-methylcyclopentanol (approx. 2.5 g, 25.0 mmol) into the distillation flask.
-
Add a few drops (approx. 0.5 mL) of concentrated H2SO4. Caution: Addition is exothermic.
-
Heat the mixture gently. The alkene product will co-distill with water as it is formed. Collect the distillate boiling below 90 °C.
-
-
Purification:
-
Transfer the collected distillate to a separatory funnel.
-
Wash with a small amount of saturated NaHCO3 solution to neutralize any remaining acid.
-
Wash with water (10 mL) and then with brine (10 mL).
-
Separate the organic layer and dry it over anhydrous CaCl2.
-
The final product can be obtained by a final, careful fractional distillation, collecting the fraction boiling at 75-76 °C.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR: Expected signals include a singlet for the methyl group (~1.6 ppm), a multiplet for the allylic protons (~2.2 ppm), and a multiplet for the vinylic proton (~5.4 ppm).
-
¹³C NMR: Key signals for the quaternary and tertiary vinylic carbons will be present in the 120-150 ppm range.
-
GC-MS: To confirm the molecular weight (82.14 g/mol ) and assess purity.
Conclusion
Both the Wittig olefination and the Grignard/dehydration sequence represent effective and reliable methods for the synthesis of this compound from cyclopentanone. The Wittig reaction offers a more direct route, which can be advantageous for sensitive substrates, though it involves more expensive reagents and a challenging byproduct removal. The Grignard/dehydration pathway is a cost-effective and classic alternative, but the strongly acidic and high-temperature conditions of the elimination step may not be suitable for all applications and can lead to isomeric impurities. The choice of method should be guided by the specific requirements of the overall synthetic plan, including scale, cost, and desired purity.
References
-
Title: The Wittig Reaction Source: Organic Syntheses, Coll. Vol. 5, p.751 (1973); Vol. 45, p.78 (1965). URL: [Link]
-
Title: The Wittig reaction: mechanism and stereoselectivity Source: Chemical Reviews, 1989, 89 (4), pp 863–927. URL: [Link]
-
Title: Grignard Reagents: New Developments Source: Patai's Chemistry of Functional Groups (2009). URL: [Link]
-
Title: The Dehydration of Alcohols Source: LibreTexts Chemistry URL: [Link]
Application Note: Synthesis of 1-Methylcyclopentene via Dehydration of 2-Methylcyclopentanol
Abstract
This application note provides a comprehensive guide for the synthesis of 1-methylcyclopentene through the acid-catalyzed dehydration of 2-methylcyclopentanol. The document outlines the underlying chemical principles, including the E1 elimination mechanism and regioselectivity governed by Zaitsev's rule. A detailed, field-proven experimental protocol is presented, covering the reaction setup, purification by distillation, and characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering both theoretical insights and practical instructions to ensure a successful and efficient synthesis.
Introduction: Theoretical Framework
The dehydration of alcohols is a fundamental transformation in organic chemistry, providing a reliable route to alkene synthesis.[1][2] The reaction involves the elimination of a water molecule from an alcohol, typically facilitated by a strong acid catalyst and heat.[3][4] For secondary alcohols like 2-methylcyclopentanol, the reaction proceeds predominantly through an E1 (elimination, unimolecular) mechanism.[3][5][6]
The mechanism is initiated by the protonation of the hydroxyl group by the acid catalyst (e.g., H₃PO₄ or H₂SO₄), converting it into a good leaving group (water).[7][8] The departure of the water molecule results in the formation of a secondary carbocation intermediate.[3][7] A subsequent deprotonation at an adjacent carbon atom by a weak base (such as water or the conjugate base of the acid) leads to the formation of the carbon-carbon double bond, regenerating the acid catalyst.[3]
Regioselectivity and Zaitsev's Rule:
When multiple alkene isomers can be formed, the regioselectivity of the elimination is governed by Zaitsev's rule. This rule states that the major product will be the more substituted, and therefore more thermodynamically stable, alkene.[9][10][11] In the dehydration of 2-methylcyclopentanol, two primary products are possible: the trisubstituted this compound (major product) and the disubstituted 3-methylcyclopentene (minor product). The formation of this compound is favored due to its greater stability.[12][13]
Reaction Mechanism and Experimental Workflow
The overall transformation and the detailed E1 mechanism are depicted below. Understanding these pathways is crucial for optimizing reaction conditions and troubleshooting potential issues.
Caption: E1 mechanism for the dehydration of 2-methylcyclopentanol.
A systematic experimental workflow is essential for achieving high yield and purity. The following diagram outlines the key stages of the synthesis, from reaction setup to final product analysis.
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for the safe and efficient synthesis of this compound. Adherence to standard laboratory safety procedures is mandatory.
Materials and Equipment:
-
2-methylcyclopentanol
-
85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or anhydrous calcium chloride (CaCl₂)
-
Boiling chips
-
Round-bottom flask (50 mL)
-
Simple distillation apparatus (heating mantle, still head, condenser, receiving flask)
-
Separatory funnel
-
Erlenmeyer flasks
-
Ice bath
Procedure:
-
Reaction Setup: In a 50-mL round-bottom flask, combine 15.0 mL of 2-methylcyclopentanol and a few boiling chips.[6] While swirling, slowly and carefully add 4.5 mL of 85% phosphoric acid.[6] An ice water bath should be kept on hand to cool the flask if the initial exothermic reaction becomes too vigorous.[6]
-
Distillation: Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask.[13][14] The receiving flask should be cooled in an ice bath to minimize the evaporation of the volatile alkene product.[4] Heat the reaction mixture using a heating mantle. The alkene products will co-distill with water as they are formed.[7] Maintain the distillation temperature at the still head below 100°C to minimize the distillation of the unreacted alcohol.[15] Continue the distillation until no more oily product is collected.
-
Aqueous Workup: Transfer the distillate to a separatory funnel. Two layers will be present: an upper organic layer (the alkene products) and a lower aqueous layer. Drain and discard the aqueous layer. Wash the organic layer sequentially with:
-
10 mL of water to remove the bulk of the acid.
-
10 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.[6] Be sure to vent the separatory funnel frequently to release any CO₂ gas that evolves.
-
10 mL of saturated sodium chloride (brine) solution to facilitate the separation of the organic and aqueous layers.
-
-
Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate or calcium chloride to remove any residual water.[14][15] Swirl the flask and let it stand for 10-15 minutes. The liquid should be clear when dry.
-
Final Purification: Decant the dried liquid into a clean, dry round-bottom flask. For higher purity, a final fractional distillation can be performed.[4] A Vigreux column is recommended to efficiently separate the this compound from any isomeric byproducts and residual solvent.[4] Collect the fraction boiling at approximately 76°C.
Product Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): GC is the ideal technique to determine the purity of the product and the relative ratio of the this compound and 3-methylcyclopentene isomers.[7][12][16] The mass spectrometer provides definitive identification of the components based on their mass-to-charge ratio and fragmentation patterns.
-
Expected GC Retention: this compound will have a different retention time than 3-methylcyclopentene.
-
Expected Mass Spectrum (EI): The molecular ion peak for this compound (C₆H₁₀) will be at m/z = 82. Key fragment ions are expected at m/z = 67 (M-15, loss of a methyl group) and 81 (M-1).[17][18]
Spectroscopic Analysis:
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to vinylic, allylic, and aliphatic protons. The exact chemical shifts and splitting patterns will be characteristic of the this compound structure. |
| ¹³C NMR | Two signals in the sp² region for the double bond carbons and signals in the sp³ region for the other four carbons. |
| IR Spectroscopy | A characteristic C=C stretch around 1650 cm⁻¹ and a vinylic =C-H stretch just above 3000 cm⁻¹.[17][19] |
Troubleshooting and Optimization
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Ensure adequate heating and reaction time. Use a more concentrated acid catalyst if necessary. |
| Loss of product during workup | Minimize transfers and ensure proper phase separation in the separatory funnel. | |
| Product Contamination | Incomplete separation of isomers | Use a more efficient fractional distillation column (e.g., a longer Vigreux column or a packed column).[4] |
| Presence of unreacted alcohol | Ensure the distillation temperature did not significantly exceed the boiling point of the alkene. | |
| Formation of Polymeric Byproducts | Excessive heat or acid concentration | Moderate the reaction temperature and avoid using overly harsh acidic conditions. |
Conclusion
The acid-catalyzed dehydration of 2-methylcyclopentanol is an effective and illustrative method for the synthesis of this compound. By understanding the E1 mechanism and applying the principles of Zaitsev's rule, researchers can predictably favor the formation of the more stable alkene isomer. The detailed protocol and characterization data provided in this application note serve as a robust guide for the successful execution of this important organic transformation.
References
-
JoVE. (2025). Acid-Catalyzed Dehydration of Alcohols to Alkenes. Retrieved from [Link]
-
Pearson+. (2024). Show how you would convert 2-methylcyclopentanol to the following... Retrieved from [Link]
-
YouTube. (2020). Dehydration of 2-Methylcyclohexanol Experiment, Part 1: Prelab Lecture. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Elimination Reactions of Alcohols. Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Elimination Reactions (2): The Zaitsev Rule. Retrieved from [Link]
-
YouTube. (2023). A-level chemistry, alkenes: Distillation, purification, yield and mechanism - exam question. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]
-
Science Learning Center. (n.d.). Dehydration of an Alcohol. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 10.4: Dehydration Reactions of Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS of (a) methyl cyclopentane; (b) 2-methylpentane. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclopentene, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
YouTube. (2023). Dehydration Reactions of Alcohols and Zaitsev's Rule. Retrieved from [Link]
-
Scribd. (n.d.). Chemistry Lab: Methylcyclohexanol Dehydration. Retrieved from [Link]
-
ACS Earth and Space Chemistry. (2018). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. Retrieved from [Link]
- Google Patents. (2012). US20120101306A1 - Process for the preparation of 1-methylcyclopentane derivatives.
-
Chemistry LibreTexts. (2024). 8.6: Hydration of Alkenes - Addition of H₂O by Hydroboration. Retrieved from [Link]
-
EZGC Method Translator. (n.d.). This compound: CAS # 693-89-0 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Purify by Distillation. Department of Chemistry. Retrieved from [Link]
-
Beyond Benign. (n.d.). A Greener Alcohol Dehydration. Retrieved from [Link]
-
Wikipedia. (n.d.). Alkene. Retrieved from [Link]
-
ACS Publications. (n.d.). NMR spectroscopy of cyclopentane derivatives. III. Methylcyclopentane. Retrieved from [Link]
-
Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Synthesis of this compound from cyclopentene. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 5: Distillation. Retrieved from [Link]
-
Brainly. (2023). [FREE] Acid-catalyzed dehydration of 2-methylcyclopentanol gives three alkenes as shown below. Propose a mechanism. Retrieved from [Link]
-
University of Massachusetts Boston. (2001). Sample Lab Report for “ Dehydration of 2-methylcyclohexanol: Study of C=C orientation in the products”. Retrieved from [Link]
-
Filo. (2025). This compound can be converted into 2-methylcyclopentanol by(a) ac... Retrieved from [Link]
-
Study.com. (n.d.). What are all the possible alkenes formed in the dehydration of 1-hydroxymethylcyclopentane? Retrieved from [Link]
-
YouTube. (2015). IR and NMR combo Packet Video Key. Retrieved from [Link]
-
Hokkaido University. (n.d.). Institute for Catalysis. Retrieved from [Link]
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Application Notes and Protocols for Ring-Opening Metathesis Polymerization (ROMP) of 1-Methylcyclopentene
Introduction: The Strategic Advantage of 1-Methylcyclopentene in ROMP
Ring-Opening Metathesis Polymerization (ROMP) has emerged as a powerful and versatile tool in polymer chemistry, enabling the synthesis of a wide array of polymeric materials with controlled architectures and functionalities.[1][2][3] The thermodynamic driving force for this chain-growth polymerization is the relief of ring strain in cyclic olefin monomers.[2][4][5] this compound, a five-membered cyclic alkene, presents a compelling monomer for ROMP due to the inherent strain in its cyclopentene ring.[6][7] The presence of a methyl group on the double bond introduces unique steric and electronic effects that influence its polymerization behavior, offering a pathway to novel polymers with distinct properties applicable in specialty plastics, resins, and coatings.[6]
This technical guide provides an in-depth exploration of the ROMP of this compound, offering a blend of theoretical insights and practical, field-proven protocols. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize and characterize poly(this compound).
Mechanistic Insights: The Catalytic Cycle of ROMP
The ROMP of this compound is facilitated by transition metal alkylidene catalysts, most notably Grubbs' catalysts, which are known for their high tolerance to various functional groups and solvents.[1][6] The polymerization proceeds via a well-defined chain-growth mechanism, as illustrated below.
The initiation of the polymerization begins with the coordination of the this compound monomer to the metal center of the catalyst, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate.[1] This intermediate then undergoes a cycloreversion, opening the ring of the monomer and generating a new metal alkylidene species that incorporates the monomer unit.[1] This new species then reacts with subsequent monomer molecules in a repeating fashion, propagating the polymer chain.
Caption: The catalytic cycle of ROMP for this compound.
Experimental Protocol: Synthesis of Poly(this compound) via ROMP
This protocol outlines a robust and reproducible method for the ROMP of this compound using a second-generation Grubbs' catalyst. The procedure is designed to be self-validating by emphasizing anhydrous and anaerobic conditions, which are critical for the stability and activity of the catalyst.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | Must be freshly distilled and deoxygenated.[6] |
| Grubbs' Catalyst, 2nd Gen | Sigma-Aldrich | Store under inert atmosphere. | |
| Anhydrous Toluene | ≥99.8% | Sigma-Aldrich | Purified using a solvent purification system. |
| Ethyl vinyl ether | ≥99% | Sigma-Aldrich | Used as a quenching agent.[6] |
| Methanol | ACS grade | Fisher Scientific | Used for polymer precipitation.[6] |
| Argon or Nitrogen Gas | High purity | For maintaining an inert atmosphere. | |
| Schlenk line and glassware | Must be oven-dried before use.[6] |
Step-by-Step Polymerization Procedure
The following workflow provides a detailed guide for the synthesis of poly(this compound).
Caption: Experimental workflow for the ROMP of this compound.
-
Preparation: All glassware should be rigorously dried in an oven at 120 °C overnight and subsequently cooled under a stream of high-purity argon or nitrogen gas.[6] The solvent (toluene) and the monomer (this compound) must be anhydrous and thoroughly deoxygenated by sparging with argon or nitrogen for at least 30 minutes.[6]
-
Reaction Setup: In a Schlenk flask under a positive pressure of inert gas, dissolve the desired amount of Grubbs' catalyst in anhydrous toluene. The monomer-to-catalyst ratio is a critical parameter that will determine the target molecular weight of the polymer.[6] A typical ratio for achieving a moderate molecular weight is 200:1.
-
Initiation: To the vigorously stirred catalyst solution, add the freshly distilled and deoxygenated this compound via a gas-tight syringe.[6]
-
Polymerization: Allow the reaction mixture to stir at room temperature. The progress of the polymerization can be visually monitored by a noticeable increase in the viscosity of the solution.[6] The reaction time will vary depending on the desired conversion but is typically in the range of 1-4 hours.
-
Termination: Once the desired level of polymerization is achieved, quench the reaction by adding an excess of ethyl vinyl ether.[6] This will deactivate the catalyst by forming a stable Fischer carbene.
-
Polymer Isolation and Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with stirring.[6] The polymer will precipitate as a solid. Filter the polymer using a Büchner funnel and wash it thoroughly with fresh methanol to remove any residual catalyst and unreacted monomer.[6]
-
Drying: Dry the purified polymer under vacuum to a constant weight.[6]
Characterization of Poly(this compound)
The synthesized polymer should be characterized to determine its molecular weight, molecular weight distribution (polydispersity index, PDI), and chemical structure.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the PDI (Mw/Mn).[6] A well-controlled ROMP should yield a polymer with a narrow PDI, typically below 1.2.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the resulting poly(this compound).[6] The disappearance of the olefinic proton signal from the monomer and the appearance of new olefinic and aliphatic proton signals in the polymer spectrum will confirm the ring-opening polymerization.
Quantitative Data and Expected Outcomes
The following table summarizes typical experimental parameters and expected results for the ROMP of this compound.
| Parameter | Value | Rationale |
| Monomer:Catalyst Ratio | 100:1 to 500:1 | Controls the theoretical molecular weight of the polymer. |
| Monomer Concentration | 0.1 - 1.0 M | Affects the rate of polymerization. |
| Reaction Temperature | 20 - 50 °C | Higher temperatures can increase the rate but may also lead to side reactions. |
| Reaction Time | 1 - 6 hours | Dependent on the desired monomer conversion. |
| Expected Mn | 5,000 - 50,000 g/mol | Dependent on the monomer:catalyst ratio. |
| Expected PDI | < 1.2 | Indicative of a "living" or well-controlled polymerization. |
Troubleshooting and Expert Insights
-
Low Polymer Yield: This is often due to the presence of impurities (water, oxygen) that deactivate the catalyst. Ensure all reagents and glassware are scrupulously dried and deoxygenated.
-
Broad PDI: A broad PDI can result from slow initiation or chain transfer/termination reactions. Ensure rapid and efficient mixing upon monomer addition. The choice of a more robust third-generation Grubbs' catalyst can sometimes mitigate these issues.
-
Incomplete Monomer Conversion: This may be due to catalyst deactivation or reaching equilibrium. For less strained monomers, the polymerization can be an equilibrium process.[8] Increasing the initial monomer concentration can shift the equilibrium towards the polymer.
Conclusion
The Ring-Opening Metathesis Polymerization of this compound offers a reliable and efficient route to novel polymeric materials. By carefully controlling the reaction conditions and employing high-purity reagents, researchers can achieve excellent control over the polymer's molecular weight and architecture. The protocols and insights provided in this guide serve as a comprehensive resource for the successful synthesis and characterization of poly(this compound), paving the way for its application in advanced materials and technologies.
References
-
Ring opening metathesis polymerization of cyclopentene using a ruthenium catalyst confined by a branched polymer architecture - RSC Publishing. (URL: [Link])
-
Ring Opening Metathesis (Polymerization) - Organic Chemistry Portal. (URL: [Link])
-
When certain cycloalkenes are used in metathesis reactions, ring-opening metathesis polymerization (ROMP) occurs to form a high-molecular-weight polymer, as shown with cyclopentene as the starting material. The reaction is driven to completion by relief o - Numerade. (URL: [Link])
-
Statistical Ring Opening Metathesis Copolymerization of Norbornene and Cyclopentene by Grubbs' 1st-Generation Catalyst - MDPI. (URL: [Link])
-
Scope of the Ring Opening Metathesis Polymerization (ROMP) Reaction of 1-Substituted Cyclobutenes - PMC - NCBI. (URL: [Link])
-
Ruthenium catalyzed equilibrium ring-opening metathesis polymerization of cyclopentene | Request PDF - ResearchGate. (URL: [Link])
-
Cas 693-89-0,this compound - LookChem. (URL: [Link])
-
What Is Ring-Opening Metathesis Polymerization (ROMP)? - Chemistry For Everyone - YouTube. (URL: [Link])
-
Ring-opening metathesis polymerization - Wikipedia. (URL: [Link])
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Application Notes and Protocols for the Cationic Polymerization of 1-Methylcyclopentene
Abstract
This comprehensive guide provides an in-depth exploration of the cationic polymerization of 1-methylcyclopentene, a strained cyclic alkene, for the synthesis of novel saturated polymers. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the underlying chemical principles, a detailed experimental protocol, and methods for the characterization of the resulting poly(this compound). By elucidating the causality behind experimental choices, this guide aims to empower researchers to confidently and safely undertake this polymerization and adapt the methodology for their specific applications in areas such as advanced materials and specialized polymer architectures.
Introduction: The Potential of this compound in Polymer Synthesis
This compound is a five-membered cyclic alkene that serves as a compelling monomer for polymer synthesis.[1] Its inherent ring strain and the presence of a trisubstituted double bond make it susceptible to various polymerization techniques. The electron-donating methyl group on the double bond makes this compound particularly amenable to cationic polymerization.[1] This method proceeds via a carbocationic intermediate, which is stabilized by the methyl substituent, facilitating chain growth.[2]
The resulting polymer, poly(this compound), is a saturated alicyclic polymer. The absence of backbone unsaturation imparts excellent thermal and oxidative stability, making it a candidate for applications requiring robust materials. This guide will focus exclusively on the cationic polymerization of this compound, a process that, while conceptually straightforward, demands rigorous control over experimental conditions to achieve desired polymer characteristics.
The Mechanism of Cationic Polymerization of this compound
Cationic polymerization is a form of chain-growth polymerization that involves the electrophilic addition to a monomer, creating a propagating carbocationic species.[2][3] The overall process can be dissected into three key stages: initiation, propagation, and termination/chain transfer.
Initiation: The Genesis of the Carbocation
The polymerization is initiated by a strong electrophile. While strong protic acids can be used, Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂) are more commonly employed as initiators.[1] It is crucial to understand that Lewis acids themselves do not directly initiate the polymerization. Instead, they require a co-initiator, which is often a trace amount of a proton source like water or a carbocation source such as an alkyl halide.[2]
The co-initiator reacts with the Lewis acid to form a complex that generates the true initiating species, a proton or a carbocation. For instance, with water as a co-initiator, a protic acid is formed in situ:
AlCl₃ + H₂O ⇌ H⁺[AlCl₃OH]⁻
This proton then adds to the double bond of this compound. In accordance with Markovnikov's rule, the proton adds to the less substituted carbon, generating a more stable tertiary carbocation on the carbon bearing the methyl group. This carbocation is the initial active center for polymer chain growth.
Caption: Initiation of this compound Polymerization.
Propagation: The Growth of the Polymer Chain
The newly formed carbocationic active center is highly electrophilic and rapidly adds to the double bond of another this compound monomer molecule. This process regenerates the tertiary carbocation at the new chain end, allowing for the sequential addition of monomers and the growth of the polymer chain.
Termination and Chain Transfer: Controlling the Polymer Size
Ideally, the propagation would continue until all monomer is consumed. However, in practice, several reactions can terminate the chain growth or transfer the active center to another molecule. These events are often unavoidable in cationic polymerization and contribute to a broad molecular weight distribution (polydispersity).[4]
-
Termination: The propagating carbocation can be neutralized by reacting with the counter-ion or any nucleophilic impurities present in the system.
-
Chain Transfer: The active center can be transferred to a monomer, solvent molecule, or another polymer chain. A common chain transfer reaction involves the abstraction of a proton from the growing chain by a monomer molecule. This terminates the original chain (introducing a double bond at the chain end) and creates a new carbocationic center on the monomer, which can then initiate the growth of a new polymer chain.[2]
Hydride shifts are another potential side reaction, particularly in the polymerization of substituted cycloolefins. For instance, in the polymerization of 3-methylcyclopentene, a 3,2-hydride shift can occur to form a more stable tertiary carbocation.[4] While less likely to be the dominant pathway in this compound due to the initial formation of a tertiary carbocation, the possibility of rearrangements underscores the importance of low reaction temperatures to minimize such side reactions and maintain the desired polymer structure.
Caption: Propagation and Termination/Transfer Pathways.
Experimental Protocol: Cationic Polymerization of this compound
This protocol is a representative procedure adapted from the general principles of cationic polymerization and specific details from the polymerization of the closely related 3-methylcyclopentene.[1][4] Rigorous exclusion of moisture and oxygen is paramount for success.
Materials and Equipment
-
Monomer: this compound (high purity, freshly distilled from a suitable drying agent like CaH₂).
-
Initiator: Anhydrous Aluminum Chloride (AlCl₃).
-
Solvent: Anhydrous dichloromethane (CH₂Cl₂) or another suitable anhydrous, non-polar solvent.
-
Quenching Agent: Pre-chilled methanol.
-
Precipitation Solvent: Methanol.
-
Inert Gas: High-purity argon or nitrogen.
-
Glassware: Schlenk flasks, syringes, cannulas, and dropping funnels, all rigorously dried in an oven and cooled under an inert atmosphere.
-
Magnetic stirrer and stir bars.
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C).
Experimental Workflow
Caption: Step-by-step experimental workflow.
Step-by-Step Methodology
-
Preparation: All glassware should be oven-dried at >120 °C for at least 4 hours and assembled hot under a stream of inert gas. Allow to cool to room temperature under a positive pressure of inert gas. The monomer and solvent must be rigorously dried and deoxygenated.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the purified this compound in anhydrous dichloromethane. The concentration of the monomer can be in the range of 1-2 M. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Initiator Preparation: In a separate Schlenk flask, prepare a stock solution of the AlCl₃ initiator in anhydrous dichloromethane. A typical concentration would be around 0.1 M.
-
Initiation: Slowly add the required amount of the AlCl₃ solution to the stirred monomer solution at -78 °C via a syringe or a dropping funnel. The presence of trace amounts of water in the system will act as a co-initiator. The polymerization is often rapid, and an increase in the viscosity of the solution may be observed.
-
Polymerization: Allow the reaction to stir at -78 °C for a predetermined time (e.g., 1-3 hours). The low temperature is critical to suppress side reactions such as chain transfer and hydride shifts, which can lead to low molecular weight polymers and a broad polydispersity.[4]
-
Termination: After the desired reaction time, terminate the polymerization by adding an excess of pre-chilled methanol to the reaction mixture. This will quench the propagating carbocations.
-
Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of methanol with vigorous stirring.
-
Purification: Filter the precipitated polymer using a Buchner funnel. Wash the polymer thoroughly with fresh methanol to remove any residual initiator and unreacted monomer.
-
Drying: Dry the polymer under vacuum to a constant weight.
Results and Characterization
The resulting poly(this compound) is typically a white, solid material. The success of the polymerization and the properties of the polymer are evaluated using standard polymer characterization techniques.
Data Presentation
The following table summarizes representative data for the cationic polymerization of methyl-substituted cyclopentenes. It is important to note that specific results for this compound will vary based on the exact experimental conditions.
| Monomer | Initiator | Temperature (°C) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 3-Methylcyclopentene | AlCl₃ | -78 to -130 | Low | High | Broad | [4] |
Characterization Techniques
-
Gel Permeation Chromatography (GPC): GPC is the primary technique used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A broad PDI is often indicative of significant chain transfer or termination reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum is used to confirm the structure of the polymer. The absence of signals in the olefinic region (around 5-6 ppm) confirms that the polymerization proceeded through the double bond. The spectrum will show broad signals in the aliphatic region corresponding to the protons of the polymer backbone and the methyl group.
-
¹³C NMR: The ¹³C NMR spectrum provides more detailed structural information and can be used to assess the tacticity of the polymer.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the functional groups present in the polymer and to verify the absence of the C=C double bond from the monomer.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the thermal stability and glass transition temperature (Tg) of the polymer, respectively.
Conclusion
The cationic polymerization of this compound offers a direct route to saturated, alicyclic polymers with potential applications in advanced materials. This application note has detailed the mechanistic underpinnings of this polymerization, highlighting the critical roles of the initiator system and reaction conditions. The provided experimental protocol, while based on a closely related system, offers a robust starting point for researchers. Successful synthesis relies on meticulous attention to anhydrous and anaerobic techniques. The characterization methods outlined are essential for verifying the structure and determining the key properties of the resulting poly(this compound).
References
- Kennedy, J. P., & Langer, A. W. (1964). The Polymerization of 3-Methylcyclopentene and 3-Methylcyclohexene. Journal of Polymer Science Part A: General Papers, 2(5), 2365-2377.
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Wikipedia. (n.d.). Cationic polymerization. Retrieved from [Link]
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Polymer Chemistry: Understanding Cationic Polymerization. (2024, April 16). [Video]. YouTube. Retrieved from [Link]
-
Analyzing Polymerization Reactions; Cationic Polymerization. (2023, April 4). [Video]. YouTube. Retrieved from [Link]
-
Khan Academy. (n.d.). Polymerization of alkenes with acid. [Video]. Retrieved from [Link]
-
Hammond, P. (2006). 10.569 Synthesis of Polymers, Fall 2006. Massachusetts Institute of Technology: MIT OpenCourseWare. Retrieved from [Link]
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LibreTexts. (2021, September 12). 2.4: Cationic Polymerization. Chemistry LibreTexts. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of engineering polymers by GPC/SEC. Retrieved from [Link]
-
Reddit. (2017, April 20). AlCl3 as sole initiator in cationic polymerization. r/chemhelp. Retrieved from [Link]
-
Polymer Chemistry. (n.d.). Lewis acid ionic liquid catalysed synthesis of bioderived surfactants from β-pinene. Royal Society of Chemistry. Retrieved from [Link]
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Introduction: The Strategic Polymerization of 1-Methylcyclopentene
An in-depth guide to the synthesis of poly(1-methylcyclopentene) via Ziegler-Natta catalysis, designed for chemistry researchers and professionals in polymer science. This document provides a detailed theoretical framework, step-by-step experimental protocols, and methods for polymer characterization.
This compound is a five-membered cyclic alkene whose strained ring structure makes it a candidate for various polymerization methods.[1] While Ring-Opening Metathesis Polymerization (ROMP) is a common route for such monomers, Ziegler-Natta (Z-N) polymerization offers a distinct advantage: the potential to create saturated, stereoregular polymers through vinyl-type addition, preserving the cyclopentyl ring in the polymer backbone.[1][2] This coordination polymerization technique, pioneered by Karl Ziegler and Giulio Natta, provides a powerful tool for controlling polymer architecture, leading to materials with tailored properties.[3][4]
Z-N catalysts are typically multi-component systems consisting of a transition metal halide from groups IV-VIII (e.g., titanium tetrachloride, TiCl₄) and an organometallic cocatalyst from groups I-III, most commonly an organoaluminum compound like triethylaluminum (Al(C₂H₅)₃).[5] The reaction between these components forms the active catalytic sites that orchestrate the highly specific insertion of olefin monomers.[6] The ability to control the stereochemistry of the resulting polymer (tacticity) is a key feature of Z-N catalysis, allowing for the synthesis of isotactic, syndiotactic, or atactic polymers, each with unique physical properties.[4][7][8]
This guide presents a detailed protocol for the Ziegler-Natta polymerization of this compound. As specific literature for this exact monomer is limited, the following protocols are expertly adapted from established methods for structurally related olefins, such as cyclopentene and 4-methyl-1-pentene.[9][10]
Core Mechanism: The Cossee-Arlman Model
The stereospecificity of Ziegler-Natta polymerization is best explained by the Cossee-Arlman mechanism.[3] This model proposes that the polymerization occurs at an active center featuring a titanium atom with a vacant coordination site and a titanium-carbon bond to which the growing polymer chain is attached.
The key steps are:
-
Monomer Coordination: The π-electrons of the this compound double bond coordinate to the vacant d-orbital of the titanium active center, forming a π-complex.[6]
-
Migratory Insertion: The coordinated monomer then inserts into the existing titanium-carbon (Ti-C) bond of the growing polymer chain. This is a concerted process that forms a new, longer alkyl chain attached to the titanium and regenerates the vacant coordination site, allowing the cycle to continue.[3][6]
The stereochemistry of the polymer is dictated by the specific geometry of the catalyst's active site, which forces the incoming monomer to coordinate in a preferred orientation before insertion.[2][11]
Protocol 1: Homogeneous Ziegler-Natta Polymerization of this compound
This protocol describes a laboratory-scale polymerization using a classic soluble Ziegler-Natta catalyst system. The paramount consideration for success is the rigorous exclusion of air and moisture, as the catalyst components are extremely pyrophoric and readily deactivated by protic substances.
Materials and Reagents
-
Monomer: this compound (≥98%), freshly distilled over CaH₂.
-
Catalyst: Titanium tetrachloride (TiCl₄), solution in toluene (e.g., 1.0 M).
-
Cocatalyst: Triethylaluminum (Al(C₂H₅)₃), solution in heptane or toluene (e.g., 1.5 M).
-
Solvent: Anhydrous toluene or heptane, purified by passing through an activated alumina column under argon.
-
Quenching Agent: Acidified methanol (5% v/v HCl in methanol).
-
Precipitation/Washing Solvent: Methanol, reagent grade.
-
Inert Gas: High-purity argon or nitrogen (≥99.998%).
-
Equipment: Schlenk line, oven-dried glassware (Schlenk flasks, dropping funnels), magnetic stirrers, syringes, and cannulas.
Experimental Procedure
A. Reactor and Reagent Preparation (Self-Validating System)
-
Glassware: Thoroughly wash all glassware and dry in an oven at 150°C for at least 12 hours. Assemble the reaction apparatus (e.g., a 250 mL three-necked flask with a condenser, dropping funnel, and gas inlet) while hot and immediately place it under a high-vacuum Schlenk line.
-
Inert Atmosphere: Cycle the assembled glassware between vacuum and high-purity argon at least three times to ensure a completely inert atmosphere. Maintain a slight positive pressure of argon throughout the experiment.
-
Solvent & Monomer Transfer: Transfer anhydrous solvent (e.g., 100 mL of toluene) and purified this compound into the reaction flask via a cannula or syringe under a positive argon flow. All reagents must be handled under strictly anhydrous and anaerobic conditions.[1]
B. Catalyst Formation and Polymerization
-
Temperature Control: Cool the stirred monomer/solvent mixture to the desired reaction temperature (e.g., 50-70°C) using an oil bath.[1]
-
Cocatalyst Addition: Using a gas-tight syringe, slowly add the triethylaluminum solution to the reactor. The amount should be calculated to achieve the desired Al/Ti molar ratio (typically ranging from 2:1 to 5:1).
-
Catalyst Addition & Initiation: Slowly add the titanium tetrachloride solution dropwise to the stirring mixture. The formation of the active catalyst is often indicated by a color change to a brown or purple suspension. The polymerization is typically exothermic, and an increase in the viscosity of the solution will be observed as the polymer forms.[1][6]
-
Propagation: Allow the reaction to proceed for the desired time (e.g., 1-4 hours). The reaction time is a critical parameter for controlling the polymer's molecular weight.
C. Termination and Polymer Isolation
-
Quenching: After the desired reaction period, cool the flask in an ice bath. Terminate the polymerization by slowly adding 20 mL of acidified methanol to the reaction mixture to deactivate the catalyst and protonate the polymer chains.[1]
-
Precipitation: Pour the quenched reaction mixture into a beaker containing a large excess (e.g., 500 mL) of vigorously stirring methanol. The poly(this compound) will precipitate as a white solid.
-
Purification: Allow the precipitate to settle, then collect the polymer by filtration. Wash the solid polymer extensively with fresh methanol to remove catalyst residues and any unreacted monomer.[1]
-
Drying: Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.[1]
Data Presentation: Expected Polymer Properties
The properties of the resulting poly(this compound) are highly dependent on the reaction conditions. The following table provides illustrative data based on the polymerization of similar olefins.
| Parameter | Condition 1 (High MW) | Condition 2 (Controlled MW) | Reference |
| Catalyst System | TiCl₄ / Al(C₂H₅)₃ | TiCl₄ / Al(C₂H₅)₃ | [3] |
| Al/Ti Molar Ratio | 2:1 | 4:1 | [12] |
| Temperature (°C) | 50 | 70 | [1] |
| Reaction Time (h) | 4 | 2 | N/A |
| Expected Results | |||
| Yield (%) | > 85 | > 90 | N/A |
| Mn ( g/mol ) | 80,000 - 150,000 | 30,000 - 60,000 | [1] |
| PDI (Mw/Mn) | 2.5 - 4.0 | 2.0 - 3.5 | [1] |
Disclaimer: These are representative values. Actual results will vary based on the precise experimental execution and purity of reagents.
Visualization of Experimental Workflow
Polymer Characterization
-
Gel Permeation Chromatography (GPC): GPC is essential for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A low PDI indicates a more uniform polymer chain length.[1][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the polymer's structure by verifying that polymerization occurred via vinyl addition without ring-opening. Furthermore, high-resolution ¹³C NMR can provide information on the polymer's tacticity by analyzing the splitting of peaks corresponding to the methyl and methine carbons in the polymer backbone.[1][13]
References
-
BYJU'S. Preparation Of Ziegler-Natta Catalyst. Available at: [Link]
-
Wikipedia. Ziegler–Natta catalyst. Available at: [Link]
-
Slideshare. Zeigler-Natta Catalyst. Available at: [Link]
-
RSC Publishing. Mechanism for the stereospecific polymerization of olefins by Ziegler–Natta catalysts. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
Chemistry LibreTexts. Olefin Polymerization with Ziegler-Natta Catalyst. Available at: [Link]
-
Course Hero. Ziegler-Natta polymerization of olefins - stereoselectivity. Available at: [Link]
-
Organic Chemistry Class Notes. Stereochemistry of Polymerization: Ziegler–Natta Catalysts. Available at: [Link]
-
Chemistry LibreTexts. 30.2: Stereochemistry of Polymerization - Ziegler-Natta Catalysts. Available at: [Link]
-
DTIC. Cyclopropanation of Poly(1-Methyl-1-Phenyl-1-Sila-Cis-Pent-3-Ene). Synthesis and Characterization of Poly(1-Methyl-3,4-Methylene. Available at: [Link]
-
Chemistry LibreTexts. 31.2: Stereochemistry of Polymerization- Ziegler-Natta Catalysts. Available at: [Link]
-
OpenStax. 31.2 Stereochemistry of Polymerization: Ziegler–Natta Catalysts. Organic Chemistry. Available at: [Link]
-
YouTube. How Does Ziegler-Natta Catalysis Contribute To Syndiotactic Polymer Formation?. Available at: [Link]
-
ResearchGate. Polymerization of cyclopentene, 3‐methylcyclopentene, and 3‐methylcyclohexene. Available at: [Link]
-
ResearchGate. Investigation of kinetics of 4-methylpentene-1 polymerization using Ziegler-Natta-type catalysts. Available at: [Link]
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Application Note: Ozonolysis of 1-Methylcyclopentene for the Synthesis of 6-Oxoheptanal
Abstract: This document provides a comprehensive guide for the synthesis of 6-oxoheptanal via the ozonolysis of 1-methylcyclopentene. The protocol details the underlying mechanism, experimental setup, reaction execution, product work-up, and characterization. Aimed at researchers in organic synthesis and drug development, this note emphasizes safety, reproducibility, and mechanistic understanding to ensure a successful and efficient synthesis.
Introduction and Significance
Ozonolysis is a powerful organic reaction that utilizes ozone (O₃) to cleave the double or triple bonds in unsaturated compounds, such as alkenes and alkynes.[1] This oxidative cleavage method is fundamental in synthetic chemistry, allowing for the transformation of cyclic alkenes into linear, bifunctional molecules.[2] The reaction detailed herein—the conversion of this compound to 6-oxoheptanal—is a classic example of this transformation, yielding a product with both an aldehyde and a ketone functional group.[3] Such dicarbonyl compounds are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals, fragrances, and polymers.
The Criegee Mechanism of Ozonolysis
Understanding the reaction mechanism is critical for controlling reaction conditions and predicting outcomes. The ozonolysis of an alkene proceeds via the Criegee mechanism, which involves several key intermediates.[1][4]
-
Formation of the Primary Ozonide (Molozonide): Ozone acts as a 1,3-dipole and adds across the double bond of this compound in a [3+2] cycloaddition reaction.[5][6] This forms a highly unstable primary ozonide, also known as a molozonide.[1][5][7] This intermediate is transient and typically observed only at very low temperatures (below -100 °C).[2]
-
Retro-[3+2] Cycloaddition: The molozonide rapidly decomposes through a retro-[3+2] cycloaddition.[5][6] It cleaves to form a ketone (acetone, from the methylated carbon of the original double bond) and a carbonyl oxide, also known as the Criegee intermediate or Criegee zwitterion.[1][4][5]
-
Formation of the Secondary Ozonide (Trioxolane): The ketone and the carbonyl oxide fragments then recombine in a different orientation, again through a [3+2] cycloaddition, to form a more stable five-membered ring called a secondary ozonide or 1,2,4-trioxolane.[1][5][6] This intermediate is more stable than the molozonide but can still be explosive if isolated; therefore, it is processed in situ.[2][8]
-
Reductive Work-up: To obtain the desired aldehyde and ketone products without further oxidation, a reductive work-up is performed.[2][9][10] A reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine (PPh₃), is added to the reaction mixture.[2][6] The reducing agent cleaves the peroxide bond of the secondary ozonide, yielding the final product, 6-oxoheptanal, and an oxidized byproduct (e.g., dimethyl sulfoxide, DMSO).[2][10]
Diagram: Criegee Mechanism for this compound
Caption: Criegee mechanism for the ozonolysis of this compound.
Experimental Protocol
This protocol is designed for the synthesis of 6-oxoheptanal on a laboratory scale. All operations involving ozone must be performed in a well-ventilated fume hood.[11][12]
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| This compound | C₆H₁₀ | 82.15 | 4.11 g | 50.0 | Substrate |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - | Anhydrous solvent |
| Methanol (MeOH) | CH₃OH | 32.04 | 50 mL | - | Co-solvent |
| Dimethyl Sulfide (DMS) | (CH₃)₂S | 62.13 | 4.7 mL | 63.0 | Reducing agent (1.25 eq) |
| Sudan Red III | C₂₂H₁₆N₄O | 352.39 | ~1 mg | - | Indicator (optional) |
Instrumentation Setup
-
Three-neck round-bottom flask (500 mL)
-
Ozone generator (e.g., Welsbach or similar) connected to an oxygen (O₂) source
-
Gas dispersion tube (fritted glass bubbler)
-
Dry ice/acetone or isopropanol cooling bath
-
Magnetic stirrer and stir bar
-
Gas outlet connected to a bubbler containing a potassium iodide (KI) solution to quench excess ozone.
-
Standard glassware for extraction and purification (separatory funnel, rotary evaporator, chromatography column).
Ozonolysis Reaction Procedure
-
Setup: Assemble the three-neck flask with the gas dispersion tube, a gas outlet, and a septum for temperature monitoring. Charge the flask with this compound (4.11 g, 50.0 mmol) and anhydrous dichloromethane (200 mL).
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.[1][13] It is crucial to maintain this low temperature to prevent the decomposition of the ozonide intermediates and minimize side reactions.[2][8]
-
Ozone Generation: Begin stirring the solution and start the flow of oxygen through the ozone generator. Bubble the resulting ozone/oxygen mixture through the solution.
-
Reaction Monitoring: The reaction progress can be monitored by the appearance of a persistent blue color in the solution, which indicates the presence of unreacted ozone and thus the consumption of the starting alkene.[1][14] Alternatively, a small amount of Sudan Red III indicator can be added; the color will change from red to colorless upon completion.
-
Ozone Purge: Once the reaction is complete, turn off the ozone generator but continue to bubble pure oxygen (or nitrogen) through the solution for 10-15 minutes to remove all excess dissolved ozone.[12][13] This step is critical for safety before adding the reducing agent.
Reductive Work-up and Product Isolation
-
Quenching: While the solution is still at -78 °C, slowly add dimethyl sulfide (4.7 mL, 63.0 mmol) via syringe.[6][13] An exothermic reaction will occur.
-
Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature, stirring for at least 2 hours or overnight.[13]
-
Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the dichloromethane and excess dimethyl sulfide.
-
Extraction: Dissolve the resulting oil in a suitable solvent like ethyl acetate (100 mL) and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove water-soluble byproducts like DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 6-oxoheptanal.
-
Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 6-oxoheptanal.
Characterization of 6-Oxoheptanal
The identity and purity of the synthesized 6-oxoheptanal should be confirmed using standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive method for characterization. Key expected signals include:
-
A singlet around 2.1 ppm (3H), corresponding to the methyl ketone protons (-COCH₃).
-
A triplet around 9.8 ppm (1H), characteristic of the aldehyde proton (-CHO).
-
Multiplets in the range of 1.5-2.5 ppm for the methylene protons (-CH₂-) of the aliphatic chain.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of the key functional groups.[15][16]
-
A strong, sharp absorption peak around 1715 cm⁻¹ corresponding to the ketone C=O stretch.
-
Another strong, sharp absorption peak around 1725 cm⁻¹ for the aldehyde C=O stretch. The presence of two distinct carbonyl peaks is a strong indicator of success.
-
A characteristic peak for the aldehyde C-H stretch may be visible around 2720 cm⁻¹.
-
Safety Precautions
-
Ozone Hazards: Ozone is a highly toxic and reactive gas.[12] All operations must be conducted in an efficient fume hood.[11][12] Ensure there are no leaks in the apparatus. The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) of 0.1 ppm for an 8-hour time-weighted average.[17][18]
-
Explosion Risk: Ozonides are potentially explosive.[8][14] Never isolate the ozonide intermediates. Always maintain low temperatures during the reaction and ensure excess ozone is purged before adding the reducing agent or warming the reaction.[14]
-
Reagent Handling: Dichloromethane is a volatile and suspected carcinogen. Dimethyl sulfide is flammable and has a strong, unpleasant odor.[6] Handle these reagents with appropriate personal protective equipment (PPE), including gloves and safety goggles.[17][19]
References
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Alkene Reactions: Ozonolysis - Master Organic Chemistry. (2013). Master Organic Chemistry. [Link]
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Mechanism of Ozonolysis - MSU chemistry. Michigan State University. [Link]
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Ozonolysis - Criegee Mechanism - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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Mechanism of ozonolysis of 1 methylcyclopentene - Chemist Ai. Chemist Ai. [Link]
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Ozone Safe Practices - A2Z Ozone. A2Z Ozone. [Link]
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Ozonolysis - Wikipedia. Wikipedia. [Link]
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Managing Ozone (O3) Exposure: Safety Protocols and Best Practices. (2024). Interscan. [Link]
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Ozone Safety and Handling Protocols: Your Essential Guide to Best Practices! (2024). AquaLab. [Link]
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Criegee Intermediates Beyond Ozonolysis: Synthetic and Mechanistic Insights - PMC. National Center for Biotechnology Information. [Link]
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Ozonolysis - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
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Ozone safety | Ozonetech. Ozonetech. [Link]
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Selesai:Ozonolysis of this compound - Gauth. Gauth. [Link]
-
Ozone - HAZARD SUMMARY. New Jersey Department of Health. [Link]
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This on reductive ozonolysis yields A 6oxoheptanal class 12 chemistry CBSE - Vedantu. Vedantu. [Link]
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Video: Ozonolysis of Alkenes: Principle and Applications - JoVE. (2017). Journal of Visualized Experiments. [Link]
-
Experiment 6 Ozonolysis of an Alkene. University of Glasgow. [Link]
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Reductive Ozonolysis (O3 / DMS) - Alkene Reactions - OrgoSolver. OrgoSolver. [Link]
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Ozonolysis Full Mechanism: Videos & Practice Problems - Pearson. Pearson. [Link]
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Laboratory Ozonolysis Using an Integrated Batch–DIY Flow System for Renewable Material Production - PMC - NIH. (2022). National Center for Biotechnology Information. [Link]
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What is the ozonolysis of cyclopentene? - Quora. (2020). Quora. [Link]
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13.4.17: Ozonolysis - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
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SAFETY MANUAL FOR THE USE OF OZONE. University of Bristol. [Link]
-
The proposed reaction mechanism for the ozonolysis of cyclopentene 1a... - ResearchGate. ResearchGate. [Link]
-
On reductive ozonolysis yields (1) 6-oxoheptanal (2) 6-oxoheptanoic... - YouTube. (2022). YouTube. [Link]
-
Which compound would give 3-methyl-6-oxoheptanal upon ozonolysis? - YouTube. (2025). YouTube. [Link]
-
OZONOLYTIC CLEAVAGE OF CYCLOHEXENE TO TERMINALLY DIFFERENTIATED PRODUCTS - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Infrared Spectroscopy for the Identification and Characterization of Organic Molecules. AZoM. [Link]
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Spectro: A multi-modal approach for molecule elucidation using IR and NMR data - OpenReview. OpenReview. [Link]
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Probing the Inner World of Zeolites: A Guide to Using 1-Methylcyclopentene as a Versatile Probe Molecule
Introduction: Unlocking Zeolite Catalysis with a Unique Cycloalkene
Zeolites, with their crystalline microporous structures, are the workhorses of the chemical industry, catalyzing a vast array of reactions. Understanding the intricate interplay between the zeolite's architecture—specifically its acid sites and pore confinement—and the reaction mechanism is paramount for designing more efficient and selective catalysts. This is where probe molecules become indispensable tools, acting as molecular spies that report back on the catalytic environment within the zeolite.
Among a diverse arsenal of probe molecules, 1-methylcyclopentene (1-MCP) has emerged as a particularly insightful probe. Its propensity to undergo a variety of acid-catalyzed reactions, including isomerization, cracking, and oligomerization, provides a sensitive readout of a zeolite's catalytic properties. Furthermore, its role as a key intermediate in the methanol-to-hydrocarbons (MTH) process makes it a clinically relevant molecule for studying this industrially significant conversion.[1]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound in zeolite chemistry. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.
Why this compound? The Power of a Strained Ring
The utility of this compound as a probe molecule stems from its unique structural and electronic properties. The strained five-membered ring and the trisubstituted double bond make it highly reactive towards protonation on Brønsted acid sites within zeolites. This initial protonation event sets off a cascade of reactions, the products of which are a direct reflection of the zeolite's characteristics.
Here are the key aspects of zeolite catalysis that can be elucidated using this compound:
-
Brønsted Acidity: The rates and pathways of 1-MCP's reactions are directly influenced by the strength, density, and accessibility of Brønsted acid sites.[1]
-
Reaction Mechanisms: As a known intermediate in the "hydrocarbon pool" mechanism of the MTH process, studying the fate of 1-MCP provides a window into the complex reaction networks leading to olefins and aromatics.[1]
-
Catalytic Cracking: 1-MCP serves as a model compound for understanding the cracking of cyclic hydrocarbons, a fundamental process in refining. The resulting product distribution reveals the influence of zeolite topology on C-C bond cleavage.
-
Carbenium Ion Chemistry: The reactions of this compound proceed through various carbenium ion intermediates.[2] In situ spectroscopic techniques can be employed to observe these transient species, providing invaluable information about reaction pathways and the stabilizing effects of the zeolite framework.
-
Coke Formation: this compound is a known precursor to coke, the carbonaceous deposits that deactivate catalysts. Studying its transformation into these deactivating species is crucial for developing more robust catalysts.[3][4][5][6]
Experimental Workflows: From Synthesis to Analysis
A typical experimental workflow for using this compound as a probe molecule involves several key stages: synthesis and purification of the probe molecule, catalyst preparation and activation, carrying out the reaction under controlled conditions, and detailed analysis of the products and spent catalyst.
Caption: A generalized experimental workflow for utilizing this compound as a probe molecule in zeolite chemistry.
Detailed Application Notes and Protocols
Protocol 1: Synthesis and Purification of this compound
Objective: To synthesize high-purity this compound for use in catalytic studies. The most common laboratory-scale synthesis is the acid-catalyzed dehydration of 2-methylcyclopentanol.
Rationale: This method is relatively straightforward and yields the desired product with isomeric impurities that can be removed through careful distillation. Phosphoric acid is often preferred over sulfuric acid as it is less prone to cause charring. Distilling the product as it forms shifts the equilibrium towards the desired alkene.
Materials:
-
2-methylcyclopentanol
-
85% Phosphoric acid (H₃PO₄)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distillation apparatus
Procedure:
-
Place 2-methylcyclopentanol in a round-bottom flask equipped with a distillation head.
-
Slowly add 85% phosphoric acid while stirring.
-
Heat the mixture to a gentle boil. The alkene products will distill as they are formed.
-
Collect the distillate in a flask cooled in an ice bath.
-
Transfer the distillate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purify the crude this compound by fractional distillation, collecting the fraction boiling at approximately 75-76 °C.
-
Verify the purity of the final product using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Probing Brønsted Acidity with Temperature-Programmed Desorption (TPD)
Objective: To characterize the acid site strength distribution of a zeolite catalyst by measuring the desorption temperature of this compound.
Rationale: TPD is a powerful technique for assessing the strength of acid sites. The temperature at which a probe molecule desorbs is related to the strength of its interaction with the acid site. A higher desorption temperature indicates a stronger acid site.
Materials:
-
Zeolite catalyst (e.g., H-ZSM-5, H-Beta)
-
High-purity this compound
-
High-purity inert gas (e.g., Helium, Argon)
-
TPD apparatus equipped with a thermal conductivity detector (TCD) or mass spectrometer (MS)
Procedure:
-
Sample Preparation: Place a known amount of the zeolite catalyst in the TPD cell.
-
Catalyst Activation: Pretreat the sample by heating it in a flow of inert gas to a high temperature (e.g., 550 °C) to remove any adsorbed species.
-
Adsorption: Cool the sample to an appropriate adsorption temperature (e.g., 100 °C) and introduce a flow of a gas mixture containing a known concentration of this compound until the surface is saturated.
-
Purging: Purge the sample with the inert gas at the adsorption temperature to remove any physisorbed molecules.
-
Temperature-Programmed Desorption: Heat the sample at a constant linear rate (e.g., 10 °C/min) in a continuous flow of the inert gas.
-
Detection: Monitor the desorbed molecules using the TCD or MS as a function of temperature.
-
Data Analysis: The resulting TPD profile will show one or more desorption peaks. The temperature of the peak maximum provides qualitative information on the acid site strength, while the area under the peak can be used to quantify the number of acid sites.
Protocol 3: Investigating Reaction Mechanisms with In Situ Solid-State NMR Spectroscopy
Objective: To identify and characterize the carbocationic intermediates formed during the conversion of this compound over a zeolite catalyst.
Rationale: In situ solid-state NMR spectroscopy is a powerful tool for observing reaction intermediates directly under reaction conditions. By using ¹³C-labeled reactants, specific carbon atoms can be tracked throughout the reaction, providing detailed mechanistic insights. The chemical shifts of the observed species can be compared to known values for different carbenium ions.
Materials:
-
Zeolite catalyst (e.g., H-ZSM-5, SAPO-34)
-
This compound (or a ¹³C-labeled precursor for enhanced sensitivity)
-
Solid-state NMR spectrometer with a magic-angle spinning (MAS) probe and a variable temperature setup
-
In situ reaction cell compatible with the NMR probe
Procedure:
-
Catalyst Activation: Activate the zeolite catalyst by heating it under vacuum or a flow of inert gas at a high temperature (e.g., 500-550 °C) for several hours to remove adsorbed water.
-
Sample Packing: Pack the activated zeolite into the in situ NMR rotor inside a glovebox to prevent rehydration.
-
Background Spectrum: Acquire a background ¹³C MAS NMR spectrum of the activated zeolite.
-
Adsorption of Reactant: Introduce a controlled amount of this compound into the in situ cell at a specific temperature.
-
In Situ NMR Analysis: Acquire ¹³C MAS NMR spectra at various reaction temperatures and time intervals to monitor the formation and evolution of intermediates.
-
Data Analysis: Analyze the chemical shifts and signal intensities to identify the different organic species. Key signals to look for include those corresponding to the 1,3-dimethylcyclopentenyl carbenium ion, a key intermediate in the MTH reaction, which typically appear around 244-249 ppm and 147-155 ppm.[1]
Caption: A simplified reaction pathway for this compound conversion in a zeolite catalyst.
Protocol 4: Analyzing Catalytic Cracking Products by GC-MS
Objective: To determine the product distribution from the catalytic cracking of this compound over a zeolite catalyst.
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique for separating and identifying the volatile products of a catalytic reaction. The product distribution provides a fingerprint of the catalyst's activity and selectivity, which is influenced by factors such as acid site density and pore architecture.
Materials:
-
Zeolite catalyst (e.g., H-ZSM-5, H-Y)
-
High-purity this compound
-
High-purity inert carrier gas (e.g., Helium, Argon)
-
Pulse microreactor system
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Catalyst Loading: Load a small, accurately weighed amount of the zeolite catalyst (typically 10-50 mg) into the microreactor.
-
Catalyst Activation: Activate the catalyst in situ by heating it to a high temperature (e.g., 550 °C) in a flow of inert gas for at least 1 hour.
-
Reaction Temperature: Set the reactor to the desired reaction temperature (e.g., 350-550 °C).
-
Pulse Injection: Inject a small, precise pulse of this compound into the carrier gas stream flowing through the reactor.
-
Product Analysis: The effluent from the reactor is directly transferred to the GC-MS for separation and identification of the products.
-
Data Quantification: Quantify the products by integrating the peak areas in the gas chromatogram and using response factors determined from the analysis of standard mixtures.
Data Presentation and Interpretation
The quantitative data obtained from these experiments can be summarized in tables for easy comparison of different catalysts or reaction conditions.
Table 1: Product Distribution from Catalytic Cracking of this compound over Different Zeolites
| Product | H-ZSM-5 (wt%) | H-Beta (wt%) | H-Y (wt%) |
| Light Olefins (C₂-C₄) | 45-55 | 35-45 | 25-35 |
| Light Alkanes (C₁-C₄) | 10-15 | 15-25 | 20-30 |
| C₅+ Aliphatics | 15-25 | 20-30 | 25-35 |
| Aromatics | 10-20 | 5-15 | <5 |
| Coke | <5 | 5-10 | 10-15 |
Note: The data presented are representative and can vary depending on the specific zeolite properties (e.g., Si/Al ratio) and reaction conditions (e.g., temperature, contact time).
Interpretation of Table 1:
-
H-ZSM-5: The medium-pore ZSM-5 with its shape-selective properties favors the production of light olefins and aromatics. The constrained pore structure hinders the formation of bulky coke precursors, leading to lower coke deposition.
-
H-Beta: This large-pore zeolite shows a higher propensity for hydrogen transfer reactions, as evidenced by the increased yield of light alkanes. It produces fewer aromatics than ZSM-5.
-
H-Y: The large, open pore structure of H-Y zeolite facilitates bimolecular reactions, leading to higher yields of alkanes and a greater tendency for coke formation.
Table 2: TPD of this compound on Different Zeolites
| Zeolite | Desorption Peak Temperature (°C) | Interpretation |
| H-ZSM-5 | ~250, ~400 | Two distinct acid site strengths |
| H-Beta | ~280 | Broader distribution of acid strengths |
| H-Y | ~320 | Predominantly strong acid sites |
Interpretation of Table 2:
The desorption peak temperatures from TPD experiments provide a qualitative measure of the acid strength. H-ZSM-5 often exhibits two distinct types of acid sites, corresponding to intersections and straight/sinusoidal channels. The higher desorption temperatures for H-Y indicate stronger acid sites compared to H-ZSM-5 and H-Beta under these representative conditions.
Conclusion: A Powerful Tool for Zeolite Research
This compound is a versatile and informative probe molecule for elucidating the complex chemistry occurring within zeolite catalysts. By carefully designing experiments using techniques such as TPD, in situ NMR, and GC-MS, researchers can gain deep insights into Brønsted acidity, reaction mechanisms, and deactivation pathways. The protocols and data presented in this guide provide a solid foundation for utilizing this compound to advance the understanding and design of next-generation zeolite catalysts for a wide range of applications.
References
-
Gascon, J., & Chowdhury, A. D. (2023). Elevating carbonium ion chemistry in zeolite catalysis. Chem Catalysis, 3(2). [Link]
-
Wang, C., et al. (2015). Experimental Evidence on the Formation of Ethene through Carbocations in Methanol Conversion over H-ZSM-5 Zeolite. Angewandte Chemie International Edition, 54(31), 8957-8961. [Link]
-
Wei, Y., et al. (2017). Methanol conversion on ZSM-22, ZSM-35 and ZSM-5 zeolites: effects of 10-membered ring zeolite structures on methylcyclopentenyl cations and dual cycle mechanism. RSC Advances, 7(64), 40291-40300. [Link]
-
Liu, B., et al. (2016). Advances in the study of coke formation over zeolite catalysts in the methanol-to-hydrocarbon process. Applied Petrochemical Research, 6(3), 209-215. [Link]
-
Sedran, U. A. (1996). Conversion of methylcyclopentane on rare earth exchanged Y zeolite FCC catalysts. Applied Catalysis A: General, 144(1-2), 147-158. [Link]
-
Smirniotis, P. G., & Ruckenstein, E. (1994). Comparison of the performance of ZSM-5, [beta] zeolite, Y, USY, and their composites in the catalytic cracking of n-octane, 2,2,4-trimethylpentane, and 1-octene. Industrial & Engineering Chemistry Research, 33(4), 800-813. [Link]
-
Zhang, D., et al. (2022). Roles of Molecular Structure in the Catalytic Cracking of n-Heptane, Methylcyclohexane and Cyclopentene over HZSM-5 Zeolites. Chemistry – An Asian Journal, 17(24), e202200885. [Link]
-
Guisnet, M., & Magnoux, P. (2001). Chapter 14 Coke Formation on Zeolites. In Studies in Surface Science and Catalysis (Vol. 135, pp. 333-357). Elsevier. [Link]
-
Wang, C., et al. (2023). O2-Mediated Reactivity of Confined Carbenium Ions in Zeolites. Journal of the American Chemical Society, 145(1), 359-367. [Link]
- Google Patents. (2012).
-
Jiao, Y., et al. (2021). Highly selective skeletal isomerization of cyclohexene over zeolite-based catalysts for high-purity methylcyclopentene production. Nature Communications, 12(1), 1614. [Link]
-
Zhu, L., et al. (2022). Evolution of Coke Formation and Its Effect on β-Zeolite in Catalytic Cracking. Industrial & Engineering Chemistry Research, 61(48), 17743-17753. [Link]
-
Bai, X., & Sachtler, W. M. H. (1991). Methylcyclopentane conversion catalysis by zeolite encaged palladium clusters and palladium-proton adducts. Journal of Catalysis, 129(1), 121-129. [Link]
-
Martínez-Ortigosa, J., et al. (2024). Correlating the Nature of Carbenium Ions in Zeolites to the Product Distribution in the Methanol-to-Olefins Process. ACS Catalysis, 14(14), 10246-10257. [Link]
-
Van der Mynsbrugge, J., et al. (1999). Generation, Characterization, and Transformations of Unsaturated Carbenium Ions in Zeolites. Chemical Reviews, 99(8), 2085-2120. [Link]
-
Adebajo, M. O. (2022). A Review of the Chemistry, Structure, Properties and Applications of Zeolites. Journal of Chemical Society of Nigeria, 47(4). [Link]
-
ResearchGate. (2022). Distribution of cracking products from a n-octane and b.... [Link]
-
ResearchGate. (2023). Characteristic products distribution of 1‐pentene on (A) ZSM‐5.... [Link]
-
ResearchGate. (2019). Formation and evolution of the coke precursors on the zeolite catalyst in the conversion of methanol to olefins. [Link]
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- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Electrophilic Addition of HBr to 1-Methylcyclopentene
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the electrophilic addition of hydrogen bromide (HBr) to 1-methylcyclopentene. It delves into the underlying mechanistic principles, including regioselectivity as dictated by Markovnikov's rule and the stereochemical outcomes of the reaction. Detailed, field-proven protocols for conducting the reaction under standard and peroxide-initiated (anti-Markovnikov) conditions are provided, emphasizing safety, procedural accuracy, and product analysis. The causality behind experimental choices is explained to equip researchers with the knowledge to adapt and troubleshoot these protocols.
Introduction and Theoretical Framework
This compound (C₆H₁₀) is a versatile cyclic alkene used as a precursor in various organic syntheses.[1] Its reactivity is primarily defined by the nucleophilic character of its trisubstituted double bond, making it susceptible to electrophilic attack. The addition of hydrogen bromide (HBr) is a classic example of an electrophilic addition reaction, a fundamental transformation in organic chemistry. Understanding the intricacies of this reaction is crucial for controlling product formation and developing synthetic strategies.
The Electrophilic Addition Mechanism
The reaction proceeds through a two-step mechanism initiated by the electrophilic attack of the hydrogen atom from HBr on the alkene's π bond.[2] This leads to the formation of a carbocation intermediate and a bromide ion.[2] The subsequent step involves the nucleophilic attack of the bromide ion on the positively charged carbon, forming the final alkyl halide product.[3]
Regioselectivity: Markovnikov's Rule
When an unsymmetrical alkene like this compound reacts with a protic acid such as HBr, the addition of the electrophile (H⁺) occurs in a regioselective manner.[4] According to Markovnikov's rule, the hydrogen atom adds to the carbon atom of the double bond that already possesses the greater number of hydrogen atoms.[5][6] The halide then attaches to the more substituted carbon atom.[7]
This regioselectivity is governed by the stability of the carbocation intermediate formed during the reaction.[5][8] In the case of this compound, protonation can occur at two different positions on the double bond, leading to either a tertiary or a secondary carbocation. Tertiary carbocations are significantly more stable than secondary carbocations due to hyperconjugation and inductive effects. Consequently, the reaction pathway that proceeds through the more stable tertiary carbocation is favored, leading to the Markovnikov product as the major isomer.[9]
Stereochemistry
The carbocation intermediate is planar, meaning the subsequent nucleophilic attack by the bromide ion can occur from either face (top or bottom) with roughly equal probability.[10] In the case of this compound, this leads to a racemic mixture of enantiomers if a new chiral center is formed. The addition can be described as a mixture of syn and anti addition, where the incoming hydrogen and bromide add to the same or opposite faces of the original double bond, respectively.[2][11]
The Peroxide Effect: Anti-Markovnikov Addition
In the presence of peroxides (ROOR), the addition of HBr to alkenes can proceed via a free-radical mechanism, leading to the anti-Markovnikov product.[12][13] This is also known as the Kharasch effect.[12] The peroxide initiates the formation of a bromine radical, which then adds to the alkene double bond. This addition occurs in a way that generates the more stable carbon radical (in this case, a tertiary radical).[14][15] The resulting carbon radical then abstracts a hydrogen atom from HBr to yield the final product and regenerate a bromine radical, propagating the chain reaction.[15] This alternative pathway is specific to HBr; HCl and HI do not typically undergo anti-Markovnikov addition in the presence of peroxides.[12]
Reactant Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of all reactants is paramount for safe and effective experimentation.
Table 1: Physical and Chemical Properties of Key Reagents
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Hazards |
| This compound | C₆H₁₀ | 82.14 | 72-77 | 0.78 | Highly flammable liquid and vapor.[1] |
| Hydrogen Bromide | HBr | 80.91 | -66.8 | N/A (gas) | Corrosive, causes severe skin burns and eye damage, toxic if inhaled.[16][17] |
Safety Protocols for Hydrogen Bromide
Hydrogen bromide is a highly corrosive and toxic gas.[16] All manipulations involving HBr must be conducted in a well-ventilated fume hood.[16][18] Personal Protective Equipment (PPE) is mandatory and must include:
-
Chemical-resistant gloves (e.g., neoprene or nitrile).[19]
-
In case of potential exposure to high concentrations, respiratory protection may be necessary.[16][19]
Emergency preparedness is critical. An eyewash station and safety shower must be readily accessible.[18] In the event of a leak, evacuate the area and ensure proper ventilation before re-entry.[20]
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the Markovnikov and anti-Markovnikov addition of HBr to this compound.
Protocol 1: Markovnikov Addition of HBr to this compound
This protocol is designed to yield 1-bromo-1-methylcyclopentane as the major product.
Materials:
-
This compound
-
Hydrogen bromide (gas or solution in acetic acid)
-
Anhydrous diethyl ether or dichloromethane (solvent)
-
Round-bottom flask with a stir bar
-
Gas inlet tube or dropping funnel
-
Ice bath
-
Drying tube (e.g., with calcium chloride)
-
Separatory funnel
-
Sodium bicarbonate solution (5%, aqueous)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, place a 100 mL round-bottom flask containing a magnetic stir bar and charge it with this compound (e.g., 5.0 g, 60.9 mmol) dissolved in 30 mL of anhydrous diethyl ether.
-
Cooling: Cool the flask in an ice bath to 0 °C. This is crucial to control the exothermicity of the reaction.
-
HBr Addition: Slowly bubble gaseous HBr through the solution via a gas inlet tube for approximately 30-45 minutes, or add a solution of HBr in acetic acid dropwise over the same period. Maintain the temperature at 0 °C throughout the addition. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.
-
Work-up:
-
Carefully pour the reaction mixture into a separatory funnel containing 50 mL of cold water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 30 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid) and 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product, 1-bromo-1-methylcyclopentane.
-
Purification and Analysis: The crude product can be purified by fractional distillation if necessary. Characterize the product using techniques such as ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and assess its purity.
Protocol 2: Anti-Markovnikov (Free-Radical) Addition of HBr to this compound
This protocol is designed to produce 1-bromo-2-methylcyclopentane as the major product.
Materials:
-
All materials from Protocol 1
-
Benzoyl peroxide or another suitable radical initiator
-
UV lamp (optional, can facilitate initiation)
Procedure:
-
Reaction Setup: In a fume hood, dissolve this compound (e.g., 5.0 g, 60.9 mmol) in 30 mL of a non-polar solvent like hexane in a quartz or borosilicate round-bottom flask equipped with a stir bar.
-
Initiator Addition: Add a catalytic amount of benzoyl peroxide (e.g., 0.1 g, 0.4 mmol).
-
HBr Addition: Cool the mixture to 0 °C in an ice bath and slowly bubble gaseous HBr through the solution. For photochemical initiation, the reaction vessel can be irradiated with a UV lamp.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-2 hours.
-
Work-up and Purification: Follow the same work-up, solvent removal, and purification/analysis steps as described in Protocol 1. The major product will be 1-bromo-2-methylcyclopentane.
Mechanistic and Workflow Diagrams
Visual representations of the reaction mechanisms and experimental workflows are provided below to enhance understanding.
Markovnikov Addition Mechanism
Caption: Markovnikov addition of HBr to this compound.
Anti-Markovnikov Addition Mechanism (Free-Radical)
References
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- 8. Video: Regioselectivity of Electrophilic Additions to Alkenes: Markovnikov's Rule [jove.com]
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Application Note: Elucidating the Electrophilic Addition of Bromine to 1-Methylcyclopentene
Introduction: The Significance of Halogenation
The addition of halogens across a carbon-carbon double bond is a cornerstone reaction in organic synthesis, providing a reliable method for converting simple alkenes into versatile di-halogenated alkanes. This application note provides an in-depth analysis of the reaction between 1-methylcyclopentene and molecular bromine (Br₂). We will explore the nuanced stereochemical and regiochemical outcomes dictated by the reaction mechanism, which proceeds through a cyclic bromonium ion intermediate.[1][2] This guide is intended for researchers and professionals in drug development and chemical synthesis, offering both a robust theoretical framework and a detailed, field-tested experimental protocol. The reaction is not only synthetically useful but also serves as a classic qualitative test for unsaturation, where the disappearance of bromine's characteristic reddish-brown color signals the consumption of the alkene.[3][4]
The Reaction Mechanism: A Stepwise Dissection
The bromination of an alkene is a stereospecific reaction that exclusively yields the product of anti-addition.[2][5] This outcome is a direct consequence of the reaction proceeding through a three-membered cyclic intermediate known as a bromonium ion.[4][6] This prevents rotation around the C-C bond and forces the subsequent nucleophilic attack to occur from the opposite face.
Step 1: Electrophilic Attack and Formation of the Bromonium Ion The reaction is initiated when the electron-rich π-bond of this compound acts as a nucleophile, attacking one of the bromine atoms in the Br₂ molecule. As the alkene approaches, its π-electron cloud induces a dipole in the nonpolar Br-Br bond, making the proximal bromine atom electrophilic.[4] This concerted process involves the alkene's π-electrons forming a bond with the proximal bromine, while simultaneously displacing the distal bromine atom as a bromide ion (Br⁻).[7] Rather than forming a discrete carbocation, the reaction proceeds through a more stable, three-membered ring intermediate called a bromonium ion, where the positive charge is shared across the bromine atom and the two carbons.[1][6]
Step 2: Nucleophilic Attack and Ring Opening The bromide ion (Br⁻) generated in the first step now acts as a nucleophile. It attacks one of the two carbon atoms of the cyclic bromonium ion.[7] Crucially, this attack occurs from the face opposite to the bulky bromonium ion ring, in a manner analogous to an Sₙ2 reaction.[1] This "backside attack" is sterically favored and is responsible for the observed anti-stereochemistry of the two bromine atoms in the final product.[3][5] In the case of the symmetrical intermediate formed from this compound, attack at either carbon (C1 or C2 of the original double bond) leads to the same racemic mixture of enantiomers. The final product is trans-1,2-dibromo-1-methylcyclopentane.
Caption: Experimental workflow for the synthesis of the target compound.
Product Characterization
The identity and purity of the synthesized trans-1,2-dibromo-1-methylcyclopentane should be confirmed through spectroscopic analysis.
| Property | Expected Value / Observation |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₆H₁₀Br₂ [8] |
| Molecular Weight | 241.95 g/mol [8] |
| ¹H NMR (CDCl₃) | Expected signals for the methyl group (singlet, ~1.8-2.0 ppm), the CH-Br proton (multiplet), and the methylene protons of the cyclopentane ring (complex multiplets, ~1.5-2.5 ppm). |
| ¹³C NMR (CDCl₃) | Six distinct signals are expected, corresponding to the quaternary C-Br carbon, the tertiary CH-Br carbon, the methyl carbon, and the three unique methylene carbons of the cyclopentane ring. |
| IR Spectroscopy | Absence of a C=C stretch (around 1640-1680 cm⁻¹). Presence of C-H stretches (~2850-3000 cm⁻¹) and characteristic C-Br stretches (in the 500-700 cm⁻¹ region). |
| Mass Spectrometry (EI) | The molecular ion peak will exhibit a characteristic isotopic pattern for a dibrominated compound, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate 1:2:1 intensity ratio due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. |
Safety and Handling
-
Bromine (Br₂): Extremely toxic, corrosive, and a strong oxidizing agent. Handle only in a chemical fume hood with appropriate PPE. Avoid inhalation of vapors and contact with skin. Have a bromine spill kit and a neutralizing agent (e.g., sodium thiosulfate solution) readily available.
-
Dichloromethane (CH₂Cl₂): A volatile organic solvent and a suspected carcinogen. Minimize exposure by working in a well-ventilated fume hood.
-
This compound: A flammable and volatile liquid. Keep away from ignition sources.
References
-
Chemistry Steps. (n.d.). Reaction of Alkenes with Bromine. Retrieved from [Link]
-
Study.com. (n.d.). Draw the product of the reaction of 1-methyl-cyclopentene with Br2 in water. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, October 9). Why Does Br2 perform Anti Addition to an Alkene? | Mechanism Explained [Video]. YouTube. Retrieved from [Link]
-
Quora. (2022, July 24). What is the reaction mechanism for the bromination of alkene? What intermediates are involved?. Retrieved from [Link]
-
Ashenhurst, J. (2013, March 15). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry. Retrieved from [Link]
-
Hahn, J. (n.d.). Chapter 8 Lecture. JulietHahn.com. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Retrieved from [Link]
-
Physics Forums. (2006, January 29). Formation of Bromocyclopentane from Br2 and 1-Methylcyclopentane. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Alkenes with Bromine. Retrieved from [Link]
-
Brainly. (2020, February 14). Reaction of this compound with HBr might, in principle, lead to a mixture of two alkyl bromide. Retrieved from [Link]
-
JoVE. (2025, May 22). Radical Anti-Markovnikov Addition to Alkenes: Mechanism. Retrieved from [Link]
-
Bartleby. (n.d.). Bromination Of Alkene Lab Report. Retrieved from [Link]
-
Chegg. (2021, February 18). Draw a detailed mechanism for the reaction of this compound with Br2 in water. Retrieved from [Link]
-
Organic Chemistry at UMB. (2021, April 12). Lab 6: Bromination of an Alkene [Video]. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, November 27). What is the stereochemistry resulting from hydroboration of this compound?. Retrieved from [Link]
-
CEEA Erasmus. (2017, June 17). Bromination of alkenes [Video]. YouTube. Retrieved from [Link]
-
Pearson+. (2024, May 6). In the hydroboration of this compound shown in Solved Prob.... Retrieved from [Link]
-
Study.com. (n.d.). The reaction of 1-methyl cyclopentane with bromine water proceeds via addition and gives the product. Retrieved from [Link]
-
Chegg. (2024, June 22). Consider the reaction of this compound with bromine in water. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dibromo-1-methylcyclopentane. Retrieved from [Link]
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- 8. 1,2-Dibromo-1-methylcyclopentane | C6H10Br2 | CID 21660431 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Methylcyclopentene in Fine Chemical Synthesis
Abstract: This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application of 1-methylcyclopentene in fine chemical synthesis. As a versatile cyclic alkene, this compound offers a unique combination of reactivity and structural features, making it a valuable precursor for a diverse array of complex molecules. This document moves beyond a simple recitation of facts to provide in-depth, field-proven insights into its handling, key reactions, and practical applications, supported by detailed, reproducible protocols.
Section 1: Foundational Knowledge: Properties and Safe Handling of this compound
This compound (C₆H₁₀) is a colorless, highly flammable liquid whose reactivity is primarily dictated by the trisubstituted double bond within its strained five-membered ring.[1] This structural feature makes it an excellent substrate for a variety of transformations, including polymerization, oxidation, and stereoselective additions.
1.1 Physical and Chemical Properties
A summary of key properties is essential for experimental design and safety considerations.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀ | [2] |
| Molecular Weight | 82.14 g/mol | [2] |
| Boiling Point | 76 °C | [2] |
| Density | 0.773 g/mL at 25 °C | Fisher Scientific |
| Flash Point | -4 °C / 24.8 °F | [3] |
| CAS Number | 693-89-0 | [4] |
1.2 Critical Safety & Handling Protocols
This compound is classified as a highly flammable liquid and an aspiration hazard.[4] Adherence to strict safety protocols is non-negotiable.
-
Work Environment: All manipulations must be conducted in a well-ventilated chemical fume hood.
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools and explosion-proof equipment for transfers.[4]
-
Static Discharge: Ground and bond all metal containers and receiving equipment during transfer to prevent ignition by static electricity.[3][4]
-
Personal Protective Equipment (PPE): Wear flame-retardant lab coats, chemical safety goggles, and appropriate protective gloves to prevent skin exposure.[4][5]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area designated for flammable liquids.
-
Spill & Fire: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and remove all ignition sources.[3][5] For fires, use CO₂, dry chemical, or alcohol-resistant foam for extinction.[3][4]
Section 2: Application in Polymer Chemistry: Ring-Opening Metathesis Polymerization (ROMP)
Ring-Opening Metathesis Polymerization (ROMP) is a powerful method for polymerizing strained cyclic olefins.[6] The reaction is driven by the relief of ring strain and is mediated by transition metal catalysts, such as Grubbs' catalysts, to produce polymers with controlled molecular weights and architectures.[7][8][9]
Mechanism Insight: The ROMP mechanism involves a transition metal alkylidene complex that undergoes a [2+2] cycloaddition with the alkene, forming a metallacyclobutane intermediate.[10] A subsequent cycloreversion opens the ring, regenerating the metal alkylidene on the end of the growing polymer chain, which can then react with another monomer unit.[10]
Protocol 2.1: Synthesis of Poly(this compound) via ROMP
This protocol describes a general procedure for the ROMP of this compound using a commercially available Grubbs' catalyst.
Materials:
-
This compound (freshly distilled)
-
Grubbs' Catalyst (e.g., 1st or 2nd generation)
-
Anhydrous Toluene (or Dichloromethane)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Schlenk line and argon or nitrogen gas
-
Oven-dried glassware
Experimental Workflow:
Caption: Experimental workflow for ROMP of this compound.
Procedure:
-
Preparation: Assemble oven-dried glassware under an inert atmosphere of argon or nitrogen using a Schlenk line.
-
Catalyst Solution: In a Schlenk flask, dissolve the desired amount of Grubbs' catalyst (the monomer-to-catalyst ratio determines the target molecular weight) in anhydrous toluene.[7]
-
Initiation: To the stirred catalyst solution, add freshly distilled this compound via syringe.[7]
-
Polymerization: Allow the reaction to stir at room temperature. The progress can be qualitatively monitored by observing the increase in the solution's viscosity.[7]
-
Termination: Once the desired conversion is achieved (typically after several hours), quench the reaction by adding an excess of ethyl vinyl ether, which deactivates the catalyst.[7]
-
Polymer Isolation: Precipitate the polymer by slowly pouring the viscous reaction mixture into a large volume of stirred methanol.[7]
-
Purification: Collect the solid polymer by filtration, wash it thoroughly with fresh methanol to remove any residual catalyst and unreacted monomer, and dry it under vacuum to a constant weight.
Section 3: Stereoselective Functionalization: Synthesis of trans-2-Methylcyclopentanol
The hydroboration-oxidation of alkenes is a cornerstone of synthetic organic chemistry, enabling the anti-Markovnikov hydration of double bonds with high stereospecificity.[11][12] In the case of this compound, this two-step reaction provides a reliable route to trans-2-methylcyclopentanol.
Mechanism Insight: The reaction proceeds via a syn-addition of a B-H bond across the alkene, with the boron atom adding to the less substituted carbon (C2).[13][14] This step is regioselective (anti-Markovnikov) and stereoselective (syn).[12][13] The subsequent oxidation with hydrogen peroxide in a basic solution replaces the C-B bond with a C-OH bond with retention of stereochemistry, resulting in the hydroxyl group and the hydrogen atom being on the same face of the ring, and trans to the methyl group.[13][14]
Caption: Key stages in the hydroboration-oxidation of this compound.
Protocol 3.1: Synthesis of trans-2-Methylcyclopentanol via Hydroboration-Oxidation
This protocol details the conversion of this compound to trans-2-methylcyclopentanol.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or argon gas supply
Procedure:
-
Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask under a positive pressure of nitrogen.
-
Hydroboration: In the flask, dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add the 1 M solution of BH₃·THF (approx. 0.4 eq, as 3 moles of alkene react per mole of BH₃) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.[11] After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.
-
Oxidation: Cool the mixture back to 0 °C. Cautiously add the 3 M NaOH solution dropwise, followed by the very slow, dropwise addition of 30% H₂O₂. Caution: This addition is exothermic; maintain the temperature below 30 °C.
-
Work-up: After the peroxide addition, heat the mixture to reflux for 1 hour to ensure complete oxidation. Cool to room temperature and separate the layers. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and remove the solvent under reduced pressure. The crude trans-2-methylcyclopentanol can be purified by fractional distillation.
Section 4: Application in Oxidative Cleavage: Synthesis of 6-Oxoheptanal
Ozonolysis is a powerful oxidative cleavage reaction that severs the double bond of an alkene, replacing it with carbonyl groups.[15][16] For this compound, reductive ozonolysis breaks the ring to form 6-oxoheptanal, a valuable linear bifunctional molecule that serves as a precursor for various fine chemicals.[15][17]
Mechanism Insight: Ozone undergoes a 1,3-dipolar cycloaddition with the alkene to form an unstable primary ozonide (molozonide).[16] This rapidly rearranges to a more stable secondary ozonide. A subsequent reductive work-up, typically with zinc dust or dimethyl sulfide, cleaves the ozonide to yield the final aldehyde and ketone products without over-oxidation.[15][18]
Protocol 4.1: Reductive Ozonolysis of this compound
This protocol outlines the synthesis of 6-oxoheptanal.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Methanol (MeOH)
-
Ozone (O₃) from an ozone generator
-
Dimethyl sulfide ((CH₃)₂S) or Zinc dust (Zn)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dry ice/acetone bath (-78 °C)
Procedure:
-
Reaction Setup: Dissolve this compound in a mixture of anhydrous dichloromethane and methanol (e.g., 2:1 ratio) in a gas-washing bottle or a three-necked flask equipped with a gas inlet tube and an outlet connected to a trap.[15]
-
Ozonolysis: Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone gas through the stirred solution. The reaction can be monitored by the appearance of a persistent blue color in the solution, which indicates a slight excess of ozone.[15]
-
Ozone Removal: Once the reaction is complete, purge the solution with nitrogen or oxygen gas for 10-15 minutes to remove all residual ozone.
-
Reductive Work-up: While the solution is still cold, add the reducing agent.
-
Option A (Dimethyl Sulfide): Add dimethyl sulfide (2-3 eq) to the cold mixture.[15] Allow the solution to slowly warm to room temperature and stir for several hours or overnight.
-
Option B (Zinc): Add zinc dust (2-3 eq) to the cold mixture, followed by a small amount of acetic acid. Allow it to warm to room temperature and stir vigorously for 1 hour.[15]
-
-
Purification: Wash the reaction mixture sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 6-oxoheptanal can be purified by column chromatography or distillation.
References
- Process for the preparation of 1-methylcyclopentane derivatives. (2012). Google Patents.
-
In the hydroboration of this compound shown in Solved Prob... (2024). Pearson+. Retrieved from [Link]
-
product of hydrocarboration oxidation of 1- methyl cyclopentene is ?? (2024). Brainly.in. Retrieved from [Link]
-
Hydroboration Oxidation of Alkenes. (2013). Master Organic Chemistry. Retrieved from [Link]
-
Material Safety Data Sheet - Methylcyclopentane, 99+%. (n.d.). Cole-Parmer. Retrieved from [Link]
-
What is the stereochemistry resulting from hydroboration of this compound? (2015). Chemistry Stack Exchange. Retrieved from [Link]
-
This compound and BD3 products McMurry 6th Chapter 8 Problem 32. (2016). YouTube. Retrieved from [Link]
-
What is the stereochemistry resulting from hydroboration of this compound? (2015). Stack Exchange. Retrieved from [Link]
-
HAZARD SUMMARY: METHYL CYCLOPENTANE. (n.d.). NJ.gov. Retrieved from [Link]
-
Selesai:Ozonolysis of this compound. (n.d.). Gauth. Retrieved from [Link]
-
What is the ozonolysis of cyclopentene? (2020). Quora. Retrieved from [Link]
-
Chapter 8 Lecture. (n.d.). JulietHahn.com. Retrieved from [Link]
-
Ring-Opening Metathesis Polymerization. (n.d.). Polymer Research Laboratory. Retrieved from [Link]
-
Alkene Reactions: Ozonolysis. (2013). Master Organic Chemistry. Retrieved from [Link]
-
Living ring-opening metathesis polymerization. (2007). Progress in Polymer Science. Retrieved from [Link]
-
What Is Ring-Opening Metathesis Polymerization (ROMP)? (2025). Chemistry For Everyone. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Methylcyclopentene Yield in Dehydration Reactions
Welcome to the technical support center for optimizing the synthesis of 1-methylcyclopentene via dehydration reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this common yet nuanced transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the dehydration of 1-methylcyclopentanol to form this compound?
The dehydration of an alcohol, such as 1-methylcyclopentanol, is an elimination reaction where a molecule of water is removed to form an alkene.[1] This reaction is typically catalyzed by a strong acid, like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and often requires heat.[2]
Q2: Which acid catalyst is superior for this dehydration, and why?
While both sulfuric and phosphoric acid can catalyze the reaction, 85% phosphoric acid is often preferred.[3] Sulfuric acid, being a strong oxidizing agent, can lead to undesirable side reactions, including oxidation of the alcohol to carbon dioxide and the formation of sulfur dioxide.[3] This can result in a darkened, messy reaction mixture and complicates purification.[3][4] Phosphoric acid is less oxidizing, leading to a cleaner reaction.[3]
Q3: What is the reaction mechanism for the acid-catalyzed dehydration of 1-methylcyclopentanol?
The dehydration of a tertiary alcohol like 1-methylcyclopentanol proceeds through an E1 (elimination, unimolecular) mechanism.[5] The key steps are:
-
Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group, converting it into a much better leaving group (water).[4]
-
Formation of a carbocation: The protonated alcohol loses a water molecule to form a stable tertiary carbocation intermediate. This is the slow, rate-determining step of the reaction.[4]
-
Deprotonation: A weak base, such as water or the conjugate base of the acid, removes a proton from a carbon atom adjacent to the carbocation, forming the double bond of the alkene.[4]
Q4: Will I only get this compound as the product?
No, the formation of isomeric side products is possible. The major product, this compound, is formed by removing a proton from an adjacent carbon within the ring. However, removal of a proton from the methyl group can lead to the formation of the exocyclic alkene, methylenecyclopentane, which is a common side product.[4]
Q5: How does Zaitsev's rule apply to this reaction?
Zaitsev's rule predicts that in an elimination reaction, the more substituted (and therefore more stable) alkene will be the major product.[1][5][6] In this case, this compound is a trisubstituted alkene, while methylenecyclopentane is a disubstituted alkene. Due to greater stability from hyperconjugation, this compound is the thermodynamically favored and major product.[4][7]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions based on chemical principles.
| Symptom | Possible Cause(s) | Solution(s) |
| Low Yield of Alkene Products | Incomplete reaction; Reaction equilibrium not shifted towards products; Insufficient heating. | Optimize Reaction Conditions: Ensure the reaction is heated sufficiently. For tertiary alcohols, temperatures between 25°C and 80°C are typical.[2] Employ Le Chatelier's Principle: The dehydration is a reversible reaction. To drive the equilibrium towards the products, remove the alkene as it is formed. Since this compound has a lower boiling point (72-77°C) than 1-methylcyclopentanol, a fractional distillation setup can be used to distill the product as it forms.[8][9] |
| High Proportion of Methylenecyclohexane Side Product | Reaction conditions favoring the kinetic product; Insufficient time for equilibration to the thermodynamic product. | Adjust Reaction Time and Temperature: A longer reaction time at a moderate temperature can allow the less stable methylenecyclopentane to isomerize to the more stable this compound.[4] |
| Reaction Mixture Turns Dark Brown or Black | Charring of the organic material due to a strong oxidizing acid catalyst. | Switch to a Milder Acid: Use 85% phosphoric acid instead of sulfuric acid. Phosphoric acid is less prone to causing charring.[3][4] |
| Unexpected Peaks in Gas Chromatography (GC) Analysis | Presence of unreacted starting material; Formation of isomeric side products; Formation of polymers or ethers. | Verify Peak Identities: Run a GC of the starting 1-methylcyclopentanol to check for impurities. Use a co-injection with a known standard of a suspected side product to confirm its identity.[4] Optimize Reaction Temperature: If the reaction is not heated sufficiently, alcohols can react with each other to form ethers.[2] Conversely, excessively high temperatures with strong acids can promote polymerization.[4] |
| Difficulty Separating Product from Isomers | Close boiling points of the isomeric alkenes. | Utilize Fractional Distillation: Fractional distillation is the most effective method for separating this compound (boiling point ~76°C) from its lower-boiling isomers like 3-methylcyclopentene and 4-methylcyclopentene (boiling points ~65-66°C).[10][11] |
Visualizing the Reaction Pathway
The following diagram illustrates the E1 mechanism for the dehydration of 1-methylcyclopentanol, highlighting the formation of the major and minor products.
Caption: E1 mechanism for the dehydration of 1-methylcyclopentanol.
Experimental Protocols
Protocol 1: Dehydration of 1-Methylcyclopentanol using Phosphoric Acid
This protocol details a standard laboratory procedure for the synthesis of this compound, emphasizing the use of fractional distillation to maximize yield.
Materials:
-
1-methylcyclopentanol
-
85% Phosphoric acid (H₃PO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Round-bottom flask
-
Fractional distillation apparatus
-
Heating mantle with stirrer
-
Separatory funnel
-
Erlenmeyer flasks
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1-methylcyclopentanol and 85% phosphoric acid. Add a boiling stone.[8]
-
Fractional Distillation: Assemble a fractional distillation apparatus with the round-bottom flask as the distilling flask. The receiving flask should be cooled in an ice bath.[10]
-
Heating: Gently heat the reaction mixture. The alkene products will begin to distill as they are formed.[8][10] Monitor the temperature at the head of the distillation column, keeping it below the boiling point of the starting alcohol.
-
Work-up: Once the distillation is complete, transfer the distillate to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize any remaining acid)
-
Brine (to aid in the separation of layers)[10]
-
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous sodium sulfate to remove any residual water.[8]
-
Final Purification: Decant or filter the dried liquid into a clean, dry flask suitable for a final fractional distillation to separate the isomeric alkenes.
Workflow for Synthesis and Purification
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis.
References
-
Ch 5: Dehydration. (n.d.). University of Calgary. Retrieved January 3, 2026, from [Link]
-
Regioselectivity in dehydration of alcohols. (2025, December 14). Filo. Retrieved January 3, 2026, from [Link]
-
Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. (n.d.). Chemistry Steps. Retrieved January 3, 2026, from [Link]
-
Alkenes Preparation: Regioselectivity, Stereoselectivity & Rearrangement in Alcohol Dehydration. (2020, November 13). YouTube. Retrieved January 3, 2026, from [Link]
-
Alcohol Dehydration – E1 Mechanism. (2018, September 5). Periodic Chemistry. Retrieved January 3, 2026, from [Link]
-
Dehydration of an alcohol. (n.d.). Retrieved January 3, 2026, from [Link]
- Process for the preparation of 1-methylcyclopentane derivatives. (n.d.). Google Patents.
-
Solved Consider acid catalyzed dehydration of | Chegg.com. (2017, April 18). Chegg. Retrieved January 3, 2026, from [Link]
-
What is the reaction mechanism of 1-methylcyclopentanol. (2024, June 17). Chegg. Retrieved January 3, 2026, from [Link]
- Method for the production of 1-methylcyclopentane derivatives. (n.d.). Google Patents.
-
Solved 11. Show how you would convert 1-methylcyclopentanol | Chegg.com. (2020, December 9). Chegg. Retrieved January 3, 2026, from [Link]
-
Synthesis of this compound from cyclopentene. (2018, August 4). Chemistry Stack Exchange. Retrieved January 3, 2026, from [Link]
-
Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. (2018, June 11). ACS Earth and Space Chemistry. Retrieved January 3, 2026, from [Link]
-
Alkenes from Dehydration of Alcohols. (2023, January 22). Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]
-
Experiment 5 – Dehydration of Methylcyclohexanols. (n.d.). Retrieved January 3, 2026, from [Link]
-
Sustainable routes to alkenes: applications of homogeneous catalysis to the dehydration of alcohols to alkenes. (2023, March 23). RSC Publishing. Retrieved January 3, 2026, from [Link]
-
Experiment 7 – Dehydration of Methylcyclohexanols. (n.d.). Retrieved January 3, 2026, from [Link]
-
What are all the possible alkenes formed in the dehydration of 1-hydroxymethylcyclopentane? (n.d.). Homework.Study.com. Retrieved January 3, 2026, from [Link]
-
Show how you would convert 2-methylcyclopentanol to the following. (2024, May 11). Pearson+. Retrieved January 3, 2026, from [Link]
-
dehydration of alcohols. (n.d.). Chemguide. Retrieved January 3, 2026, from [Link]
-
Dehydration Reactions of Alcohols and Zaitsev's Rule. (2023, September 6). YouTube. Retrieved January 3, 2026, from [Link]
-
Flow chemistry enhances catalytic alcohol-to-alkene dehydration. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
(a) Write the structure of the major product formed when 1-methylcyclohexanol reacts with 85%. (2023, May 30). Brainly. Retrieved January 3, 2026, from [Link]
-
Zaitsev's rule for alcohol dehydration. (2021, January 24). YouTube. Retrieved January 3, 2026, from [Link]
-
Solved Q5 Dehydration Reaction 3 Points For the following | Chegg.com. (2020, May 4). Chegg. Retrieved January 3, 2026, from [Link]
-
Predict the products of the following hydration reactions. a. 1−methylcyclopentene + dilute acid. (n.d.). Pearson. Retrieved January 3, 2026, from [Link]
-
The major product of acid catalysed dehydration of 1-methylcyclohexanol is. (2022, November 25). Toppr. Retrieved January 3, 2026, from [Link]
-
A Greener Alcohol Dehydration. (n.d.). Beyond Benign. Retrieved January 3, 2026, from [Link]
-
Dehydration of 2-Methylcyclohexanol Experiment, Part 1: Prelab Lecture. (2020, April 19). YouTube. Retrieved January 3, 2026, from [Link]
-
Hydroboration of this compound using B_(2)D_(6), followed by treatment. (2020, April 19). Doubtnut. Retrieved January 3, 2026, from [Link]
-
Dehydration of 2-Methylcyclohexanol Experiment, Part 2. (2020, April 20). YouTube. Retrieved January 3, 2026, from [Link]
-
What is the major product of the dehydration of 1-methylcyclohexanol in the presence of sulfuric acid? (n.d.). Homework.Study.com. Retrieved January 3, 2026, from [Link]
-
Write a mechanism for the E1 dehydration of 1-methyl-1-cyclohexanol. (n.d.). Retrieved January 3, 2026, from [Link]
-
Experiment 5: Alcohol Dehydration of Menthol. (n.d.). Retrieved January 3, 2026, from [Link]
Sources
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- 11. US20120101306A1 - Process for the preparation of 1-methylcyclopentane derivatives - Google Patents [patents.google.com]
Preventing isomeric side products in 1-Methylcyclopentene synthesis
Welcome to the technical support center for the synthesis of 1-methylcyclopentene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in synthesizing high-purity this compound by explaining the causality behind experimental choices and providing validated protocols.
Troubleshooting Guide: Isomeric Impurities
The primary challenge in synthesizing this compound is controlling the regioselectivity of the elimination reaction to prevent the formation of isomeric side products, most notably the exocyclic isomer, methylenecyclopentane. This guide addresses common issues encountered in the principal synthetic routes.
Route 1: Acid-Catalyzed Dehydration of 1-Methylcyclopentanol
This is a prevalent method, but it is susceptible to side product formation due to its E1 mechanism, which proceeds through a carbocation intermediate.[1][2][3][4]
Question: My dehydration of 1-methylcyclopentanol yields a significant amount of methylenecyclopentane. How can I increase the selectivity for this compound?
Answer: This is a classic problem of competing elimination pathways from a common tertiary carbocation intermediate. The formation of this compound is the thermodynamically favored Zaitsev product (more substituted alkene), while methylenecyclopentane is the Hofmann-like product (less substituted alkene).[5][6] Several factors can be optimized to favor the Zaitsev product.
-
Causality (Mechanism): The reaction proceeds via an E1 mechanism.[1][3][7] After the alcohol's hydroxyl group is protonated by the acid catalyst, it leaves as a water molecule, forming a tertiary carbocation.[2][3] A base (water or the conjugate base of the acid) then abstracts a proton from a carbon adjacent to the carbocation. Abstraction from the ring (a secondary carbon) leads to the more stable, endocyclic this compound. Abstraction from the methyl group (a primary carbon) leads to the less stable, exocyclic methylenecyclopentane.[8] While the Zaitsev product is more stable, the kinetic barrier for abstracting a sterically accessible proton from the methyl group can be competitive.
-
Troubleshooting & Optimization:
-
Choice of Acid Catalyst: While strong acids like sulfuric acid (H₂SO₄) are effective, they can also cause significant charring and polymerization.[9] Milder acids like 85% phosphoric acid (H₃PO₄) or solid acid catalysts like p-toluenesulfonic acid (TsOH) are often preferred as they are less oxidizing and lead to cleaner reactions.[9][10]
-
Reaction Temperature: Higher temperatures generally favor the formation of the more thermodynamically stable product.[2][9] However, excessively high temperatures can promote side reactions and decomposition. The optimal temperature is typically just high enough to allow for the distillation of the alkene product as it forms.
-
Removal of Product: this compound has a lower boiling point (76 °C) than the starting alcohol (1-methylcyclopentanol, ~136 °C).[11] By setting up the reaction in a distillation apparatus, you can distill the alkene as it is formed. This application of Le Châtelier's principle shifts the equilibrium toward the products, preventing the reverse reaction (hydration) and minimizing contact time with the hot acid, which can catalyze isomerization to the less stable product or cause polymerization.[9]
-
Route 2: Dehydrohalogenation of 1-Halo-1-methylcyclopentane
This E2 reaction offers an alternative with potentially greater control over regioselectivity, depending on the choice of base.
Question: I am performing an E2 elimination on 1-bromo-1-methylcyclopentane. How does my choice of base affect the product ratio?
Answer: The regiochemical outcome of an E2 reaction is highly dependent on the steric bulk of the base used.[12][13] This allows you to selectively favor either the Zaitsev (this compound) or Hofmann (methylenecyclopentane) product.
-
Causality (Steric Hindrance):
-
Small, Unhindered Bases (e.g., sodium ethoxide, sodium hydroxide) can easily access the more sterically hindered but more acidic protons on the cyclopentane ring. This leads to a transition state that resembles the more stable, highly substituted alkene, thus favoring the Zaitsev product (this compound) .[5][6]
-
Large, Bulky Bases (e.g., potassium tert-butoxide, lithium diisopropylamide) have difficulty accessing the internal ring protons due to steric hindrance. They will preferentially abstract the more sterically accessible protons from the methyl group. This pathway leads to the formation of the Hofmann product (methylenecyclopentane) .[12][14]
-
-
Recommendation for this compound: To maximize the yield of this compound, use a small, strong base like sodium ethoxide (NaOEt) in ethanol or sodium hydroxide (NaOH) in ethanol.[6] Ensure the reaction is run at a temperature sufficient to promote elimination but low enough to prevent side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the boiling points of the common isomers, and how can I purify my final product?
A1: The boiling points of the isomers are quite close, which makes purification by fractional distillation challenging but feasible.[11][15]
| Compound | Boiling Point (°C at 1 atm) |
| 4-Methylcyclopentene | 65-66 |
| 3-Methylcyclopentene | 65-66 |
| This compound | 76 |
| Methylenecyclopentane | 75-76 |
| Cyclohexene (potential starting material) | 83 |
Fractional distillation is the most effective method for separating this compound from its isomers.[9] Due to the close boiling points, a distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column) is required for efficient separation.[9] Careful control of the distillation head temperature is critical.
Q2: What is the best analytical method to determine the isomeric ratio in my product mixture?
A2: Gas Chromatography (GC) is the ideal technique for quantifying the ratio of isomeric products.[9] The different isomers will have slightly different retention times on a standard non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17). The relative peak areas in the chromatogram can be used to determine the percentage of each isomer in the mixture. For unambiguous peak identification, GC coupled with Mass Spectrometry (GC-MS) is recommended.
Q3: Can I isomerize the unwanted methylenecyclopentane back to this compound?
A3: Yes, this is possible. This compound is the thermodynamically more stable isomer.[8] Therefore, under catalytic conditions (e.g., heating with a solid acid catalyst like silica or a transition metal catalyst like platinum), methylenecyclopentane can be isomerized to this compound.[8] A study on a platinum single-crystal surface showed that methylenecyclopentane readily isomerizes to this compound, but the reverse reaction was not observed, highlighting the strong thermodynamic preference.[8]
Recommended Protocol: Optimized Dehydration of 1-Methylcyclopentanol
This protocol is designed to maximize the yield of this compound by favoring the Zaitsev elimination pathway and minimizing side reactions.
Objective: To synthesize this compound via the acid-catalyzed dehydration of 1-methylcyclopentanol.[16][17]
Materials:
-
1-Methylcyclopentanol
-
85% Phosphoric acid (H₃PO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
-
Boiling chips
-
Fractional distillation apparatus
Procedure:
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask as the reaction vessel. Ensure the column is packed or is a Vigreux-type to allow for efficient separation. Place a few boiling chips in the flask.
-
Reagent Addition: In the round-bottom flask, combine 1-methylcyclopentanol and 85% phosphoric acid in a 3:1 molar ratio (alcohol:acid). Swirl gently to mix.
-
Reaction & Distillation: Gently heat the reaction mixture using a heating mantle. The goal is to maintain a pot temperature that allows the alkene products to distill as they form. Monitor the temperature at the distillation head. Collect the distillate that comes over between 70-85 °C. The receiving flask should be cooled in an ice bath to minimize evaporation of the volatile product.
-
Workup: Transfer the collected distillate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
An equal volume of water.
-
An equal volume of saturated sodium bicarbonate solution (to neutralize any acidic residue).
-
An equal volume of brine (to aid in breaking emulsions and removing water).
-
-
-
Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous MgSO₄ or CaCl₂, swirl, and let it stand for 10-15 minutes to remove residual water.
-
Final Purification: Decant or filter the dried liquid into a clean, dry distillation flask. Perform a final, careful fractional distillation, collecting the fraction that boils at 75-77 °C .
-
Analysis: Analyze the final product by Gas Chromatography (GC) to confirm its purity and determine the isomeric ratio.
Sources
- 1. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 2. quora.com [quora.com]
- 3. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]
- 4. Solved What is the reaction mechanism of | Chegg.com [chegg.com]
- 5. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 6. Zaytsev's rule - Wikipedia [en.wikipedia.org]
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- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. US20120101306A1 - Process for the preparation of 1-methylcyclopentane derivatives - Google Patents [patents.google.com]
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- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Khan Academy [khanacademy.org]
- 15. WO2012055754A2 - Method for the production of 1-methylcyclopentane derivatives - Google Patents [patents.google.com]
- 16. Solved 11. Show how you would convert 1-methylcyclopentanol | Chegg.com [chegg.com]
- 17. Solved You are carrying out the acid - catalyzed dehydration | Chegg.com [chegg.com]
Technical Support Center: Purification of 1-Methylcyclopentene by Fractional Distillation
Welcome to the Technical Support Center for the purification of 1-methylcyclopentene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the fractional distillation of this versatile cyclic alkene. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges and achieve high-purity this compound in your laboratory experiments.
Introduction to the Purification Challenge
This compound is a valuable intermediate in organic synthesis. However, its preparation, often through the dehydration of 2-methylcyclopentanol or the isomerization of cyclohexene, typically yields a crude product containing isomeric impurities and unreacted starting materials.[1] The close boiling points of these components necessitate purification by fractional distillation, a technique that can be challenging to optimize. This guide will walk you through the intricacies of this process, from understanding the underlying principles to troubleshooting specific issues you may encounter.
Key Physical Properties for Distillation
A successful fractional distillation relies on exploiting the differences in the boiling points of the components in the mixture. Below is a table summarizing the boiling points of this compound and its common impurities.
| Compound | Molecular Formula | Boiling Point (°C) |
| This compound | C₆H₁₀ | 76 [2] |
| 3-Methylcyclopentene | C₆H₁₀ | 65-66[3] |
| 4-Methylcyclopentene | C₆H₁₀ | 65-66[3] |
| Cyclohexene | C₆H₁₂ | 83[3] |
| Methylcyclopentane | C₆H₁₂ | 72 |
As the table illustrates, the boiling point of this compound is very close to that of methylcyclopentane and lies between its lower-boiling isomers and the higher-boiling cyclohexene. This small difference in boiling points is the primary challenge in achieving high purity.
Troubleshooting Guide: A-Q&A Approach
This section addresses common problems encountered during the fractional distillation of this compound in a question-and-answer format, providing both the "what to do" and the "why it works."
Question 1: My distillate is still contaminated with lower-boiling isomers (3- and 4-methylcyclopentene). How can I improve the separation?
Answer:
This is a classic issue of insufficient separation efficiency. The small difference in boiling points between this compound and its isomers requires a distillation setup with a high number of theoretical plates.[4] A theoretical plate is an imaginary zone or step in the distillation column where the liquid and vapor phases of the substances are in equilibrium.[4] More theoretical plates lead to better separation.[4]
Here’s how to enhance your separation:
-
Increase the Column Length: A longer fractionating column provides more surface area for the repeated vaporization-condensation cycles necessary to separate components with close boiling points.[5]
-
Use a More Efficient Packing Material: The type of packing in your column significantly impacts the number of theoretical plates. For separating close-boiling hydrocarbon isomers, consider the following options:
-
Vigreux Column: This is the simplest type of fractionating column with indentations in the glass. While easy to use, it offers the lowest number of theoretical plates and may not be sufficient for this separation.[4]
-
Packed Columns: These columns are filled with materials that increase the surface area for vapor-liquid contact.
-
Glass Beads or Raschig Rings: These provide a larger surface area than a Vigreux column, leading to better separation.[6]
-
Structured Packing (e.g., metal sponge or wire mesh): These offer the highest surface area and are the most efficient for separating close-boiling compounds.[7] For non-corrosive hydrocarbons like this compound, stainless steel structured packing is an excellent choice.
-
-
-
Optimize the Reflux Ratio: Reflux is the process of condensing vapor at the top of the column and returning a portion of it back down the column. A higher reflux ratio (more liquid returned than collected) increases the number of equilibrium stages and improves separation, but it also increases the distillation time. You can control the reflux ratio by adjusting the heating rate and the rate of distillate collection. A slow and steady distillation is key.[5]
Question 2: The temperature at the distillation head is fluctuating, and I'm not getting a sharp boiling point for my fractions.
Answer:
Temperature fluctuations at the distillation head are a common sign of an unstable distillation process. This can be caused by several factors:
-
Uneven Heating: The heating mantle should be set to a steady temperature that allows for a slow, consistent boiling rate. Bumping, or the sudden, violent boiling of the liquid, can cause temperature spikes. To prevent this, always use boiling chips or a magnetic stir bar in the distillation flask.
-
Column Flooding: If the heating rate is too high, the vapor flow up the column can be excessive, preventing the condensed liquid (reflux) from flowing back down. This condition, known as flooding, leads to poor separation and temperature instability. If you observe a large amount of liquid being held up in the packing, reduce the heating rate to allow the column to drain.
-
Insufficient Insulation: A cold draft or poor insulation of the fractionating column can cause premature condensation of the vapor, leading to temperature fluctuations. Insulating the column with glass wool or aluminum foil can help maintain a consistent temperature gradient.[5]
Question 3: I've performed a careful fractional distillation, but my this compound is still not pure. Could an azeotrope be forming?
Answer:
This is a critical consideration. An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[8] When an azeotrope is boiled, the vapor has the same composition as the liquid.[8]
Current State of Knowledge on this compound Azeotropes:
Extensive searches of azeotrope databases have not yielded definitive data on the formation of azeotropes between this compound and its common isomeric impurities (3-methylcyclopentene, 4-methylcyclopentene) or cyclohexene. While one source mentions the possibility of using azeotropic distillation to remove water from the reaction mixture, it does not provide data for the organic components.[3] The absence of data does not definitively mean that azeotropes do not form, especially given the similarity in the chemical structures of the impurities.
How to Empirically Test for an Azeotrope:
If you suspect an azeotrope, you can perform a simple test:
-
Collect a fraction of the distillate that you believe may be an azeotrope (i.e., it distills at a constant temperature but is still impure).
-
Analyze the composition of this fraction using Gas Chromatography (GC).
-
Re-distill this fraction.
-
Analyze the composition of the new distillate.
If the composition of the distillate remains unchanged after the second distillation, you are likely dealing with an azeotrope.
What to Do If You Have an Azeotrope:
If you confirm the presence of an azeotrope, standard fractional distillation will not be able to separate the components. You will need to employ more advanced techniques such as:
-
Azeotropic Distillation: This involves adding a third component (an "entrainer") to the mixture that forms a new, lower-boiling azeotrope with one of the original components, which can then be distilled off.[9]
-
Extractive Distillation: In this method, a high-boiling solvent is added to the mixture, which alters the relative volatilities of the components, allowing for their separation by distillation.[10]
-
Preparative Gas Chromatography: For small-scale, high-purity separations, preparative GC can be a viable, albeit more complex and expensive, option.
Frequently Asked Questions (FAQs)
Q1: What is the ideal distillation rate for purifying this compound?
A1: A slow and steady distillation rate is crucial for achieving good separation. A good rule of thumb is to collect distillate at a rate of 1-2 drops per second.[5] This allows sufficient time for the vapor-liquid equilibria to be established in the fractionating column.
Q2: How do I know when to switch receiving flasks to collect different fractions?
A2: Monitor the temperature at the distillation head closely. Initially, the temperature will rise and then stabilize as the lowest boiling component (the isomeric impurities) distills. Once this fraction is collected, the temperature will begin to rise again. When the temperature stabilizes at the boiling point of this compound (around 76 °C), you should switch to a new receiving flask to collect the desired product. A subsequent rise in temperature would indicate the distillation of higher-boiling components like cyclohexene.
Q3: What are the most important safety precautions to take when distilling this compound?
A3: this compound is a flammable liquid. Always perform the distillation in a well-ventilated fume hood. Ensure that there are no open flames or spark sources nearby. Use a heating mantle as the heat source, not a Bunsen burner. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves. It is also wise to have a fire extinguisher rated for flammable liquids readily accessible.
Q4: Can I reuse the packing material in my fractionating column?
A4: Yes, most packing materials can be reused after proper cleaning. For glass beads or Raschig rings, rinse them thoroughly with an appropriate solvent (e.g., acetone) and ensure they are completely dry before the next use. For structured packing, follow the manufacturer's cleaning recommendations.
Experimental Protocol: Fractional Distillation of this compound
This protocol provides a general guideline for the fractional distillation of crude this compound. The specific parameters may need to be optimized based on the scale of your experiment and the composition of your crude mixture.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (packed with glass beads or structured packing is recommended)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Magnetic stirrer and stir bar (or boiling chips)
-
Clamps and stands to secure the apparatus
-
Insulating material (glass wool or aluminum foil)
-
Tubing for condenser water
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood as shown in the diagram below. Ensure all glass joints are properly sealed.
-
Place a magnetic stir bar or a few boiling chips in the round-bottom flask.
-
Add the crude this compound to the round-bottom flask, filling it to no more than two-thirds of its volume.
-
Securely clamp the flask and the condenser.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[5]
-
Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.
-
Insulate the fractionating column with glass wool or aluminum foil.[5]
-
-
Distillation:
-
Begin stirring the mixture if using a magnetic stirrer.
-
Turn on the cooling water to the condenser.
-
Gradually heat the round-bottom flask using the heating mantle.
-
Observe the vapor rising through the packing of the fractionating column. Adjust the heating rate to maintain a slow and steady ascent of the vapor.
-
The temperature at the distillation head will rise and then stabilize. Collect the first fraction (the "forerun"), which will primarily contain the lower-boiling isomers, in a receiving flask.
-
Once the temperature begins to rise again, switch to a new, clean receiving flask.
-
When the temperature stabilizes at the boiling point of this compound (approximately 76 °C), collect this fraction as your purified product.
-
Continue to monitor the temperature. A significant drop or a sharp rise in temperature indicates that the desired fraction has been collected.
-
Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxides and to avoid cracking the flask.
-
-
Analysis:
-
Analyze the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizing the Process
Fractional Distillation Workflow
Caption: A logical flow diagram for troubleshooting common fractional distillation problems.
References
-
Advanced distillation techniques and troubleshooting | Separation Processes Class Notes. (n.d.). Retrieved January 3, 2026, from [Link]
-
VIGREUX COLUMNS - POBEL. (n.d.). Retrieved January 3, 2026, from [Link]
-
azeotropic data for binary mixtures | cdn. (n.d.). Retrieved January 3, 2026, from [Link]
-
Purification: Fractional Distillation - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 3, 2026, from [Link]
-
How to separate two close boiling isomers other than the distillation method at a low cost. (2020, June 9). Quora. Retrieved January 3, 2026, from [Link]
- WO2012055754A2 - Method for the production of 1-methylcyclopentane derivatives - Google Patents. (n.d.).
-
How to separate two liquids with a closer boiling point - Quora. (2018, May 24). Retrieved January 3, 2026, from [Link]
-
5.3B: Fractionating Columns - Chemistry LibreTexts. (2022, April 7). Retrieved January 3, 2026, from [Link]
-
1.2.3.2: Fractionating Columns - Chemistry LibreTexts. (2022, August 7). Retrieved January 3, 2026, from [Link]
-
How useful are vigreux columns, really? Do you use them? : r/chemistry - Reddit. (2020, January 1). Retrieved January 3, 2026, from [Link]
-
Separating mixtures by exploiting molecular packing effects - UvA-DARE (Digital Academic Repository). (n.d.). Retrieved January 3, 2026, from [Link]
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SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. (n.d.). Retrieved January 3, 2026, from [Link]
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Vigreaux column disadvantages - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2016, May 2). Retrieved January 3, 2026, from [Link]
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azeoTropic daTa for Binary mixTures - J. gmehling, J. menke, J. Krafczyk, K. fischer, J. - IS MUNI. (n.d.). Retrieved January 3, 2026, from [Link]
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5.2B: Separation Theory - Chemistry LibreTexts. (2022, April 7). Retrieved January 3, 2026, from [Link]
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Highly Efficient Separation of Hexane Isomers by Rigid-Flexible Pyrazine-Pillar Ultramicroporous Metal–Organic Framework | ACS Materials Letters. (2025, March 13). Retrieved January 3, 2026, from [Link]
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Hydrocarbon Separations in Metal−Organic Frameworks. (2013, November 22). Retrieved January 3, 2026, from [Link]
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Fractional Distillation of Ideal Mixtures - Chemistry LibreTexts. (2023, January 29). Retrieved January 3, 2026, from [Link]
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Fractional distillation - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]
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azeotropic data for binary mixtures - Ventilazione Industriale. (n.d.). Retrieved January 3, 2026, from [Link]
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AZEOTROPIC DATA I - Catalog | chemcraft.su. (n.d.). Retrieved January 3, 2026, from [Link]
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(PDF) Comparison of various column packing materials efficiency for hydrocarbons and aqueous mixtures - ResearchGate. (2025, August 6). Retrieved January 3, 2026, from [Link]
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This compound - Stenutz. (n.d.). Retrieved January 3, 2026, from [Link]
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This compound | C6H10 | CID 12746 - PubChem - NIH. (n.d.). Retrieved January 3, 2026, from [Link]
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4-Methylcyclopentene | C6H10 | CID 15658 - PubChem - NIH. (n.d.). Retrieved January 3, 2026, from [Link]
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Azeotropes - Chemistry LibreTexts. (2023, October 9). Retrieved January 3, 2026, from [Link]
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Chemical Properties of Cyclopentene, 4-methyl- (CAS 1759-81-5) - Cheméo. (n.d.). Retrieved January 3, 2026, from [Link]
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Azeotrope | Definition, Types, Separation, & Facts - Britannica. (2025, December 18). Retrieved January 3, 2026, from [Link]
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Azeotropic Behavior of a Water + n-Propanol + Cyclohexane Mixture Using Cyclohexane as an Entrainer - Moodle@Units. (2019, November 4). Retrieved January 3, 2026, from [Link]
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Technical Support Center: Troubleshooting Low Conversion in 1-Methylcyclopentene Polymerization
Welcome to the technical support guide for the polymerization of 1-methylcyclopentene (1-MCP). This document is designed for researchers and professionals encountering challenges, specifically low monomer conversion, during their experiments. As a strained cyclic alkene, 1-MCP is a versatile monomer for various polymerization techniques, including Ziegler-Natta, cationic, and Ring-Opening Metathesis Polymerization (ROMP).[1][2] However, its reactivity also makes it susceptible to side reactions and catalyst poisoning, which can often lead to frustratingly low yields.
This guide moves beyond a simple checklist. It is structured to provide not just solutions, but a deeper understanding of the underlying chemical principles that govern success or failure in your polymerization system. By understanding the "why" behind each step, you will be better equipped to diagnose issues, optimize your reactions, and achieve consistent, high-conversion results.
Section 1: Initial Diagnosis & Troubleshooting Workflow
Q1: My 1-MCP polymerization has stalled or shows very low conversion. What are the most common initial checks?
When facing low conversion, it's crucial to approach troubleshooting systematically. The vast majority of polymerization failures can be traced back to one of three areas: 1) Reagent Purity , 2) Catalyst System Integrity , or 3) Reaction Conditions . Before delving into complex mechanistic problems, a thorough review of these fundamentals is the most efficient path to a solution.
The workflow below outlines a logical diagnostic sequence. Start at the top and systematically verify each component of your experimental setup. This approach prevents wasted effort and resources on optimizing complex parameters when a simple, foundational error is the root cause.
Caption: Systematic workflow for diagnosing low polymerization conversion.
Section 2: Monomer & Reagent Purity
Q2: How do I rigorously purify this compound, and what are the critical impurities to remove?
This is arguably the most critical factor for success. Most catalyst systems used for olefin polymerization are highly sensitive to protic or oxidizing impurities.[3] Commercial 1-MCP, even from reputable suppliers, contains stabilizers and can accumulate impurities over time. Always purify your monomer immediately before use.
The primary function of purification is to remove catalyst poisons. These are substances that react with and deactivate the active catalyst center, preventing it from propagating the polymer chain. The causality is direct: one molecule of a poison can destroy one or more active catalyst sites, leading to a significant drop in polymerization rate and overall conversion.
Data Presentation: Common Impurities and Their Deactivating Effects
| Impurity | Source | Mechanism of Catalyst Poisoning | Recommended Removal Method |
| Water (H₂O) | Atmospheric moisture, residual from synthesis | Reacts with and destroys organometallic catalyst centers (e.g., Al-R or Ti-R bonds in Ziegler-Natta systems). Acts as a potent terminator in cationic polymerization. | Drying over CaH₂, Na/benzophenone, or molecular sieves followed by distillation. |
| Oxygen (O₂) | Atmospheric leaks | Oxidizes and deactivates sensitive transition-metal catalysts. Can also initiate radical side reactions. | Rigorous deoxygenation via Freeze-Pump-Thaw cycles or sparging with high-purity inert gas (Ar/N₂).[4] |
| Peroxides | Formed by reaction of monomer with O₂ over time | Act as radical initiators, leading to uncontrolled side reactions and can oxidize the catalyst. | Passage through a column of activated basic alumina.[5] |
| Other Olefins/Isomers | Byproducts from monomer synthesis (e.g., 3-methylcyclopentene)[6][7] | Can act as competitive inhibitors for the active site or incorporate into the polymer chain, altering its properties. | Fractional distillation. |
| Stabilizers (e.g., BHT) | Added by manufacturer for storage | Can coordinate to the catalyst center, blocking monomer access. | Passage through a column of activated basic alumina. |
Experimental Protocols: Protocol for Rigorous Monomer & Solvent Purification
A detailed, step-by-step methodology for purification is provided in Section 6: Detailed Experimental Protocols . This protocol combines drying and distillation under an inert atmosphere, which is essential for preparing research-grade reagents.
Section 3: Catalyst System Troubleshooting
Q3: My Ziegler-Natta or Metallocene catalyst seems inactive. How can I troubleshoot the catalyst and co-catalyst?
Catalyst system failure is often linked to improper handling or deactivation. Both Ziegler-Natta and metallocene catalysts are air and moisture sensitive and must be handled using rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox).[1][3]
Causality of Catalyst Deactivation: The active site of a polymerization catalyst is a highly reactive, coordinatively unsaturated metal center. Deactivation occurs when this site undergoes an irreversible chemical reaction that renders it incapable of inserting new monomer units. Common pathways include:
-
Reaction with Impurities: As discussed in Section 2, this is the most frequent cause.
-
Formation of Stable, Non-propagating Species: The catalyst can rearrange to form a more stable complex that is "torpid" or dormant. For example, β-hydride elimination can lead to the formation of an allyl intermediate, which may be slow to re-initiate polymerization.[8]
-
Bimolecular Deactivation: Two catalyst centers can react with each other, leading to inactive species. This is often a concern at higher catalyst concentrations.
-
Thermal Decomposition: At excessively high temperatures, the catalyst complex can degrade.[3]
The diagram below illustrates a simplified coordination-insertion cycle and highlights key points where deactivation can interrupt the process, leading to low conversion.
Caption: The catalytic cycle and common points of catalyst deactivation.
Trustworthiness through Self-Validation:
-
Run a Control: If you suspect your catalyst or monomer is faulty, run a control experiment with a highly reactive, easily purified monomer like ethylene or propylene under identical conditions. If that reaction proceeds, the issue lies with your 1-MCP. If it also fails, the problem is with the catalyst, solvent, or setup.
-
Check Co-catalyst: For metallocene systems, the co-catalyst (e.g., Methylaluminoxane, MAO) is critical. Use a fresh batch of MAO or titrate it to confirm its activity. MAO solutions can degrade over time.
Section 4: Optimizing Reaction Conditions
Q4: What are the optimal reaction conditions for 1-MCP polymerization, and how sensitive is the reaction to deviations?
The optimal conditions are highly dependent on the chosen catalyst system. There is no single "best" temperature or solvent. The goal is to find a balance where the rate of propagation is significantly higher than the rates of termination and deactivation.
Data Presentation: Typical Reaction Parameters for 1-MCP Polymerization
| Polymerization Method | Catalyst System Example | Typical Solvent | Temperature Range (°C) | Key Considerations |
| Ziegler-Natta | TiCl₄ / Al(C₂H₅)₃ | Toluene, Heptane | 50 - 70 °C[1] | Sensitive to monomer/catalyst ratio. Order of addition of catalyst components can be critical.[1] |
| Cationic | AlCl₃ / H₂O | Dichloromethane | -78 to 0 °C[1] | Very low temperatures are required to suppress chain transfer and termination reactions, which are common in cationic systems.[1] |
| ROMP | Grubbs' 1st or 2nd Gen. | Toluene, Dichloromethane | 20 - 45 °C[1] | Driven by ring strain relief. Less sensitive to trace impurities than other methods but still requires an inert atmosphere.[1] |
Causality Behind Parameter Choices:
-
Temperature: For Ziegler-Natta, higher temperatures increase reaction rates but can also accelerate catalyst deactivation. For cationic polymerization, low temperatures are essential to stabilize the propagating carbocation and prevent side reactions.
-
Solvent: The solvent must be inert to the catalyst and capable of dissolving the monomer and resulting polymer. A non-polar solvent like toluene is common for coordination polymerization, while a more polar solvent like dichloromethane is often used for cationic methods.
-
Monomer-to-Catalyst Ratio: This ratio is a primary determinant of the final polymer's molecular weight. A high ratio leads to higher molecular weight but may result in incomplete conversion if the catalyst deactivates before all monomer is consumed.
Section 5: Frequently Asked Questions (FAQs)
FAQ 1: Are there any visual indicators of a failing polymerization? Yes. A successful polymerization is often accompanied by a noticeable increase in the viscosity of the reaction mixture.[1] If the solution remains thin and watery after a significant amount of time, it is a strong indicator of low or no conversion. Some catalyst systems also have characteristic color changes upon activation; a deviation from the expected color can signal a problem.
FAQ 2: How does the order of reagent addition impact my polymerization? For multi-component catalyst systems like Ziegler-Natta, the order of addition is critical. The transition metal compound and the organoaluminum co-catalyst must be allowed to react and form the active species before the monomer is introduced.[1] Adding the monomer prematurely can lead to side reactions and inefficient catalyst formation. Always follow a validated protocol for catalyst preparation.
FAQ 3: My polymer has a very broad polydispersity index (PDI). What could be the cause? A broad PDI suggests the presence of multiple active site types with different reactivities or significant chain transfer/termination reactions. Potential causes include:
-
Inhomogeneous Catalyst: The catalyst may not be a single-site catalyst, leading to polymers of varying lengths.
-
Mass Transfer Limitations: If polymerization is very fast, monomer concentration gradients can form within the reactor, causing chains to grow at different rates.[9][10]
-
Temperature Gradients: Poor stirring can lead to "hot spots" in the reactor where reaction rates and termination events differ from the bulk solution.
Section 6: Detailed Experimental Protocols
Protocol 1: Rigorous Purification of this compound Monomer
Objective: To remove water, oxygen, peroxides, and other inhibitors. Safety: Perform all steps in a well-ventilated fume hood. Wear appropriate PPE. 1-MCP is flammable.[11]
Materials:
-
This compound (commercial grade)
-
Calcium hydride (CaH₂)
-
Basic activated alumina
-
Schlenk flask and distillation apparatus
-
High-purity Argon or Nitrogen gas
-
Vacuum line
Methodology:
-
Pre-Drying: In a flame-dried Schlenk flask under an inert atmosphere, add 1-MCP. Add CaH₂ (approx. 5-10 g per 100 mL of monomer).
-
Stirring: Stir the mixture at room temperature overnight. The CaH₂ will react with residual water.
-
Degassing (Freeze-Pump-Thaw): a. Freeze the monomer solution using a liquid nitrogen bath until it is solid. b. Open the flask to a high-vacuum line to remove gasses from the headspace. Pump for 10-15 minutes. c. Close the stopcock to the vacuum line and thaw the monomer. d. Repeat this cycle at least three times to ensure thorough deoxygenation.[4]
-
Distillation: Transfer the dried, degassed monomer to a distillation apparatus under an inert atmosphere. Distill the 1-MCP from the CaH₂. Collect the fraction boiling at approximately 75-76 °C.[7]
-
Final Purification & Storage: The freshly distilled monomer should be passed through a short column of activated basic alumina directly into a storage flask under an inert atmosphere. Use immediately for best results. If short-term storage is needed, store in a sealed flask under argon in a freezer.
Protocol 2: General Procedure for Air-Sensitive Polymerization Setup
Objective: To establish and maintain an inert atmosphere for the polymerization reaction.
Materials:
-
Schlenk flask or other suitable reactor, flame-dried
-
Schlenk line with dual vacuum/inert gas manifold
-
Cannulas and syringes
-
Purified monomer, solvent, and catalyst components
Methodology:
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried or flame-dried under vacuum to remove adsorbed water.
-
System Purge: Assemble the reactor and connect it to the Schlenk line. Evacuate the flask under high vacuum and then backfill with high-purity argon or nitrogen. Repeat this vacuum/backfill cycle at least three times.
-
Solvent Addition: Add the purified, anhydrous solvent to the reactor via a cannula or gas-tight syringe under a positive pressure of inert gas.
-
Catalyst Preparation:
-
For Ziegler-Natta: In the main reactor, add the anhydrous solvent. Introduce the organoaluminum co-catalyst, followed by the transition metal compound. Allow the components to stir for the specified "aging" time to form the active catalyst.[1]
-
For Metallocene/ROMP: Dissolve the catalyst and co-catalyst (if needed) in the solvent within the reactor.
-
-
Monomer Addition: Slowly add the purified 1-MCP to the stirred catalyst solution via syringe.
-
Polymerization: Maintain the reaction at the desired temperature using a suitable bath. Monitor the reaction for an increase in viscosity.
-
Termination & Isolation: After the desired time, terminate the reaction by adding an appropriate quenching agent (e.g., acidified methanol). Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). Filter, wash, and dry the polymer under vacuum.[1]
Section 7: References
-
McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.
-
Margl, P. M., Woo, T. K., & Ziegler, T. (1998). Potential Catalyst Deactivation Reaction in Homogeneous Ziegler−Natta Polymerization of Olefins: Formation of an Allyl Intermediate. Organometallics, 17(23), 4997–5002. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12739, this compound. PubChem. Retrieved from [Link]
-
Google Patents. (2010). US20120101306A1 - Process for the preparation of 1-methylcyclopentane derivatives. Retrieved from
-
Tioni, M. F., et al. (2023). Fragmentation-Oriented Design of Olefin Polymerization Catalysts: Support Porosity. Polymers, 15(2), 398. Retrieved from [Link]
-
Google Patents. (2010). WO2012055754A2 - Method for the production of 1-methylcyclopentane derivatives. Retrieved from
-
Metz, M. V., et al. (2012). Single-Site Heterogeneous Catalysts for Olefin Polymerization Enabled by Cation Exchange in a Metal–Organic Framework. Journal of the American Chemical Society, 134(19), 8092–8095. Retrieved from [Link]
-
Kennedy, J. P., & Otsu, T. (1972). Polymerization of cyclopentene, 3‐methylcyclopentene, and 3‐methylcyclohexene. Journal of Polymer Science Part A-1: Polymer Chemistry, 10(10), 3139-3142. Retrieved from [Link]
-
McNeill, K., & Bercaw, J. E. (2020). Catalyst Deactivation Processes during 1-Hexene Polymerization. Organometallics, 39(12), 2268–2275. Retrieved from [Link]
-
Reddit. (2022). r/Chempros - RAFT polymerization (no or low conversion ratios). Retrieved from [Link]
-
Abu-Eid, M. A. N. (1994). Polymerization of 4-Methylpentene -1- by the MgCl2|Eb|TiCl4|Al(iBu)3 Catalyst System 1. Kinetic Investigations. An-Najah Blogs. Retrieved from [Link]
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- 6. US20120101306A1 - Process for the preparation of 1-methylcyclopentane derivatives - Google Patents [patents.google.com]
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- 11. benchchem.com [benchchem.com]
Technical Support Center: Challenges in the Scale-Up of 1-Methylcyclopentene Production
Welcome to the technical support center for the synthesis and scale-up of 1-methylcyclopentene. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure your scale-up process is safe, efficient, and reproducible.
Troubleshooting Guide: Common Synthetic Routes
Scaling up a chemical synthesis is rarely a linear process; challenges that are manageable at the gram-scale can become significant hurdles at the kilogram-scale.[1][2] This section addresses specific issues encountered in the most common synthetic routes to this compound.
Route 1: Acid-Catalyzed Dehydration of 2-Methylcyclopentanol
This is a classic and cost-effective method, but it is often plagued by issues of selectivity and byproduct formation.
Issue: Low yield of this compound and formation of isomeric side products.
-
Question: My dehydration of 2-methylcyclopentanol resulted in a low yield of this compound and a significant amount of 3-methylcyclopentene. How can I optimize the reaction to favor the desired product?
-
Answer: This is a common problem rooted in the reaction mechanism. The acid-catalyzed dehydration proceeds via a secondary carbocation intermediate.[3] This intermediate can lead to two primary products: this compound (the more substituted, thermodynamically favored Zaitsev product) and 3-methylcyclopentene (the less substituted, kinetically favored Hofmann-type product).[3] Optimizing for the desired isomer requires careful control of reaction conditions.
Troubleshooting Steps:
-
Choice of Acid Catalyst: While strong acids like sulfuric acid (H₂SO₄) are effective, they can cause significant charring and oxidation at scale. Phosphoric acid (H₃PO₄) is often a better choice as it is less oxidizing.[3]
-
Reaction Temperature: Higher temperatures generally favor the formation of the more stable this compound. However, excessively high temperatures can promote polymerization and decomposition.[3] A critical scale-up strategy is to distill the alkene products as they are formed. This leverages their lower boiling points compared to the starting alcohol and shifts the equilibrium towards the products.[3]
-
Reaction Monitoring: At the pilot scale, it is crucial to monitor the reaction progress and the ratio of isomeric products. Gas Chromatography (GC) is the ideal analytical tool for this purpose, allowing for the fine-tuning of conditions in subsequent batches.[3]
-
Reaction Pathway: Dehydration of 2-Methylcyclopentanol
Caption: Carbocation intermediate in alcohol dehydration.
Route 2: Thermal Isomerization of Cyclohexene
This gas-phase reaction is suitable for continuous, large-scale production but requires precise control over temperature and catalyst selection.[4][5]
Issue: Incomplete conversion and presence of multiple cyclopentene isomers.
-
Question: During the thermal isomerization of cyclohexene, I am observing unreacted starting material and the formation of 3- and 4-methylcyclopentene. How can I improve conversion and selectivity?
-
Answer: The thermal isomerization of cyclohexene over a solid acid catalyst is a high-temperature process where efficiency hinges on catalyst performance and reactor conditions.[4]
Troubleshooting Steps:
-
Catalyst Selection & Activity: Silicon dioxide (SiO₂) is a commonly used catalyst for this isomerization.[4] However, catalyst activity can decline over time due to coking. Ensure the catalyst bed is properly activated and consider a regeneration cycle. Other solid acid catalysts like zeolites or alumina (Al₂O₃) can also be used.[5]
-
Temperature Control: This is the most critical parameter. A temperature of around 400°C has been reported to provide a 60.3% yield of this compound.[3][4] Lower temperatures will result in incomplete conversion, while higher temperatures can lead to cracking and the formation of other byproducts.
-
Byproduct Recycling: A key industrial strategy is to separate the desired this compound and recycle the unreacted cyclohexene and isomeric byproducts (3- and 4-methylcyclopentene) back into the reactor feed. This significantly improves the overall process yield.[4][5]
-
Route 3: Wittig Reaction from Cyclopentanone
The Wittig reaction offers excellent regioselectivity but presents challenges in reagent handling and byproduct removal during scale-up.
Issue: Presence of triphenylphosphine oxide in the final product and low reaction yield.
-
Question: The Wittig reaction is complete, but removing the triphenylphosphine oxide (TPPO) is difficult, and my overall yield is lower than expected. What can I do?
-
Answer: The Wittig reaction is a robust method, but the removal of the TPPO byproduct is a classic challenge.[3] Low yields can often be traced back to the initial ylide formation step.
Troubleshooting Steps:
-
Removal of Triphenylphosphine Oxide:
-
Precipitation: TPPO has low solubility in nonpolar aliphatic solvents. After the reaction, dilute the mixture with a solvent like pentane or hexane to precipitate the TPPO, which can then be removed by filtration.[3]
-
Chromatography: While effective, column chromatography is often not economically viable for large-scale production. It should be reserved for high-purity applications.[3]
-
-
Improving Reaction Yield:
-
Ylide Formation: Ensure the complete and anhydrous formation of the ylide. This requires using a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) under a strictly inert atmosphere (Nitrogen or Argon). The formation of the characteristic deep red or orange color of the methylide is a good visual indicator.[3]
-
Reagent Addition: At a larger scale, the exothermic nature of quenching the reaction requires slow, controlled addition of water. Similarly, the addition of the base and cyclopentanone should be done dropwise while monitoring the internal temperature.
-
-
Workflow: Wittig Synthesis of this compound
Caption: Experimental workflow for Wittig synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this compound production? A1: The primary safety concern is its flammability. This compound is a highly flammable liquid and vapor.[6] When scaling up, it is imperative to implement the following safety protocols:
-
Grounding and Bonding: All metal containers and equipment used for transfer must be properly grounded and bonded to prevent static electricity discharge, which can be an ignition source.[7][8]
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen) to prevent the formation of explosive vapor-air mixtures.
-
Ventilation: Work must be performed in a well-ventilated area, preferably within a chemical fume hood or a properly designed plant environment with local exhaust ventilation.[8]
-
Ignition Sources: Strictly eliminate all sources of ignition, including open flames, sparks, and hot surfaces, from the production area.[7]
Q2: How can I effectively purify this compound from its isomeric side products at a large scale? A2: Fractional distillation is the most practical and effective method for separating this compound from its isomers (3-methylcyclopentene and 4-methylcyclopentene) at scale.[3] The key challenge lies in their close boiling points.
| Compound | Boiling Point (°C at 1 atm) |
| 4-Methylcyclopentene | 65-66 |
| 3-Methylcyclopentene | 65-66 |
| This compound | 76 |
| Cyclohexene (starting material) | 83 |
To achieve a good separation, a distillation column with a high number of theoretical plates (e.g., a packed or tray column) is essential.[3] Careful control of the distillation temperature and reflux ratio is crucial to selectively isolate the desired product.
Q3: My process involves dehydrogenation of methylcyclopentane. What are the key challenges in scaling this up? A3: The catalytic dehydrogenation of alkanes like methylcyclopentane to alkenes is an endothermic, equilibrium-limited reaction. Key scale-up challenges include:
-
Catalyst Deactivation: Platinum (Pt)-based catalysts are commonly used but are susceptible to deactivation from coking at high temperatures.[9] The catalyst support (e.g., functionalized carbon, silica) plays a crucial role in maintaining dispersion and stability.[9][10]
-
Thermodynamic Limitations: High temperatures are required to favor the dehydrogenation equilibrium, but this can also lead to side reactions.
-
Hydrogen Management: The reaction produces hydrogen, which must be safely managed. Membrane reactors can be used to selectively remove hydrogen as it is produced, shifting the equilibrium toward the product and improving conversion.[11]
Experimental Protocols
Protocol 1: Dehydration of 2-Methylcyclopentanol
-
Objective: To synthesize this compound via the acid-catalyzed dehydration of 2-methylcyclopentanol.[3]
-
Materials: 2-methylcyclopentanol, 85% Phosphoric acid (H₃PO₄), Saturated sodium bicarbonate solution, Saturated sodium chloride (brine) solution, Anhydrous magnesium sulfate (MgSO₄), Boiling chips, Distillation apparatus.
-
Procedure:
-
Place 2-methylcyclopentanol, phosphoric acid, and a few boiling chips into a round-bottom flask equipped for fractional distillation.
-
Heat the reaction mixture to distill the alkene products as they form. The distillation head temperature should be monitored and kept below the boiling point of the starting alcohol (approx. 135-136 °C). The receiving flask should be cooled in an ice bath.[3]
-
Transfer the collected distillate to a separatory funnel.
-
Wash the distillate sequentially with water, saturated sodium bicarbonate solution (to neutralize any acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Decant the dried liquid and purify the crude product by a final fractional distillation to separate the isomeric alkenes.
-
Protocol 2: Wittig Synthesis from Cyclopentanone
-
Objective: To synthesize this compound from cyclopentanone using a Wittig reagent.[3]
-
Materials: Methyltriphenylphosphonium bromide, Anhydrous Tetrahydrofuran (THF), n-butyllithium (n-BuLi) solution, Cyclopentanone, Pentane, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add n-butyllithium solution dropwise via syringe. A deep red or orange color indicates the formation of the ylide. Stir for 1 hour at this temperature.[3]
-
While maintaining the temperature at 0 °C, add a solution of cyclopentanone in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow, controlled addition of water.
-
Extract the mixture with pentane. The triphenylphosphine oxide byproduct should precipitate.
-
Filter the mixture to remove the precipitated TPPO.[3]
-
Wash the pentane solution with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the pentane by simple distillation and further purify the crude this compound by fractional distillation.[3]
-
References
- US Patent US20120101306A1 - Process for the preparation of 1-methylcyclopentane derivatives - Google P
- WO Patent WO2012055754A2 - Method for the production of 1-methylcyclopentane derivatives - Google P
-
8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group. [Link]
-
Challenges of scaling up production from grams to kilos - Chemtek Scientific. [Link]
-
Safety Data Sheet: Methylcyclopentane - Chemos GmbH&Co.KG. [Link]
-
Dehydrogenation of methylcyclohexane over Pt-based catalysts supported on functional granular activated carbon - PMC - NIH. [Link]
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Stable and Selective Dehydrogenation of Methylcyclohexane using Supported Catalytically Active Liquid Metal Solutions – Ga52Pt - ChemEurope. [Link]
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Dehydrogenation of Methylcyclohexane over Pt-based catalysts supported on functional granular activated carbon - RSC Publishing. [Link]
-
Dehydrogenation of Methylcyclohexane To Produce High-Purity Hydrogen Using Membrane Reactors with Amorphous Silica Membranes | Industrial & Engineering Chemistry Research - ACS Publications. [Link]
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Common Name: METHYL CYCLOPENTANE - NJ.gov. [Link]
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Technical Support Center: Catalyst Efficiency in 1-Methylcyclopentene Hydrogenation
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for optimizing the catalytic hydrogenation of 1-methylcyclopentene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, selectivity, and reproducibility of this fundamental chemical transformation. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in established scientific principles.
Part 1: Frequently Asked Questions (FAQs)
This section covers the foundational knowledge required for successful this compound hydrogenation.
Q1: What is the fundamental reaction occurring during the hydrogenation of this compound?
A1: The hydrogenation of this compound is a catalytic addition reaction where molecular hydrogen (H₂) is added across the carbon-carbon double bond of the alkene.[1][2] This process converts the unsaturated this compound into the saturated alkane, methylcyclopentane.[3] The reaction is thermodynamically favorable and exothermic, releasing energy as the heat of hydrogenation.[4] A metal catalyst is essential to lower the activation energy, allowing the reaction to proceed at a practical rate under manageable temperature and pressure conditions.[2][4]
Q2: What are the most common catalysts for this reaction, and how do I choose one?
A2: The most prevalent catalysts are heterogeneous, meaning they exist in a different phase (solid) from the reactants (liquid/gas). Common choices include:
-
Palladium on Carbon (Pd/C): Often the first choice due to its high activity, cost-effectiveness, and ease of handling. It is effective for reducing simple alkenes.[5][6]
-
Platinum(IV) Oxide (PtO₂, Adams' catalyst): A highly active catalyst, often used when other catalysts fail. It is reduced in situ to form platinum black, the active catalytic species.[2][4]
-
Raney Nickel (Ra-Ni): A cost-effective alternative, though it may require higher temperatures or pressures and can sometimes be pyrophoric.[2][4]
Homogeneous catalysts, like Wilkinson's catalyst (RhCl(PPh₃)₃), are also an option.[7][8] They can offer higher selectivity for complex molecules but present challenges in separating the catalyst from the product post-reaction.[8] For a standard hydrogenation of this compound, a heterogeneous catalyst like 5% or 10% Pd/C is typically sufficient.
Q3: What is the mechanism of heterogeneous catalytic hydrogenation?
A3: While the exact mechanism is complex and debated, it is generally understood to occur on the surface of the metal catalyst.[9] The key steps are:
-
Adsorption: Both the this compound and molecular hydrogen are adsorbed onto the surface of the metal catalyst.[7][9]
-
Hydrogen Activation: The H-H sigma bond in H₂ is broken, and the individual hydrogen atoms bind to the metal surface.[2][4]
-
Hydrogen Transfer: The bound hydrogen atoms are sequentially transferred to the carbons of the adsorbed double bond.[4] Because both reactants are on the same surface, the hydrogens typically add to the same face of the double bond, a process known as syn addition.[7][9]
-
Desorption: The newly formed saturated product, methylcyclopentane, detaches from the catalyst surface, freeing up the active site for the next cycle.[7]
Q4: How can I monitor the progress of my hydrogenation reaction?
A4: Several techniques can be employed:
-
Hydrogen Uptake: In a closed system, the reaction progress can be monitored by the consumption of hydrogen gas, measured by a gas burette or a pressure drop in the reactor. This is a simple, real-time method.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively check for the disappearance of the starting material. Staining with potassium permanganate (KMnO₄) can visualize the alkene, which will disappear upon full conversion.
-
Gas Chromatography (GC) / GC-MS: Provides quantitative data on the conversion of the starting material and the formation of the product. This is the most common method for accurate monitoring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture. The disappearance of vinylic proton signals confirms the reaction's progress. In-line flow NMR is an advanced technique for continuous monitoring.[10]
Part 2: Troubleshooting Guide
This section provides structured guidance for overcoming common experimental hurdles.
Issue 1: Low or No Conversion to Product
You've set up your reaction, but after the expected time, analysis shows a large amount of unreacted this compound.
Q: My reaction isn't proceeding. What are the likely causes and how can I fix it?
A: Low or no conversion is a common issue that can almost always be traced back to the catalyst, the hydrogen supply, or the reaction conditions.
Caption: Standard workflow for a catalytic hydrogenation experiment.
Protocol 2: Catalyst Pre-Hydrogenation
This procedure can activate or "clean" the catalyst surface prior to adding the substrate, potentially improving reaction rates. [11]
-
Follow steps 1 and 2 from Protocol 1.
-
Add the reaction solvent to the flask containing the catalyst.
-
Evacuate and backfill the flask with hydrogen three times.
-
Stir the catalyst suspension vigorously under a positive pressure of hydrogen for 30-60 minutes.
-
Briefly replace the hydrogen atmosphere with an inert gas.
-
Add the this compound via syringe.
-
Re-establish the hydrogen atmosphere (3x vacuum/backfill) and proceed with the reaction as described in Protocol 1.
References
-
Brainly. (2023). When this compound is reacted with H_2 using a Pt catalyst, what will be the name of the resulting compound?1
-
Homework.Study.com. (n.d.). When this compound is reacted with H2 with a Pt catalyst, what will be the name of the...3
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Hahn, J. (n.d.). Chapter 8 Lecture. JulietHahn.com. 7
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JoVE. (2023). Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. 12
-
YouTube. (2021). Alkenes to Alkanes, Part 2: Homogeneous Catalytic Hydrogenation. Link
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Wikipedia. (n.d.). Dehydrogenation. Link
-
Chemistry LibreTexts. (2022). 10.21: Reduction of Alkenes - Catalytic Hydrogenation. Link
-
Axens. (2022). What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace?Link
-
eCampusOntario Pressbooks. (n.d.). 3.2.3 – Hydrogenation of Alkenes. Link
-
Chemistry Stack Exchange. (2016). Hydrogenation of alkenes. Link
-
Chegg.com. (2016). Solved Please help 1) this compound + H2 over Pd. 2). Link
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YouTube. (2016). This compound and BD3 products McMurry 6th Chapter 8 Problem 32. Link
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BenchChem. (n.d.). Catalyst selection and optimization for 1-methylcyclobutene reactions. Link
-
Google Patents. (n.d.). CN103420776A - Preparation method for methyl cyclopentene. Link
-
ResearchGate. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Link
-
Homework.Study.com. (n.d.). 1) this compound + H2 over Pd. 2) 1-ethyl-2-methylcyclohexene + H2 over Pd.... Link
-
Pearson. (n.d.). a. How many alkenes could you treat with H2, Pd/C to prepare meth.... Link
-
Reddit. (2023). Hydrogenation troubleshooting. Link
-
ResearchGate. (2025). Selective Hydrogenolysis of Methylcyclopentane with Excess Methylcyclohexane over Ir-Encapsulated Silicalite-1. Link
-
Chemistry LibreTexts. (2023). Catalytic Hydrogenation of Alkenes. Link
-
ResearchGate. (2025). Effect of the metallic particle size of supported Pt catalysts on methylcyclopentane hydrogenolysis. Link
-
Arkivoc. (2004). Optimization of a catalytic hydrogenation procedure of a prostaglandin intermediate by DOE methods. Link
-
ScienceAsia. (2022). Selective catalytic hydrogenation of furfural to cyclopentanone over Ru-Co bimetallic catalyst. Link
-
ResearchGate. (2025). Hydroconversion of methylcyclopentane over Pt/HZSM-5 catalyst: I. Effects of reaction parameters on ring enlargement reaction. Link
-
Hokkaido University. (n.d.). Institute for Catalysis. Link
-
Pearson+. (2024). In the hydroboration of this compound shown in Solved Prob.... Link
-
Bohrium. (2013). Ring-Opening Reactions of Methylcyclopentane over Metal Catalysts. Link
-
CoLab. (2025). Pt-induced, efficient methylcyclohexane de-hydrogenation-CO2 hydrogenation coupling reaction over NixPt/Mg-Al-O for CO2 methanation. Link
-
ResearchGate. (n.d.). Optimization of hydrogenation conditions. Link
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Minimizing charring in acid-catalyzed synthesis of 1-Methylcyclopentene
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the acid-catalyzed synthesis of 1-methylcyclopentene, with a specific focus on mitigating and eliminating charring. The protocols and explanations are designed for researchers, chemists, and drug development professionals aiming for high-purity synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of charring during the acid-catalyzed dehydration of 2-methylcyclopentanol?
A1: Charring, or the formation of black, tar-like substances, is a result of complex, undesired side reactions that run concurrently with the intended alkene synthesis. The primary culprits are polymerization and oxidation reactions involving the carbocation intermediates and the final alkene product.[1][2]
-
Carbocation Polymerization: The acid-catalyzed dehydration of 2-methylcyclopentanol proceeds via an E1 mechanism, which involves the formation of a secondary carbocation intermediate.[3][4] This carbocation can be attacked by another molecule of the starting alcohol or the newly formed this compound, initiating a chain reaction that leads to high-molecular-weight polymers. These polymers, under the harsh acidic and high-temperature conditions, degrade into carbonaceous char.
-
Oxidative Processes: Certain strong acid catalysts, particularly concentrated sulfuric acid (H₂SO₄), are also potent oxidizing agents.[1][2][5] At elevated temperatures, sulfuric acid can oxidize the alcohol starting material and the alkene product to carbon dioxide, while being reduced to sulfur dioxide.[1][2] This process also contributes significantly to the formation of elemental carbon (char).[1][2]
Q2: How does the choice of acid catalyst impact the extent of charring?
A2: The choice of acid is arguably the most critical factor in controlling charring. While strong acids are necessary to protonate the alcohol's hydroxyl group and facilitate its departure as water, their properties vary significantly.[6][7]
-
Sulfuric Acid (H₂SO₄): This is a classic dehydrating agent but is notorious for causing extensive charring.[1][2] Its strong oxidizing nature promotes the degradation of organic materials into carbon.[5] While effective, its use requires stringent temperature control and often results in a "messy" reaction mixture that complicates purification.[1][2]
-
Phosphoric Acid (H₃PO₄): Concentrated phosphoric acid is the preferred catalyst for this dehydration.[1][2] It is a non-oxidizing acid, which dramatically reduces charring from oxidative side reactions.[8] It is highly effective at promoting the desired elimination reaction while minimizing the degradation of the organic substrate.[2][9]
-
Other Catalysts: While less common for this specific transformation, other catalysts like p-toluenesulfonic acid (TsOH) can be used.[10][11] Solid acid catalysts like aluminum oxide (Al₂O₃) or montmorillonite clay can also be employed, particularly in vapor-phase reactions, offering the benefits of easier separation and potentially reduced charring.[8][12]
Q3: What is the mechanistic pathway for the formation of this compound and its isomers?
A3: The reaction proceeds via an E1 (unimolecular elimination) mechanism. The more substituted and thermodynamically stable alkene, this compound, is the major product according to Zaitsev's rule.[13][14]
-
Protonation: The acid catalyst protonates the hydroxyl group of 2-methylcyclopentanol, converting it into a good leaving group (water).[4][15][16]
-
Formation of Carbocation: The protonated alcohol loses a water molecule to form a secondary carbocation.[3][16]
-
Deprotonation: A weak base (like water or the conjugate base of the acid) abstracts a proton from a carbon adjacent to the carbocation. Removal of a proton from carbon-1 yields the major product, this compound. Removal from carbon-3 can yield the minor isomer, 3-methylcyclopentene.[9][13]
Caption: Troubleshooting workflow for diagnosing and resolving charring issues in this compound synthesis.
Data Summary: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale & Causality |
| Acid Catalyst | 85% Phosphoric Acid (H₃PO₄) | Non-oxidizing nature prevents degradation of organic materials into char. [1][2][8] |
| Catalyst Ratio | ~1 part acid to 3 parts alcohol (by volume) | Sufficient to catalyze the reaction without excessive acidity that can promote polymerization. [14] |
| Reaction Temperature | 100°C - 140°C (for secondary alcohols) | Balances a sufficient reaction rate with the minimization of side reactions. Higher temperatures promote charring. [3][17] |
| Reaction Setup | Fractional Distillation | Leverages the lower boiling point of the alkene products (~104-111°C) compared to the starting alcohol (~165°C). [18]Removing the product as it forms (Le Châtelier's principle) drives the reaction to completion and prevents the product from being exposed to prolonged harsh conditions, thus minimizing polymerization and charring. [18] |
Experimental Protocol: Synthesis with Minimized Charring
This protocol details the synthesis of this compound from 2-methylcyclopentanol using phosphoric acid and a fractional distillation setup to continuously remove the product.
Materials:
-
2-methylcyclopentanol (purified)
-
85% Phosphoric acid (H₃PO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Boiling chips
Procedure:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a 100 mL round-bottom flask as the reaction vessel. Ensure all glassware is dry. Place a few boiling chips in the flask. The receiving flask should be cooled in an ice-water bath to minimize evaporation of the volatile alkene product. [9]2. Reagent Addition: In the reaction flask, combine 15 mL of 2-methylcyclopentanol with 5 mL of 85% phosphoric acid. Swirl gently to mix the reagents. [19]3. Heating and Distillation: Heat the mixture using a heating mantle. The goal is to maintain a steady distillation rate while keeping the temperature at the head of the distillation column below 115°C. The alkene products and water will co-distill. [18][20]Continue the distillation until only a small, viscous residue remains in the reaction flask. Do not distill to dryness. [20]4. Workup and Neutralization: Transfer the collected distillate to a separatory funnel.
-
Wash the distillate with 10 mL of water to remove the bulk of any co-distilled phosphoric acid.
-
Carefully wash with 10 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently to release CO₂ gas. [9][19] * Wash with 10 mL of brine to aid in the removal of water from the organic layer. [9]5. Drying and Isolation: Separate the organic layer and transfer it to a clean Erlenmeyer flask. Dry the crude product over anhydrous magnesium sulfate. [9]Decant or filter the dried liquid into a tared, clean, and dry flask to obtain the final product mixture, which is primarily this compound.
-
References
-
Dehydration of alcohols using an acid catalyst. (n.d.). Chemguide. Retrieved from [Link]
-
Dehydrating Alcohols to Make Alkenes. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. (n.d.). Study.com. Retrieved from [Link]
-
Show how you would convert 2-methylcyclopentanol to the following... (2024, May 11). Pearson+. Retrieved from [Link]
-
Acid-catalyzed dehydration of 2-methylcyclopentanol gives three alkenes... (2023, August 1). Brainly. Retrieved from [Link]
-
What are the major and minor products of 2-methylcyclopentanol reacting with concentrated H2SO4? (n.d.). Study.com. Retrieved from [Link]
-
Sustainable routes to alkenes: applications of homogeneous catalysis to the dehydration of alcohols to alkenes. (2023, March 23). Royal Society of Chemistry. Retrieved from [Link]
-
What alkene will be produced when 2-methylcyclopentanol is dehydrated? (n.d.). Study.com. Retrieved from [Link]
-
Dehydration of Alcohols. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
-
Dehydration of alcohols. (n.d.). A-Level Chemistry. Retrieved from [Link]
-
Dehydration of 2 Methylcyclohexanol Lab Experiment. (2022, July 11). YouTube. Retrieved from [Link]
-
Dehydration of Alcohols. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]
-
Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes. (n.d.). JoVE. Retrieved from [Link]
-
Dehydration of 2-Methylcyclohexanol Experiment, Part 1: Prelab Lecture. (2020, April 19). YouTube. Retrieved from [Link]
-
Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Elimination Reactions of Alcohols (AQA A Level Chemistry). (n.d.). Save My Exams. Retrieved from [Link]
-
Sample Lab Report for “Dehydration of 2-methylcyclohexanol”. (2001, April 29). Retrieved from [Link]
-
A Greener Alcohol Dehydration. (n.d.). Beyond Benign. Retrieved from [Link]
-
Dehydration of 2-Methylcyclohexanol Experiment, Part 2. (2020, April 21). YouTube. Retrieved from [Link]
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Technical Support Center: Synthesis and Purification of 1-Methylcyclopentene
Welcome to the technical support center for the synthesis of 1-methylcyclopentene. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. We will address common challenges in synthesis and provide detailed, field-proven troubleshooting guides and FAQs to help you identify and remove impurities effectively.
Section 1: Troubleshooting Guides for Common Synthesis Routes
This section addresses specific issues related to the most common methods for synthesizing this compound.
Dehydration of 2-Methylcyclopentanol
Issue: Low yield of this compound and formation of isomeric side products.
Question: I performed an acid-catalyzed dehydration of 2-methylcyclopentanol. My GC-MS analysis shows three alkene products instead of just one. Why did this happen, and how can I favor the formation of this compound?
Answer: The acid-catalyzed dehydration of alcohols is a classic elimination reaction that proceeds through a carbocation intermediate (E1 mechanism).[1][2] The stability of this intermediate and the reaction conditions dictate the product distribution.
Causality of Side Product Formation:
-
Protonation and Water Loss: The acid catalyst (e.g., H₂SO₄ or H₃PO₄) protonates the hydroxyl group of 2-methylcyclopentanol, turning it into a good leaving group (H₂O). Loss of water generates a secondary carbocation.
-
Carbocation Rearrangement: This secondary carbocation can undergo a hydride shift to form a more stable tertiary carbocation.
-
Elimination: A base (water or the conjugate base of the acid) abstracts a proton from a carbon adjacent to the carbocation, forming a double bond. Elimination can occur from both the secondary and the rearranged tertiary carbocation, leading to a mixture of alkene isomers.
The primary products are typically this compound (most substituted, thermodynamically favored, Zaitsev's product) and 3-methylcyclopentene (less substituted, kinetically favored).[3][4] Methylenecyclopentane can also form as a minor product.[5]
Caption: Carbocation rearrangement during alcohol dehydration.
Troubleshooting and Optimization:
-
Choice of Acid: Use a non-nucleophilic acid like phosphoric acid (H₃PO₄) over sulfuric acid (H₂SO₄) to minimize competing substitution reactions.[6]
-
Temperature Control: Lower temperatures can sometimes favor the kinetically controlled product (3-methylcyclopentene), while higher temperatures and longer reaction times allow the reaction to equilibrate and favor the more stable thermodynamic product, this compound.[7]
-
Distill as it Forms: Since the alkene products have lower boiling points than the starting alcohol, you can set up the reaction with a distillation apparatus to remove the alkenes as they are formed. This shifts the equilibrium toward the products, increasing the overall yield.[6]
Wittig Reaction from Cyclopentanone
Issue: Presence of a high-melting white solid in the final product and low yield.
Question: After performing a Wittig reaction to synthesize this compound from cyclopentanone, I am having difficulty removing the triphenylphosphine oxide byproduct. Also, the yield of the desired alkene is lower than expected. What can I do?
Answer: The Wittig reaction is an excellent method for converting ketones into alkenes with high regioselectivity, avoiding the rearrangement issues seen in elimination reactions.[8][9] However, the primary byproduct, triphenylphosphine oxide (Ph₃P=O), can complicate purification.
Causality and Troubleshooting:
-
Byproduct Removal: Triphenylphosphine oxide is a highly polar, high-boiling crystalline solid. Its solubility in nonpolar solvents (like pentane or hexane, which are good solvents for this compound) is very low. You can exploit this property for purification.
-
Protocol: After the reaction, concentrate the reaction mixture and triturate the residue with a cold, nonpolar solvent like pentane or diethyl ether. The this compound will dissolve, while the triphenylphosphine oxide will precipitate. The solid can then be removed by filtration.[6] For trace amounts, column chromatography on silica gel is effective.
-
-
Low Yield: Low yields can often be traced back to the ylide generation step. The phosphonium ylide is typically formed by treating an alkyltriphenylphosphonium salt with a strong base (e.g., n-butyllithium).
-
Moisture Sensitivity: The ylide is a strong base and is highly sensitive to moisture and acidic protons. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Ylide Stability: Unstabilized ylides, like the one needed for this synthesis, are highly reactive and can decompose if not used promptly. It's best to generate the ylide in situ and add the cyclopentanone shortly thereafter.[10]
-
Section 2: FAQs on Purification and Analysis
Q1: How can I definitively identify and quantify the impurities in my synthesized this compound?
A1: The gold standard for identifying and quantifying volatile organic compounds is Gas Chromatography-Mass Spectrometry (GC-MS).[11]
-
Identification: The gas chromatograph (GC) separates the components of your mixture based on their boiling points and interactions with the column. The mass spectrometer (MS) then fragments each component, producing a unique mass spectrum, or "fingerprint." By comparing this fingerprint to a spectral library (e.g., NIST), you can definitively identify each compound.[12]
-
Quantification: For accurate quantification, you can use GC with a Flame Ionization Detector (GC-FID), which offers excellent linearity and sensitivity for hydrocarbons.[13] By running a calibration curve with a known standard of this compound, you can determine the precise purity of your sample.
Q2: How can I remove residual acid catalyst and water after an aqueous workup?
A2: A standard liquid-liquid extraction workup is essential for removing inorganic impurities.
-
Neutralization Wash: Transfer the crude product to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution. The bicarbonate will react with any residual acid catalyst, producing carbon dioxide gas, water, and a sodium salt of the acid.[14] Self-Validation: Continue washing until no more effervescence (gas bubbling) is observed upon addition of the bicarbonate solution. This indicates all the acid has been neutralized.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove the bulk of the dissolved water from the organic phase due to the high ionic strength of the brine solution.[15]
-
Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). The drying agent will bind to the remaining traces of water. Let it sit for 15-30 minutes.
-
Filtration/Decanting: Filter or carefully decant the dried liquid away from the solid drying agent to yield your crude, dry product, which is now ready for final purification.
Q3: What is the most effective method for separating this compound from its isomeric side products?
A3: Fractional distillation is the most effective method for separating this compound from its lower-boiling isomers, 3-methylcyclopentene and 4-methylcyclopentene.[6][16] Due to the close boiling points of these isomers (see Table 1), a distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column) is necessary for efficient separation.[17][18] Careful monitoring of the distillation temperature is crucial. The lower-boiling isomers will distill first, followed by the desired this compound.
Data Presentation
Table 1: Boiling Points of this compound and Common Side Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 4-Methylcyclopentene | C₆H₁₀ | 82.14 | 65-66 |
| 3-Methylcyclopentene | C₆H₁₀ | 82.14 | 65-66 |
| This compound | C₆H₁₀ | 82.14 | 76 |
| Cyclopentanone | C₅H₈O | 84.12 | 131 |
| 2-Methylcyclopentanol | C₆H₁₂O | 100.16 | 137-138 |
| Triphenylphosphine oxide | C₁₈H₁₅OP | 278.28 | 360 |
Note: Boiling points are at atmospheric pressure. Data sourced from multiple chemical suppliers and literature.[6][16]
Experimental Protocols & Workflows
General Purification Workflow
The following workflow is a generalized procedure for the purification of this compound after synthesis.
Caption: General workflow for purification and analysis.
References
-
When cis- and trans-2-methylcyclopentanol undergo dehydration... Pearson. [Link]
-
Dive Into Azeotropic Distillation: Essential Techniques. GWSI. [Link]
-
Distillation. Koch Modular. [Link]
-
How To: Remove Residual Water. University of Rochester, Department of Chemistry. [Link]
-
Show how you would convert 2-methylcyclopentanol to the following... Pearson+. [Link]
-
What are the major and minor products of 2-methylcyclopentanol reacting with concentrated H2SO4? Homework.Study.com. [Link]
-
8.1: Preparation of Alkenes - A Preview of Elimination Reactions. Chemistry LibreTexts. [Link]
- Distillation method of separating organic solvents.
-
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Validation & Comparative
A Comparative Analysis of 1-Methylcyclopentene and 3-Methylcyclopentene: Stability and Reactivity
In the realm of organic chemistry, the seemingly subtle placement of a methyl group can profoundly influence a molecule's stability and reactivity. This principle is clearly demonstrated in the comparative analysis of 1-methylcyclopentene and 3-methylcyclopentene. For researchers, scientists, and professionals in drug development, a thorough understanding of these differences is critical for predicting reaction outcomes, designing synthetic routes, and elucidating reaction mechanisms. This guide provides an in-depth, evidence-based comparison of the stability and reactivity of these two isomers, grounded in experimental data and theoretical principles.
Structural Differences and Stability
This compound and 3-methylcyclopentene are structural isomers with the chemical formula C₆H₁₀.[1][2] The key distinction lies in the position of the double bond relative to the methyl group. In this compound, the methyl group is attached to one of the carbons of the double bond, making it a trisubstituted alkene. In 3-methylcyclopentene, the methyl group is on a carbon adjacent to the double bond, resulting in a disubstituted alkene.
This difference in substitution is a primary determinant of their relative thermodynamic stability. Generally, the stability of an alkene increases with the number of alkyl groups attached to the double bond carbons. This is due to hyperconjugation, an electronic effect where the sigma electrons of the adjacent C-H bonds stabilize the sp²-hybridized carbons of the double bond.
Experimental data, such as heats of formation, confirm that This compound is the more stable isomer .[3]
Table 1: Thermodynamic Properties of Methylcyclopentene Isomers
| Property | This compound | 3-Methylcyclopentene |
| Molecular Weight | 82.14 g/mol [1][4] | 82.14 g/mol [5][6] |
| Boiling Point | 75 °C[4] | 65 °C[6] |
| Enthalpy of Formation (Gas) | -7.1 ± 0.8 kJ/mol | Not readily available |
Note: Direct, recent experimental values for the gas-phase enthalpy of formation for 3-methylcyclopentene are not as commonly cited as those for the more stable this compound. However, the relative stability is well-established.
The greater stability of this compound is a driving force in isomerization reactions, where 3-methylcyclopentene can be converted to the more stable this compound, often under thermal or catalytic conditions.[7][8]
Comparative Reactivity
The electronic and steric differences between the two isomers also lead to distinct patterns of reactivity, particularly in electrophilic addition reactions.
Electrophilic Addition
Electrophilic addition is a characteristic reaction of alkenes. The reaction is initiated by the attack of the electron-rich double bond on an electrophile, forming a carbocation intermediate. The stability of this carbocation is a key factor in determining the reaction's regioselectivity, as described by Markovnikov's rule.[9]
-
This compound: The addition of an electrophile (like H⁺ from HBr) to this compound leads to the formation of a tertiary carbocation. This is because the proton adds to the unsubstituted carbon of the double bond, leaving the positive charge on the more substituted carbon.[10][11][12]
-
3-Methylcyclopentene: In the case of 3-methylcyclopentene, the addition of an electrophile can lead to the formation of two possible secondary carbocations. The subsequent attack of the nucleophile will result in a mixture of products.[13]
Since tertiary carbocations are significantly more stable than secondary carbocations, the formation of the intermediate from this compound is more favorable. This often translates to a faster reaction rate for this compound in electrophilic additions.
Diagram 1: Electrophilic Addition to this compound
Caption: Electrophilic addition of HBr to this compound proceeds via a stable tertiary carbocation.
Diagram 2: Electrophilic Addition to 3-Methylcyclopentene
Caption: Electrophilic addition of HBr to 3-methylcyclopentene yields a mixture of products through secondary carbocation intermediates.
Experimental Protocols for Analysis
Distinguishing between and quantifying these isomers in a reaction mixture is crucial for research and process control. Gas chromatography and NMR spectroscopy are powerful analytical techniques for this purpose.
Gas Chromatography (GC)
Objective: To separate and quantify this compound and 3-methylcyclopentene.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a non-polar capillary column (e.g., DB-1 or equivalent) is suitable.
-
Sample Preparation: Dilute the sample in a volatile solvent like pentane or hexane.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: Isothermal at 50°C for 5 minutes, then ramp to 150°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample. Due to its lower boiling point, 3-methylcyclopentene will have a shorter retention time than this compound. The relative peak areas can be used to determine the composition of the mixture.
Diagram 3: GC Analysis Workflow
Caption: A typical workflow for the analysis of methylcyclopentene isomers using gas chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To structurally differentiate between the two isomers.
¹H NMR Spectroscopy:
-
This compound: The methyl protons will appear as a singlet around 1.6 ppm. The single vinylic proton will be a multiplet further downfield.
-
3-Methylcyclopentene: The methyl protons will be a doublet around 1.0 ppm due to coupling with the adjacent proton. The two vinylic protons will appear as distinct multiplets.
¹³C NMR Spectroscopy:
The chemical shifts of the carbons, particularly the sp² hybridized carbons of the double bond, will be distinct for each isomer, allowing for unambiguous identification.
Conclusion
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A Senior Application Scientist's Guide to the Gas Chromatographic Analysis of 1-Methylcyclopentene and its Isomers
In fields ranging from petrochemical analysis to the synthesis of fine chemicals and pharmaceuticals, the accurate quantification of 1-Methylcyclopentene is often complicated by the presence of its structural isomers. These isomers, including 3-Methylcyclopentene, 4-Methylcyclopentene, and Methylenecyclopentane, frequently exhibit nearly identical physical properties, posing a significant analytical challenge. This guide provides an in-depth comparison of gas chromatography (GC) methodologies, offering researchers and drug development professionals the technical insights and experimental data required to achieve robust and reliable separation.
The Analytical Challenge: Boiling Points and Polarity
The primary obstacle in separating methylcyclopentene isomers is their close boiling points and similar polarities. This compound has a boiling point of approximately 76°C, while its isomer 3-Methylcyclopentene boils at 65.85°C.[1][2] This small difference makes separation on standard non-polar GC columns, which separate compounds primarily by boiling point, exceedingly difficult, often resulting in co-eluting or poorly resolved peaks.[3]
Effective separation, therefore, requires a GC stationary phase that can exploit subtle differences in the isomers' structures, particularly the position of the carbon-carbon double bond. The interaction between the double bond (a region of high electron density) and the stationary phase is the key to unlocking their resolution.
Comparative Analysis of GC Stationary Phases
The choice of the GC column's stationary phase is the most critical factor in this analysis.[4][5] We will compare the performance of non-polar, intermediate-polar, and highly polar phases.
1. Non-Polar Stationary Phases (e.g., 100% Dimethylpolysiloxane)
-
Mechanism: These phases, such as the common DB-1 or HP-5ms, rely on van der Waals forces for separation.[4] The elution order generally follows the boiling points of the analytes.
-
Performance: For methylcyclopentene isomers, non-polar columns provide minimal selectivity. The small differences in boiling points lead to significant peak overlap, making accurate quantification impossible. While columns like the Agilent HP-PONA, a 100% dimethylpolysiloxane phase, are designed for detailed hydrocarbon analysis, their primary separation mechanism is still boiling point, which is insufficient for these specific isomers.[6]
2. Intermediate and Highly Polar Stationary Phases (e.g., Polyethylene Glycol - WAX type)
-
Mechanism: Polar stationary phases, such as those made of polyethylene glycol (e.g., Carbowax), offer a different separation mechanism. They can induce dipole moments and interact with polarizable molecules.[4] The π-electrons in the double bonds of the methylcyclopentene isomers can interact with the polar phase, and this interaction varies depending on the steric hindrance and position of the double bond within the molecule.
-
Performance: This "π-π interaction" provides an additional mode of separation beyond boiling point. Isomers where the double bond is more accessible will have stronger interactions and thus be retained longer on the column. This allows for the separation of compounds with very similar boiling points but different double bond positions. For instance, research has shown that Carbowax-type columns can successfully separate alkene isomers, including cis/trans isomers, which are notoriously difficult.[7]
Table 1: Comparison of Stationary Phase Performance for Methylcyclopentene Isomer Analysis
| Stationary Phase Type | Common Name(s) | Primary Separation Mechanism | Expected Resolution of Isomers | Recommendation |
| Non-Polar | DB-1, HP-5, HP-PONA | Boiling Point (Van der Waals forces) | Poor to None (Co-elution) | Not Recommended |
| Highly Polar | WAX, Carbowax 20M, FFAP | π-π Interactions, Dipole Interactions | Good to Excellent (Baseline Separation) | Highly Recommended |
Recommended Experimental Protocol
This protocol outlines a robust method for the separation of this compound and its isomers using a highly polar stationary phase. This system is designed to be self-validating through the use of an internal standard and clear resolution criteria.
Sample and Standard Preparation
-
Solvent Selection: Use a high-purity, volatile solvent in which the isomers are soluble, such as hexane or pentane.
-
Internal Standard (ISTD): Select an internal standard that does not co-elute with any of the target isomers and is not present in the sample matrix. Toluene or an alkanesuch as n-heptane are often suitable choices.
-
Stock Solutions: Prepare individual stock solutions of each available isomer and the internal standard in the chosen solvent at a concentration of ~1000 µg/mL.
-
Calibration Standards: Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100 µg/mL). Each calibration standard must contain the internal standard at a constant concentration.
-
Sample Preparation: Dilute the unknown sample in the same solvent to fall within the calibration range. Add the internal standard to the diluted sample at the same concentration used in the calibration standards.
Gas Chromatography (GC) - FID Conditions
-
GC System: Agilent 8890 GC with Flame Ionization Detector (FID) or similar.
-
Column: Agilent J&W DB-WAX (or equivalent polyethylene glycol phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/Splitless injector in Split mode.
-
Injector Temperature: 250°C.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 5 minutes.
-
Ramp: Increase temperature at 5°C/min to 150°C.
-
Final Hold: Hold at 150°C for 2 minutes.
-
-
Detector (FID):
-
Temperature: 280°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (N2): 25 mL/min.
-
Data Analysis and Validation
-
Peak Identification: Identify the peaks corresponding to each isomer and the internal standard by running the individual stock solutions. The elution order on a WAX column is expected to differ from the boiling point order due to polar interactions.
-
Calibration Curve: For each isomer, plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration. Perform a linear regression to generate a calibration curve. The correlation coefficient (r²) should be >0.995 for a valid calibration.
-
Quantification: Calculate the concentration of each isomer in the unknown sample using the generated calibration curve and the measured peak area ratios.
-
Resolution Check: Ensure baseline resolution (Rs > 1.5) between all isomer peaks for accurate integration and quantification.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the GC analysis, from initial sample handling to final data interpretation.
Caption: A flowchart of the complete analytical process.
Conclusion
While the separation of this compound and its isomers presents a challenge due to their similar physical properties, the use of a highly polar stationary phase, such as polyethylene glycol, provides the necessary selectivity for a robust and reliable separation. Non-polar columns that separate based on boiling point are not effective. By following the detailed protocol and utilizing a WAX-type column, researchers can achieve baseline resolution and accurate quantification, ensuring data integrity for critical applications in research and development.
References
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Agilent Technologies, Inc. C Analysis of C -C PONA hydrocarbons to ASTM D 5134. Agilent Application Note. Available from: [Link]
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Restek Corporation. This compound: CAS # 693-89-0 Compound Information and Applications for GC and LC Analysis. Restek EZGC Method Translator. Available from: [Link]
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Agilent Technologies, Inc. HP-PONA GC column. Agilent Product Information. Available from: [Link]
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Scribd. A00602 Agilent Pona. Scribd Document. Available from: [Link]
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Phenomenex. Analysis of MTBE contaminant mix with Agilent® HP®-PONA Column*. Phenomenex Application Note. Available from: [Link]
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Varian, Inc. (now part of Agilent Technologies). Analysis of Oxygenates, Paraffins, Olefins, Naphthenes and Aromatics (O-PONA) of Hydrocarbon Streams. Application Note SI-01352. Available from: [Link]
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Stenutz, R. This compound. Stenutz. Available from: [Link]
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Chemistry Stack Exchange. Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Stack Exchange Inc. Available from: [Link]
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Food and Agriculture Organization of the United Nations. FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES 1-Methylcyclopropene 2010. FAO. Available from: [Link]
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Soják, L. SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Journal of the Serbian Chemical Society. Available from: [Link]
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Agilent Technologies, Inc. The Capillary GC Column: How to Choose the Correct Type and Dimension. Agilent Presentation. Available from: [Link]
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Watkins, J.L., et al. Reproducible Method for 1-Methylcylopropene (1−MCP) Application and Quantitation for Post-Harvest Research. MDPI. Available from: [Link]
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A Comparative Guide to Catalytic Polymerization of 1-Methylcyclopentene: A Senior Application Scientist's Perspective
Abstract: 1-Methylcyclopentene, a functionalized cyclic olefin, presents a unique monomer for polymer synthesis due to the interplay of its strained five-membered ring and a trisubstituted double bond.[1][2] The selection of an appropriate catalytic system is paramount as it dictates the polymerization mechanism and, consequently, the final polymer's microstructure, molecular weight, and physical properties. This guide provides an in-depth comparative analysis of three primary catalytic systems for this compound polymerization: Ring-Opening Metathesis Polymerization (ROMP), Cationic Polymerization, and Ziegler-Natta/Metallocene Polymerization. We will explore the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis to guide researchers in selecting the optimal strategy for their specific application, from specialty resins to advanced materials.[3]
Ring-Opening Metathesis Polymerization (ROMP): Crafting Unsaturated Polymers
ROMP is an exceptionally powerful method for polymerizing strained cyclic olefins. The primary driving force for this reaction is the relief of ring strain, which for a five-membered ring like this compound, is significant enough to facilitate polymerization.[3] This technique is distinguished by its production of unsaturated polymers, where the double bond from the monomer is preserved within the polymer backbone.
Expertise & Causality: The choice of ROMP is dictated by the need for an unsaturated polymer backbone, which allows for post-polymerization modification, such as cross-linking or functionalization. We utilize Grubbs' catalysts due to their high tolerance to various functional groups and their well-understood, predictable behavior. The reaction is conducted under an inert atmosphere using anhydrous solvents because the ruthenium carbene active center is highly sensitive to oxygen and moisture, which leads to catalyst deactivation. The monomer-to-catalyst ratio is a critical experimental parameter; it provides direct, stoichiometric control over the target molecular weight of the resulting polymer.[3]
Experimental Protocol: ROMP of this compound
Materials:
-
This compound (freshly distilled)
-
Grubbs' Catalyst (e.g., 1st or 2nd Generation)
-
Anhydrous Toluene[4]
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Schlenk line with high-purity argon or nitrogen
-
Oven-dried glassware
Procedure:
-
Preparation: All glassware is rigorously dried in an oven at 120°C overnight and subsequently cooled under a stream of inert gas. Anhydrous toluene is deoxygenated by bubbling with argon for at least 30 minutes.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, the desired amount of Grubbs' catalyst is dissolved in anhydrous toluene to form a typically purple or brown solution.
-
Initiation: Freshly distilled this compound is added to the stirring catalyst solution via a gas-tight syringe. The reaction is typically allowed to proceed at room temperature.
-
Polymerization: The progress of the polymerization can be visually monitored by a noticeable increase in the viscosity of the solution.[3] The reaction is stirred for a predetermined time (e.g., 1-4 hours) to achieve high monomer conversion.
-
Termination: The polymerization is terminated by adding a small excess of ethyl vinyl ether, which reacts with the active catalyst species.[3]
-
Polymer Isolation: The viscous polymer solution is slowly poured into a large volume of stirring methanol, causing the polymer to precipitate as a solid.
-
Purification & Drying: The precipitated polymer is collected by filtration, washed with fresh methanol to remove catalyst residues and unreacted monomer, and dried under vacuum to a constant weight.[3]
Cationic Polymerization: Vinylic Addition Pathway
Cationic polymerization proceeds via an electrophilic attack on the monomer's double bond, leading to the formation of a propagating carbocationic species.[3] this compound is a suitable candidate for this method because the electron-donating methyl group helps to stabilize the tertiary carbocation formed upon initiation.[3] This mechanism results in a saturated polymer backbone consisting of enchained 1-methylcyclopentane units.
Expertise & Causality: This method is chosen when a saturated, aliphatic polymer is desired. The key challenge in cationic polymerization is controlling the highly reactive carbocationic chain end, which is prone to side reactions like chain transfer and termination. To mitigate these undesirable events and achieve a controlled polymerization, the reaction must be conducted at very low temperatures (e.g., -78°C). Rigorously anhydrous conditions are even more critical here than in ROMP, as trace amounts of water can act as a co-initiator or a terminating agent, leading to poor control over the polymerization process.[3][5]
Experimental Protocol: Cationic Polymerization of this compound
Materials:
-
This compound (purified, dried over CaH₂)
-
Lewis Acid Initiator (e.g., Aluminum Trichloride, AlCl₃, or Boron Trifluoride Etherate, BF₃·OEt₂)[5]
-
Anhydrous Dichloromethane (DCM)
-
Methanol (for quenching and precipitation)
-
Schlenk line and inert gas supply
-
Oven-dried glassware
Procedure:
-
Preparation: All reagents and solvents must be scrupulously dried. This compound and DCM are distilled from a suitable drying agent (e.g., CaH₂).
-
Reaction Setup: In a Schlenk flask under argon, the purified this compound is dissolved in anhydrous DCM. The solution is then cooled to -78°C using a dry ice/acetone bath.
-
Initiation: The Lewis acid initiator is dissolved in a small amount of anhydrous DCM in a separate flask and added dropwise to the cold, stirring monomer solution. The reaction is often accompanied by a color change.
-
Polymerization: The reaction is maintained at -78°C with vigorous stirring. The polymerization is typically very rapid.[3]
-
Termination: After the desired time, the reaction is quenched by adding a small amount of pre-chilled methanol.
-
Polymer Isolation: The quenched reaction mixture is allowed to warm to room temperature and then precipitated into a large volume of methanol.
-
Purification & Drying: The polymer is filtered, washed extensively with methanol, and dried under vacuum.
Ziegler-Natta / Metallocene Polymerization: Stereochemical Control
Ziegler-Natta (Z-N) catalysis represents a cornerstone of polyolefin production, proceeding through a coordination-insertion mechanism.[6][7][8] Modern homogeneous Z-N catalysts, particularly metallocenes (e.g., zirconocene-based systems), offer unprecedented control over polymer properties.[9][10][11] Like cationic polymerization, this method produces a saturated polymer backbone. However, the key advantage of using chiral ansa-metallocenes is the potential to control the stereochemistry of the polymer (tacticity), which profoundly influences its physical properties.
Expertise & Causality: Metallocene catalysis is the method of choice for producing saturated poly(this compound) with a well-defined microstructure and narrow molecular weight distribution.[11] The catalyst system consists of a metallocene precatalyst (e.g., a zirconocene dichloride) and a cocatalyst, typically methylaluminoxane (MAO).[11] The role of MAO is crucial: it alkylates the metallocene and abstracts a ligand to generate the catalytically active cationic metal center.[7] The specific ligand framework of the metallocene dictates the stereochemistry of monomer insertion, allowing for the synthesis of isotactic or syndiotactic polymers.
Experimental Protocol: Metallocene-Catalyzed Polymerization of this compound
Materials:
-
This compound (purified)
-
Metallocene precatalyst (e.g., rac-Et(Ind)₂ZrCl₂)
-
Methylaluminoxane (MAO) solution in toluene
-
Anhydrous Toluene
-
Acidified Methanol (1% HCl)
-
Schlenk line and inert gas supply
-
Parr reactor or high-pressure glass reactor
Procedure:
-
Preparation: The reactor is baked and purged thoroughly with inert gas. All solvents and the monomer must be purified to remove oxygen, water, and other polar impurities.
-
Catalyst Activation: In a Schlenk flask under argon, the desired amount of MAO solution in toluene is added. The metallocene precatalyst, dissolved in a small amount of toluene, is then added to the MAO solution. The mixture is stirred for a specified time (e.g., 15-30 minutes) to allow for the formation of the active catalyst.
-
Polymerization: The activated catalyst solution is transferred to the reactor, which has been charged with anhydrous toluene and the this compound monomer. The polymerization is typically carried out at a controlled temperature (e.g., 50-70°C).[3]
-
Reaction Monitoring: The progress of the polymerization can be monitored by the consumption of the monomer or the increase in solution viscosity.
-
Termination: The reaction is terminated by injecting a small amount of acidified methanol to destroy the active catalyst.
-
Polymer Isolation: The polymer is precipitated by pouring the reactor contents into a large volume of acidified methanol, followed by stirring.
-
Purification & Drying: The polymer is filtered, washed with methanol, and dried in a vacuum oven to constant weight.
Comparative Analysis
The choice of catalyst has a profound impact on the resulting polymer. The table below summarizes the key characteristics of poly(this compound) synthesized via each method.
| Feature | Ring-Opening Metathesis Polymerization (ROMP) | Cationic Polymerization | Ziegler-Natta / Metallocene Polymerization |
| Catalyst Example | Grubbs' 2nd Generation | AlCl₃ / BF₃·OEt₂ | rac-Et(Ind)₂ZrCl₂ / MAO |
| Polymer Backbone | Unsaturated (contains C=C bonds) | Saturated (aliphatic) | Saturated (aliphatic) |
| Mechanism | Chain-growth, Metathesis | Chain-growth, Cationic | Chain-growth, Coordination-Insertion |
| Molecular Weight Control | Excellent (controlled by monomer/catalyst ratio) | Fair to Poor | Very Good |
| Polydispersity (PDI) | Narrow (typically 1.05 - 1.3) | Broad (>2.0) | Narrow (typically <2.0) |
| Stereocontrol | Possible (cis/trans double bond geometry) | Generally not possible | Excellent (Isotactic/Syndiotactic possible) |
| Key Conditions | Inert atmosphere, anhydrous solvent | Rigorously anhydrous, low temp. (-78°C) | Rigorously anhydrous, cocatalyst required |
Note: The performance data are illustrative and can vary significantly based on specific experimental conditions, catalyst loading, and monomer purity.[3]
Decision-Making Workflow for Catalyst Selection
The following diagram illustrates a logical workflow for selecting the appropriate catalytic system based on the desired polymer properties.
Caption: Catalyst selection workflow for this compound polymerization.
Conclusion
The polymerization of this compound is a versatile process, yielding polymers with distinct structures and properties directly correlated to the chosen catalytic method. ROMP provides access to unsaturated polymers with excellent molecular weight control, ideal for applications requiring post-polymerization modification. Cationic polymerization offers a route to saturated polymers but often with less control over the molecular architecture. For the highest degree of control, particularly over stereochemistry, metallocene-based Ziegler-Natta catalysts are unparalleled, enabling the synthesis of highly regular, crystalline materials. As a senior scientist, the recommendation hinges on the end-use: for tunable elastomers or thermosets, ROMP is superior; for advanced thermoplastics with specific mechanical properties, metallocene catalysis is the clear choice.
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A Guide to Validating 1-Methylcyclopentene Reaction Mechanisms with Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Mechanistic Dichotomy of 1-Methylcyclopentene Reactions
This compound, a common structural motif in organic chemistry and natural products, presents a fascinating case study in reaction mechanisms. Its reactivity is dominated by the electron-rich carbon-carbon double bond, making it susceptible to electrophilic attack. However, the precise pathway of this attack and the subsequent molecular rearrangements can vary significantly depending on the reaction conditions. Understanding these mechanisms is not merely an academic exercise; it is crucial for controlling product formation, optimizing synthetic routes, and comprehending biosynthetic pathways.
Isotopic labeling, the practice of strategically replacing an atom in a molecule with one of its isotopes, is an indispensable technique for unraveling complex reaction mechanisms.[1] By tracing the fate of the isotopic label in the final product(s), we can gain unambiguous evidence for bond formations, bond breakages, and molecular rearrangements. This guide will focus on two primary reaction pathways for this compound—acid-catalyzed hydration and hydroboration-oxidation—and demonstrate how isotopic labeling, particularly with deuterium (²H or D), can be used to validate their proposed mechanisms.
Comparing Reaction Mechanisms: Acid-Catalyzed Hydration vs. Hydroboration-Oxidation
The reaction of this compound can lead to different alcohol products depending on the reagents used. Here, we compare the two most common hydration methods and how isotopic labeling can confirm their distinct pathways.
Mechanism 1: Acid-Catalyzed Hydration - A Stepwise, Carbocation-Mediated Pathway
In the presence of a strong acid catalyst and water, this compound undergoes hydration to produce an alcohol. The generally accepted mechanism for this reaction involves the formation of a carbocation intermediate.[1][2][3][4]
Proposed Mechanism:
-
Protonation of the Alkene: The π electrons of the double bond attack a proton (H⁺) from the acid catalyst. This proton adds to the less substituted carbon of the double bond, following Markovnikov's rule, to form the more stable tertiary carbocation.[1][2]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electron-deficient carbocation.
-
Deprotonation: A final deprotonation step, usually by another water molecule, yields the final alcohol product and regenerates the acid catalyst.
The predicted major product of this reaction is 1-methylcyclopentanol .[5]
Isotopic Labeling to Validate the Acid-Catalyzed Hydration Mechanism
To experimentally validate this mechanism, we can perform the reaction in the presence of deuterated water (D₂O) and a catalytic amount of a strong acid, such as deuterated sulfuric acid (D₂SO₄).
Expected Outcome:
If the reaction proceeds through the proposed mechanism, the deuterium from the D₂O will be incorporated into the final product in a specific manner. The initial protonation (or in this case, "deuteronation") step will add a deuterium atom to the less substituted carbon of the former double bond. The subsequent attack by D₂O and final deprotonation (by another D₂O molecule) will result in an -OD group on the tertiary carbon.
Table 1: Predicted Isotopic Distribution in the Acid-Catalyzed Hydration of this compound
| Reactants | Proposed Intermediate | Predicted Product | Isotopic Label Position |
| This compound, D₂O, D₂SO₄ | 1-methylcyclopentyl cation | 1-methylcyclopentanol-d₂ | Deuterium on the carbon of the former double bond that is not bonded to the hydroxyl group, and on the oxygen of the hydroxyl group. |
This specific placement of deuterium atoms provides strong evidence for the formation of a carbocation intermediate and the regioselectivity of the reaction.
Potential for Carbocation Rearrangements: A Hypothetical Alternative
While the formation of the tertiary carbocation is highly favored, it is theoretically possible for rearrangements to occur, especially if a more stable carbocation could be formed.[3][6][7][8] In the case of the 1-methylcyclopentyl cation, a hydride or methyl shift is unlikely as it would lead to a less stable secondary carbocation. However, in other, more complex systems, such rearrangements are common. Isotopic labeling is a key tool for detecting these shifts. For instance, if a hydride shift were to occur, the position of the deuterium label would be different from the predicted product in the straightforward mechanism.
Experimental Protocols
Protocol 1: Acid-Catalyzed Deuteration of this compound
Objective: To synthesize 1-methylcyclopentanol-d₂ to validate the carbocation-mediated mechanism.
Materials:
-
This compound
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Deuterated sulfuric acid (D₂SO₄, 99.5 atom % D)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
In a separate container, carefully prepare a solution of 5% (v/v) D₂SO₄ in D₂O.
-
Slowly add the acidic D₂O solution (1.5 eq of D₂O) to the stirred solution of this compound.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 1-methylcyclopentanol-d₂ by column chromatography or distillation.
-
Analyze the product by ¹H NMR, ²H NMR, and mass spectrometry to confirm the position and extent of deuterium incorporation.
Mechanism 2: Hydroboration-Oxidation - A Concerted, Anti-Markovnikov Addition
An alternative method for hydrating this compound is the hydroboration-oxidation reaction. This two-step process is known to yield the anti-Markovnikov product with syn-stereochemistry.[9][10]
Proposed Mechanism:
-
Hydroboration: Borane (BH₃) or a deuterated analog like B₂D₆ adds across the double bond in a concerted step. The boron atom adds to the less sterically hindered carbon, and the hydrogen (or deuterium) adds to the more substituted carbon. This addition occurs from the same face of the double bond (syn-addition).[9][10]
-
Oxidation: The resulting organoborane is then oxidized with hydrogen peroxide in the presence of a base. The boron atom is replaced by a hydroxyl group with retention of stereochemistry.
The predicted major product of this reaction is trans-2-methylcyclopentanol .[9]
Isotopic Labeling to Validate the Hydroboration-Oxidation Mechanism
Using deuterated borane (B₂D₆) followed by oxidation with standard hydrogen peroxide and sodium hydroxide provides a clear way to verify this mechanism.
Expected Outcome:
The deuterium from B₂D₆ will add to the more substituted carbon of the double bond, and the hydroxyl group will add to the less substituted carbon. Due to the syn-addition of the hydroboration step and the retention of stereochemistry in the oxidation step, the deuterium and the hydroxyl group will be on the same side of the cyclopentane ring, while the methyl group will be on the opposite side, leading to a specific stereoisomer.
Table 2: Predicted Isotopic Distribution in the Hydroboration-Oxidation of this compound
| Reactants | Proposed Intermediate | Predicted Product | Isotopic Label Position |
| This compound, B₂D₆, then H₂O₂, NaOH | Alkylborane | trans-2-methyl-1-deutero-cyclopentanol | Deuterium on the carbon bearing the methyl group, and the hydroxyl group on the adjacent carbon, in a trans configuration relative to the methyl group. |
This outcome is in stark contrast to the acid-catalyzed hydration and provides definitive evidence for a different reaction mechanism.[11][12]
Visualizing the Mechanistic Pathways
To further clarify the discussed mechanisms and the role of isotopic labeling, the following diagrams illustrate the reaction pathways.
Caption: Acid-catalyzed hydration of this compound.
Caption: Hydroboration-oxidation of this compound.
Conclusion
The comparison between the acid-catalyzed hydration and hydroboration-oxidation of this compound clearly demonstrates the power of isotopic labeling in validating reaction mechanisms. The distinct and predictable incorporation of deuterium in each pathway provides irrefutable evidence for the nature of the intermediates and the stereochemistry of the reactions. For researchers in organic synthesis and drug development, a thorough understanding and application of these validation techniques are essential for achieving desired outcomes and advancing the field.
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1-Methylcyclopentene: A Strategic Alternative to Common Cyclic Olefins in Advanced Synthesis
An In-Depth Technical Guide for Researchers
Introduction: Re-evaluating the Monomer Toolbox for Modern Synthesis
In the landscape of synthetic chemistry, cyclic olefins are indispensable building blocks, prized for their unique reactivity dictated by ring strain and substitution patterns. Monomers like norbornene and cyclooctene have become workhorses, particularly in Ring-Opening Metathesis Polymerization (ROMP), for creating advanced materials with tailored properties.[1][2][3] However, the focus on these conventional monomers often overshadows viable alternatives that can offer distinct advantages in reactivity, processability, and final product characteristics.
This guide provides an in-depth comparison of 1-methylcyclopentene against other commonly used cyclic olefins. We will move beyond a simple cataloging of properties to explore the causal relationships between its structure—a strained five-membered ring with a trisubstituted double bond—and its performance in key synthetic transformations.[4][5] This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit and leverage the unique potential of this compound.
Chapter 1: A Comparative Overview of Physicochemical Properties
The reactivity of a cyclic olefin is fundamentally linked to its intrinsic ring strain. This strain energy is released during ring-opening polymerizations, providing a powerful thermodynamic driving force for the reaction.[3] The table below compares this compound with several standard cyclic olefins, providing a foundation for understanding their differing behaviors in synthesis.
| Property | This compound | Cyclopentene | Norbornene | cis-Cyclooctene |
| Molecular Formula | C₆H₁₀[6] | C₅H₈ | C₇H₁₀ | C₈H₁₄ |
| Molecular Weight ( g/mol ) | 82.14[6] | 68.12 | 94.15 | 110.20 |
| Boiling Point (°C) | 72-77[4] | 44 | 96 | 145 |
| Density (g/mL at 25°C) | ~0.78[4] | ~0.77 | ~0.87 (solid) | ~0.85 |
| Ring Strain (kcal/mol) | ~6.5 | ~6.9 | ~20.5 | ~7.3 |
Note: Ring strain values are approximate and can vary slightly based on the calculation method.
The methyl group on this compound introduces steric hindrance and alters the electron density of the double bond compared to its unsubstituted counterpart, cyclopentene. While both five-membered rings have moderate strain, norbornene's bicyclic structure imparts significantly higher strain, making it exceptionally reactive in ROMP.[7][8]
Chapter 2: Performance in Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful chain-growth polymerization that converts cyclic olefins into unsaturated polymers.[7] The choice of monomer is critical, as it dictates polymerization kinetics, catalyst tolerance, and the properties of the resulting polymer.
Mechanism & Reactivity Comparison
The generally accepted mechanism for ROMP involves the coordination of the cyclic olefin to a metal-alkylidene catalyst, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate.[7] A subsequent cycloreversion opens the ring and regenerates the metal-alkylidene on the growing polymer chain.
// Invisible nodes for layout P1 [shape=point, width=0.01, height=0.01]; Propagating -> P1 [arrowhead=none]; P1 -> Monomer [label="Repeat Cycle\n(Chain Growth)", style=dashed, dir=back]; }
Caption: Generalized mechanism of Ring-Opening Metathesis Polymerization (ROMP).
Comparative Reactivity:
-
Norbornene: Due to its high ring strain, norbornene exhibits very high reactivity in ROMP, often leading to rapid and well-controlled polymerizations.[7][9]
-
This compound & Cyclopentene: These monomers are significantly more challenging to polymerize via ROMP due to their lower ring strain.[10] Polymerization often requires more active catalysts or harsher conditions to achieve high conversion. Studies comparing norbornene and cyclopentene copolymerization confirm that norbornene is substantially more reactive.[7][9]
-
cis-Cyclooctene: With moderate ring strain, cyclooctene derivatives are readily polymerized via ROMP.[11][12]
The methyl group in this compound can influence the rate of polymerization and the microstructure of the resulting polymer compared to unsubstituted cyclopentene. This substitution provides a route to functional polyolefins with regularly distributed side chains.[13]
Experimental Protocol: ROMP of this compound
This protocol is a representative example and should be adapted based on specific research goals and available catalyst systems. All procedures must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[14]
Materials:
-
This compound (freshly distilled and deoxygenated)
-
Grubbs' 1st or 2nd Generation Catalyst
-
Anhydrous, deoxygenated toluene
-
Ethyl vinyl ether (quenching agent)
-
Methanol (precipitation solvent)
Procedure:
-
Preparation: Rigorously dry all glassware in an oven at >120°C and cool under an inert atmosphere.
-
Reaction Setup: In a Schlenk flask, dissolve the desired amount of Grubbs' catalyst in anhydrous toluene to create a stock solution of known concentration.
-
Initiation: In a separate reaction flask, add the desired amount of anhydrous toluene followed by the freshly distilled this compound monomer. The monomer-to-catalyst ratio will determine the target molecular weight.
-
Polymerization: Vigorously stir the monomer solution and rapidly inject the required volume of the catalyst stock solution. The reaction may require heating to proceed at a reasonable rate, depending on the catalyst used. Monitor the reaction progress by observing the increase in viscosity of the solution.
-
Termination: After the desired time or monomer conversion is reached, terminate the polymerization by adding a few drops of ethyl vinyl ether. Stir for 20-30 minutes.
-
Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of stirred methanol.
-
Purification: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Chapter 3: Performance in Cycloaddition Reactions
This compound's trisubstituted double bond makes it an interesting substrate for cycloaddition reactions, such as the Diels-Alder reaction, where it acts as the dienophile.[4][15]
Reactivity Comparison
The methyl group on the double bond of this compound introduces both steric and electronic effects that differentiate it from less substituted olefins like cyclopentene.
-
Steric Hindrance: The methyl group can sterically hinder the approach of the diene, potentially slowing the reaction rate compared to cyclopentene under identical conditions.
-
Electronic Effects: The electron-donating nature of the methyl group increases the electron density of the double bond, which can affect its reactivity depending on the electronic nature of the diene partner.
Caption: A typical experimental workflow for a Diels-Alder cycloaddition reaction.
Experimental Protocol: Diels-Alder Reaction with this compound
This is a generalized protocol for the reaction of this compound with a suitable diene (e.g., anthracene).
Materials:
-
This compound
-
Anthracene
-
Xylenes (solvent)
-
Ethyl acetate (for rinsing)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine anthracene, a molar excess of this compound, and xylenes.
-
Reaction: Heat the mixture to reflux. The high temperature is often necessary to overcome the activation energy for the cycloaddition.
-
Work-up: After the reaction is complete (monitored by TLC or GC), allow the mixture to cool to room temperature. Further cooling in an ice bath may be used to complete the crystallization of the product.
-
Isolation: Collect the product crystals by vacuum filtration.
-
Purification: Rinse the collected crystals with a small amount of cold ethyl acetate to remove residual solvent and unreacted starting materials. Dry the product thoroughly.[15]
Chapter 4: Practical Considerations: A Head-to-Head Comparison
Beyond reactivity, the practical aspects of monomer selection—cost, availability, and safety—are critical for laboratory and industrial applications.
| Feature | This compound | Norbornene | cis-Cyclooctene |
| Typical Cost | Moderate to High[16][17][18] | Low to Moderate | Moderate |
| Commercial Availability | Readily available from major suppliers[16][17][19] | Widely available | Readily available |
| Primary Hazards | Highly flammable liquid and vapor; Aspiration hazard[6][20] | Flammable solid | Combustible liquid |
| Storage | Store in a well-ventilated, cool place away from ignition sources[20] | Store in a well-ventilated place | Store in a well-ventilated place |
Disclaimer: Costs are subject to change and vary by supplier and purity. Always consult the specific Safety Data Sheet (SDS) before handling any chemical.[20]
This compound is a highly flammable liquid with a low flash point of -19°C, requiring careful handling and storage in a flammables-approved area.[20] It is also classified as an aspiration toxicity hazard, meaning it can be fatal if swallowed and enters the airways.[6][20] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection if necessary, should always be used.[20]
Conclusion: Defining a Niche for this compound
While high-strain monomers like norbornene will continue to dominate applications requiring rapid, living polymerizations, this compound presents itself as a strategic alternative for specific synthetic challenges.
Key Advantages of this compound:
-
Functional Polymers: The methyl substituent provides a handle for creating polymers with regularly spaced side chains, influencing properties like crystallinity and thermal behavior.[13]
-
Unique Reactivity: Its trisubstituted double bond offers a different steric and electronic profile in cycloaddition reactions compared to unsubstituted or symmetrically substituted olefins.
-
Building Block Potential: It serves as a valuable precursor in organic synthesis for creating 1,2,3-trisubstituted benzocyclopentenes and other complex molecules.[18]
Considerations:
-
Lower Reactivity in ROMP: Its moderate ring strain necessitates more active catalysts or more forcing conditions for efficient polymerization compared to norbornene.[10]
-
Safety: Its high flammability and aspiration hazard require stringent safety protocols.[6][20]
Ultimately, this compound is not a direct replacement for all other cyclic olefins but rather a valuable addition to the synthetic chemist's toolbox. Its unique combination of moderate strain and substitution allows for the synthesis of novel polymers and complex organic molecules, justifying its consideration in research and development where precise structural control and unique material properties are the primary objectives.
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Zhang, G., et al. (2022). Tandem Olefin Metathesis Polymerization to Access Degradable and Recyclable Thermosets, Thermoplastics, and Elastomers. CCS Chemistry. [Link]
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Pitsikalis, M., et al. (2015). Statistical Ring Opening Metathesis Copolymerization of Norbornene and Cyclopentene by Grubbs' 1st-Generation Catalyst. Molecules. [Link]
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Fantasia, S. (2021). A Review on Olefin Metathesis Reactions as a Green Method for the Synthesis of Organic Compounds. SciSpace. [Link]
-
Princeton University. (n.d.). Ring-Opening Metathesis Polymerization. Polymer Research Laboratory. Retrieved from [Link]
-
Physics Wallah. (2023). The reaction of this compound with B₂H₆. YouTube. [Link]
-
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A Comparative Guide to the Catalytic Hydrogenation of 1-Methylcyclopentene: A Kinetic Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the hydrogenation of alkenes is a fundamental transformation, pivotal in the production of a vast array of chemical entities, from bulk commodities to intricate pharmaceutical intermediates. The choice of catalyst for this process is paramount, directly influencing reaction rates, selectivity, and overall efficiency. This guide provides a comprehensive comparison of the kinetic performance of common heterogeneous catalysts—Platinum (Pt), Palladium (Pd), Nickel (Ni), and Rhodium (Rh)—in the hydrogenation of 1-methylcyclopentene to its corresponding alkane, methylcyclopentane. By delving into the underlying reaction kinetics and mechanisms, this document aims to equip researchers with the insights necessary to make informed decisions in catalyst selection and process optimization.
The Significance of this compound Hydrogenation
This compound serves as a valuable model substrate in catalytic studies due to its simple, yet structurally relevant, cyclic alkene framework. The product, methylcyclopentane, is a stable cycloalkane with applications as a solvent and in the formulation of high-density fuels. Understanding the kinetics of its formation allows for the fine-tuning of reaction conditions to achieve desired outcomes, such as maximizing yield and minimizing reaction times, which are critical considerations in both laboratory-scale synthesis and industrial production.
Unveiling the Reaction Mechanism: The Horiuti-Polanyi Framework
The catalytic hydrogenation of alkenes on the surface of transition metals is widely accepted to proceed via the Horiuti-Polanyi mechanism.[1][2][3] This model provides a step-by-step description of the events occurring at the catalyst surface:
-
Adsorption of Reactants: Both hydrogen gas (H₂) and the alkene (this compound) adsorb onto the active sites of the metal catalyst surface. Hydrogen typically undergoes dissociative adsorption, breaking the H-H bond to form two adsorbed hydrogen atoms (M-H).[1][3]
-
Stepwise Hydrogen Addition: An adsorbed hydrogen atom is transferred to one of the carbon atoms of the double bond, forming a half-hydrogenated intermediate, a metal-bound alkyl species.[1]
-
Second Hydrogen Addition and Desorption: A second adsorbed hydrogen atom is then transferred to the other carbon atom of the original double bond, completing the hydrogenation. The resulting saturated product, methylcyclopentane, has a weaker affinity for the catalyst surface and subsequently desorbs, regenerating the active site for the next catalytic cycle.[1][3]
The stereochemistry of this addition is typically syn, meaning both hydrogen atoms add to the same face of the double bond.[4]
Comparative Kinetic Analysis of Catalysts
| Catalyst | Relative Activity Trend (General Alkene Hydrogenation) | Key Characteristics |
| Platinum (Pt) | Very High | Highly active for a wide range of alkenes. Can be used as PtO₂ (Adam's catalyst) or supported on carbon (Pt/C).[4] May require more forcing conditions for some substrates compared to palladium. |
| Palladium (Pd) | Very High | Widely used and highly effective, often as Pd on carbon (Pd/C).[4] Generally shows excellent activity under mild conditions. Prone to catalyst poisoning by sulfur-containing compounds. |
| Nickel (Ni) | High | A cost-effective alternative to precious metal catalysts, often used as Raney Nickel.[3] Requires higher temperatures and pressures compared to Pt and Pd. Can be pyrophoric. |
| Rhodium (Rh) | High | Effective for the hydrogenation of aromatic compounds and alkenes, often used on a carbon support (Rh/C).[3] Can exhibit different selectivity compared to other platinum-group metals. |
Note: The actual reaction rates and kinetic parameters are highly dependent on the specific catalyst preparation method (e.g., support material, metal dispersion), solvent, temperature, and hydrogen pressure.
Experimental Protocol for a Kinetic Study of this compound Hydrogenation
To rigorously compare the performance of different catalysts, a standardized experimental protocol is essential. The following outlines a detailed methodology for conducting a kinetic study of this compound hydrogenation in a batch reactor system.
I. Materials and Equipment
-
Reactant: this compound (high purity)
-
Solvent: An inert solvent such as ethanol, ethyl acetate, or hexane.[3]
-
Hydrogen Gas: High-purity grade.
-
Catalysts: 5% Pt/C, 5% Pd/C, Raney Ni, 5% Rh/C.
-
Reactor: A high-pressure batch reactor equipped with a magnetic stirrer, temperature controller, pressure gauge, and sampling port.
-
Analytical Instrument: Gas chromatograph (GC) with a flame ionization detector (FID) for quantitative analysis of the reaction mixture.
II. Experimental Procedure
-
Catalyst Preparation and Activation:
-
For supported catalysts (Pt/C, Pd/C, Rh/C), weigh a precise amount of the catalyst and place it in the reactor.
-
For Raney Nickel, carefully wash the catalyst with the chosen solvent to remove any residual storage solution.
-
If required by the specific catalyst, perform a pre-reduction step in the reactor under a flow of hydrogen at an elevated temperature to ensure the metal is in its active state.
-
-
Reaction Setup:
-
Introduce the solvent and a known amount of this compound into the reactor.
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure.
-
-
Kinetic Run:
-
Heat the reactor to the desired reaction temperature while stirring vigorously to ensure good mixing and mass transfer.
-
Once the desired temperature and pressure are stable, start the timer for the kinetic run.
-
At regular time intervals, withdraw small aliquots of the reaction mixture through the sampling port. It is crucial to ensure that the volume withdrawn is minimal to not significantly alter the reaction conditions.
-
-
Sample Analysis:
-
Immediately quench the reaction in the withdrawn sample by cooling and, if necessary, filtering out the catalyst.
-
Analyze the composition of the sample using gas chromatography to determine the concentrations of this compound and methylcyclopentane.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
From this data, determine the initial reaction rate.
-
By performing experiments at different initial concentrations of this compound and hydrogen pressures, the reaction orders with respect to each reactant can be determined.
-
By conducting the reaction at different temperatures, the activation energy can be calculated using the Arrhenius equation.
-
Visualizing the Experimental Workflow
Caption: Workflow for the kinetic study of this compound hydrogenation.
Mechanistic Insights from Kinetic Modeling
The experimental data obtained can be fitted to kinetic models, such as the Langmuir-Hinshelwood model, to further elucidate the reaction mechanism. This model considers the adsorption of reactants on the catalyst surface and the surface reaction as distinct steps, allowing for the derivation of a rate equation that can describe the observed reaction kinetics. The general form of the Langmuir-Hinshelwood rate equation involves terms for the concentrations of the reactants and adsorption equilibrium constants, providing a more mechanistic understanding than a simple power-law model.
Visualizing the Langmuir-Hinshelwood Mechanism
Caption: Simplified representation of the Langmuir-Hinshelwood mechanism for this compound hydrogenation.
Conclusion and Future Outlook
The choice of catalyst for the hydrogenation of this compound has a profound impact on the reaction kinetics. While a definitive ranking of Pt, Pd, Ni, and Rh requires direct comparative experimental data under identical conditions, general trends suggest that Pt and Pd are highly active noble metal catalysts, with Ni serving as a more economical, albeit less active, alternative. The detailed experimental protocol provided in this guide offers a robust framework for researchers to conduct their own comparative kinetic studies, enabling the selection of the optimal catalyst for their specific application.
Future research should focus on generating comprehensive and directly comparable kinetic data for the hydrogenation of this compound and other cyclic alkenes over a range of catalysts. Such studies will not only aid in catalyst selection but also contribute to a deeper fundamental understanding of heterogeneous catalysis, paving the way for the rational design of more efficient and selective catalytic systems.
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A Framework for Benchmarking the Performance of Novel 1-Methylcyclopentene-Derived Polymers for Drug Delivery Applications
Introduction
The quest for novel polymeric biomaterials is a cornerstone of advanced drug delivery. While biodegradable polyesters like Poly(lactic-co-glycolic acid) (PLGA) have long been the industry standard, their inherent degradation can sometimes be a limitation. Polyolefins, a class of polymers derived from simple hydrocarbon monomers, offer a compelling alternative due to their characteristic inertness, excellent stability, and biocompatibility.[1][2] 1-Methylcyclopentene (1-MCP), a five-membered cyclic alkene, is a versatile monomer whose strained ring structure makes it highly suitable for various polymerization techniques, enabling the synthesis of novel polyolefins with unique properties.[3][4]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for benchmarking the performance of this compound-derived polymers, herein referred to as poly(this compound) or P1MCP. Rather than presenting a simple data sheet, we will establish a rigorous, self-validating system for comparison against well-characterized alternatives like PLGA. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a clear, data-driven approach to evaluating the potential of P1MCP as a next-generation drug delivery vehicle.
Polymer Synthesis and Physicochemical Control
The performance of a polymer in a drug delivery context is intrinsically linked to its fundamental physicochemical properties, such as molecular weight (MW) and polydispersity index (PDI). For P1MCP, these properties can be precisely tuned through different synthesis routes.[3]
-
Ring-Opening Metathesis Polymerization (ROMP): This powerful technique utilizes the relief of ring strain in cyclic olefins like 1-MCP to drive polymerization. It is particularly valuable for producing polymers with controlled molecular weights and narrow PDIs, which is critical for reproducible drug delivery performance.[3]
-
Cationic Polymerization: Initiated by an electrophile, this method is well-suited for 1-MCP because the methyl group helps to stabilize the propagating carbocation. This can lead to polymers with different microstructures compared to ROMP.[3]
-
Ziegler-Natta Polymerization: These coordination catalysts are staples of the polyolefin industry and can be used to produce P1MCP with high stereoregularity, which in turn influences the polymer's mechanical properties and crystallinity.[3]
The choice of polymerization directly impacts the polymer's characteristics, which subsequently dictates its performance in drug delivery. This relationship underscores the importance of a well-controlled synthesis process.
A Comprehensive Benchmarking Workflow
To objectively evaluate P1MCP, a systematic workflow is essential. This workflow ensures that comparisons against established polymers like PLGA are conducted under identical conditions, providing a self-validating system for assessing performance. The core of this process involves nanoparticle formulation, characterization, and functional assessment.
Comparative Performance Data
The primary distinction between P1MCP and alternatives like PLGA lies in their core chemistry. P1MCP is a stable, non-degradable polyolefin, whereas PLGA is a biodegradable polyester. This fundamental difference dictates their performance across key metrics. The data presented below is illustrative, based on the known properties of these polymer classes, and serves as a template for expected experimental outcomes.
Table 1: Intrinsic Properties of P1MCP vs. Standard Drug Delivery Polymers
| Property | Poly(this compound) (P1MCP) | Poly(lactic-co-glycolic acid) (PLGA) |
| Polymer Class | Polyolefin | Aliphatic Polyester |
| Backbone | Carbon-Carbon | Ester Linkages |
| Hydrophobicity | High | Moderate (Tunable by LA:GA ratio) |
| Degradation Mechanism | Non-Degradable | Bulk hydrolysis of ester bonds[5] |
| Degradation Products | None | Lactic Acid, Glycolic Acid |
| Biocompatibility | Generally high due to inertness[2] | High, products are natural metabolites |
| Drug Release Control | Diffusion-based | Biphasic: Diffusion and Degradation[6] |
Table 2: Illustrative Quantitative Benchmarking Data
Disclaimer: The data in this table are representative values intended to guide experimental design. Actual results will vary based on specific experimental conditions, drug choice, and polymer characteristics (e.g., MW, PDI).
| Performance Metric | Poly(this compound) (P1MCP) | Poly(lactic-co-glycolic acid) (PLGA 50:50) | Experimental Protocol |
| Drug Loading Content (wt%) | 5-10% | 5-10% | Protocol 4.2 |
| Encapsulation Efficiency (%) | > 90% | > 90% | Protocol 4.2 |
| Particle Size (Z-average, nm) | 150 - 250 nm | 150 - 250 nm | DLS Analysis |
| Initial Burst Release (% in 24h) | < 15% | 20-30% | Protocol 4.3 |
| Release Mechanism | Diffusion-controlled (Zero-order) | Biphasic (Diffusion + Degradation) | Protocol 4.3 |
| Time to 80% Release | > 60 days | 21-28 days | Protocol 4.3 |
| Hemolysis (%) | < 2% | < 5% | Protocol 4.4 |
Detailed Experimental Protocols
Scientific integrity requires detailed, reproducible methodologies. The following protocols provide a self-validating framework for the experiments outlined above.
Nanoparticle Formulation: Oil-in-Water Emulsion Solvent Evaporation
This is a robust and widely used method for encapsulating hydrophobic drugs within polymeric nanoparticles.
-
Organic Phase Preparation: Dissolve 100 mg of polymer (P1MCP or PLGA) and 10 mg of the model hydrophobic drug (e.g., Paclitaxel) in 2 mL of a suitable organic solvent (e.g., Dichloromethane).
-
Aqueous Phase Preparation: Prepare a 1% w/v solution of a surfactant (e.g., Polyvinyl alcohol, PVA) in deionized water.
-
Emulsification: Add the organic phase to 10 mL of the aqueous phase under high-speed homogenization or probe sonication (e.g., 60% amplitude for 2 minutes) in an ice bath to form the primary oil-in-water (O/W) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a larger beaker and stir magnetically at room temperature for at least 4 hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g for 20 minutes) to pellet the nanoparticles.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice by resuspending in deionized water and repeating the centrifugation step. This removes excess surfactant and unencapsulated drug.
-
Final Product: Resuspend the final pellet in a suitable buffer or deionized water for characterization, or lyophilize for long-term storage.
Quantification of Drug Loading and Encapsulation Efficiency
This protocol determines the amount of drug successfully incorporated into the nanoparticles.
-
Sample Preparation: Accurately weigh 5 mg of lyophilized nanoparticles.
-
Polymer Dissolution: Dissolve the nanoparticles in a suitable organic solvent (e.g., 1 mL of Dichloromethane) to break them apart and release the encapsulated drug.
-
Drug Extraction: Evaporate the solvent completely under a stream of nitrogen. Reconstitute the drug residue in a known volume (e.g., 1 mL) of the mobile phase used for HPLC analysis.
-
Quantification: Analyze the sample using a validated High-Performance Liquid Chromatography (HPLC) method to determine the concentration of the drug.
-
Calculations:
-
Drug Loading Content (DLC %): (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (EE %): (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
In Vitro Drug Release Analysis
This assay measures the rate at which the drug is released from the nanoparticles over time.
-
Sample Preparation: Disperse a known amount of drug-loaded nanoparticles (e.g., equivalent to 1 mg of the drug) in 1 mL of release buffer (e.g., PBS, pH 7.4, with 0.1% Tween 80 to ensure sink conditions).
-
Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag (e.g., MWCO 10-14 kDa).
-
Release Study: Place the sealed dialysis bag into a larger container with 50 mL of the same release buffer. Maintain the setup at 37°C with constant, gentle agitation.
-
Sampling: At predetermined time points (e.g., 1, 4, 8, 24 hours, and daily thereafter), withdraw 1 mL of the external buffer and replace it with 1 mL of fresh buffer to maintain sink conditions.
-
Analysis: Quantify the drug concentration in the collected samples using HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time. Fit the release data to mathematical models (e.g., Korsmeyer-Peppas) to determine the release mechanism.[7]
Biocompatibility Assessment: In Vitro Hemolysis Assay
This is a standard method to assess the blood compatibility of a biomaterial by measuring red blood cell (RBC) lysis.[2]
-
RBC Preparation: Obtain fresh whole blood with an anticoagulant. Centrifuge to pellet the RBCs, discard the plasma, and wash the RBCs three times with sterile, cold PBS (pH 7.4). Resuspend to a 2% (v/v) concentration in PBS.
-
Sample Incubation: Add 0.2 mL of the nanoparticle suspension at various concentrations to 0.8 mL of the 2% RBC suspension.
-
Controls:
-
Negative Control (0% Lysis): 0.2 mL of PBS + 0.8 mL of RBC suspension.
-
Positive Control (100% Lysis): 0.2 mL of Triton X-100 (1%) + 0.8 mL of RBC suspension.
-
-
Incubation: Incubate all samples at 37°C for 2 hours with gentle shaking.
-
Centrifugation: Centrifuge all tubes at 1,000 x g for 5 minutes.
-
Measurement: Carefully collect the supernatant and measure the absorbance of hemoglobin at 540 nm using a spectrophotometer.
-
Calculation:
-
Hemolysis (%): [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100
-
Mechanistic Differences in Drug Release
The primary advantage of P1MCP for certain applications is its stability, leading to a predictable, diffusion-controlled drug release profile. In contrast, PLGA's degradation leads to a more complex, biphasic release pattern.
This difference is critical. For applications requiring long-term, steady-state drug levels, such as in certain implants or chronic therapies, the zero-order release profile of a stable polymer like P1MCP is highly desirable. For therapies requiring an initial bolus dose followed by sustained release, or where eventual clearance of the carrier is necessary, PLGA's biphasic and biodegradable nature is advantageous.[6]
Conclusion
This compound-derived polymers represent a promising, yet underexplored, class of materials for drug delivery. Their inherent chemical stability, high biocompatibility, and tunable synthesis offer a distinct alternative to traditional biodegradable polyesters. By employing the rigorous benchmarking framework detailed in this guide—encompassing controlled synthesis, standardized formulation, and validated analytical protocols—researchers can objectively assess the performance of P1MCP. The expected diffusion-controlled, long-term release profile makes P1MCP particularly compelling for applications where stability and predictability are paramount. This systematic approach will enable the drug development community to accurately determine the optimal applications for this novel polyolefin and unlock its full potential in creating the next generation of advanced drug therapies.
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Safety Operating Guide
Proper Disposal of 1-Methylcyclopentene: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. However, the lifecycle of these chemicals extends beyond their immediate use, with proper disposal being a critical, non-negotiable aspect of laboratory safety and environmental responsibility. This guide provides a detailed, in-depth protocol for the safe and compliant disposal of 1-Methylcyclopentene, a highly flammable and reactive cyclic alkene. By understanding the "why" behind each step, you can ensure a self-validating system of safety within your laboratory.
Immediate Safety & Hazard Profile of this compound
This compound (CAS No. 693-89-0) is a colorless liquid with a characteristic hydrocarbon odor.[1] Its chemical structure, featuring a strained five-membered ring and a double bond, contributes to its reactivity and utility in organic synthesis.[1] However, these same properties also dictate its significant hazard profile. It is classified as a highly flammable liquid and vapor, with a flash point of -19°C (-2.2°F).[1][2] This means that it can ignite at temperatures well below ambient conditions, posing a serious fire risk.[3]
Furthermore, this compound may be fatal if swallowed and enters the airways, categorizing it as an aspiration hazard.[4][5] Inhalation of high vapor concentrations can lead to symptoms such as headache, dizziness, nausea, and vomiting.[4] Therefore, handling and disposal require stringent adherence to safety protocols to mitigate these risks.
Table 1: Key Properties of this compound Relevant to Disposal
| Property | Value | Implication for Disposal |
| Molecular Formula | C₆H₁₀ | Indicates a hydrocarbon, prone to producing carbon monoxide and carbon dioxide upon incomplete combustion. |
| Molecular Weight | 82.14 g/mol | --- |
| Appearance | Colorless liquid | Visual identification of the substance. |
| Boiling Point | 72-77 °C | Volatility contributes to the formation of flammable vapor-air mixtures. |
| Flash Point | -19 °C (-2.2 °F) | Extreme flammability; requires strict control of ignition sources.[2][6] |
| Density | 0.78 g/mL at 25 °C | Less dense than water. |
| Solubility | Insoluble in water | Do not attempt to dilute with water for disposal; it will not mix and can spread the chemical.[1][7] |
| Hazard Class | 3 (Flammable Liquid) | Dictates specific storage, labeling, and transportation regulations for waste.[8] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound is not merely a suggestion but a regulatory requirement.[9] Adherence to local, state, and federal regulations is mandatory.[10] This protocol provides a framework for compliant disposal.
Waste Identification and Segregation
The first and most critical step is the correct identification and segregation of this compound waste.
-
Waste Classification: Classify all waste containing this compound as "Hazardous Waste, Flammable Liquid, UN 3295".[6]
-
Segregation: It is imperative to keep this compound waste separate from other waste streams, especially oxidizing agents, with which it is incompatible.[4] Mixing incompatible chemicals can lead to violent reactions, fire, or explosions.
Selection of Appropriate Waste Containers
The choice of waste container is crucial for preventing leaks, spills, and vapor release.
-
Approved Containers: Use only approved containers for flammable liquid waste, such as metal safety cans or Department of Transportation (DOT) approved drums.[3][9]
-
Container Integrity: Ensure containers are in good condition, free from rust or damage, and have a secure, tightly fitting lid.
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the name "this compound," and the associated hazard pictograms (flame symbol).[8]
Safe Collection and Storage of Waste
The accumulation of this compound waste in the laboratory must be managed to minimize risk.
-
Collection Point: Designate a specific, well-ventilated area for the collection of this compound waste, away from heat, sparks, open flames, and direct sunlight.[11] This area should be a designated "flammables area".[6]
-
Quantity Limits: Adhere to institutional and regulatory limits on the volume of hazardous waste that can be stored in a laboratory.[8]
-
Grounding and Bonding: When transferring waste into a metal collection drum, ensure that the container and receiving equipment are properly grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source.[4][12]
Disposal Pathway Determination
The final disposal of this compound should only be handled by a licensed hazardous waste management company. Attempting to dispose of this chemical through drains or as regular trash is illegal and environmentally harmful.
-
Professional Disposal Service: Engage a certified environmental services company that specializes in chemical waste disposal. They will have the necessary permits and expertise to transport and dispose of flammable liquids in accordance with all regulations.
-
Incineration: The preferred method of disposal for this compound is high-temperature incineration in a permitted hazardous waste incinerator. This process ensures the complete destruction of the chemical.
-
Documentation: Maintain a detailed record of all disposed this compound, including quantities and dates of pickup by the waste management company. This documentation is essential for regulatory compliance.
Emergency Procedures for this compound Spills
In the event of a spill, a swift and informed response is critical to ensuring personnel safety and minimizing environmental impact.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation to disperse flammable vapors.[13]
-
Eliminate Ignition Sources: Remove all sources of ignition, including open flames, sparks, and hot surfaces.[13] Use only non-sparking tools during cleanup.[4]
-
Containment: Prevent the spill from spreading or entering drains by using an inert absorbent material such as vermiculite, dry sand, or earth.[13] Do not use combustible materials like paper towels to absorb the spill.
-
Cleanup and Decontamination: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[13] Clean the spill area thoroughly with soap and water.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE during spill cleanup, including chemical-resistant gloves, safety goggles, and a flame-resistant lab coat.[4] For large spills, a respirator may be necessary.[2]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By internalizing and implementing these procedures, laboratory professionals can uphold the highest standards of safety and environmental stewardship, ensuring that the pursuit of scientific advancement does not come at the cost of a safe working environment or a healthy planet.
References
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Mastering the Safe Handling of 1-Methylcyclopentene: A Guide for Laboratory Professionals
For the innovative researcher pushing the boundaries of science, the safe and efficient handling of reactive chemical intermediates is paramount. 1-Methylcyclopentene, a highly flammable and volatile cyclic alkene, is a valuable building block in organic synthesis. However, its hazardous properties demand a meticulous and informed approach to laboratory operations. This guide provides essential, in-depth technical and procedural information to ensure the safe handling, storage, and disposal of this compound, empowering you to focus on your research with confidence.
Understanding the Inherent Risks: A Proactive Approach to Safety
This compound presents a trifecta of physical and health hazards that necessitate robust safety protocols. Proactive risk mitigation begins with a thorough understanding of these dangers.
Key Hazards Associated with this compound:
| Hazard Classification | Description | GHS Hazard Statement(s) |
| Flammability | Highly flammable liquid and vapor. Vapors are heavier than air and can travel to an ignition source. | H225: Highly flammable liquid and vapour.[1] |
| Aspiration Hazard | May be fatal if swallowed and enters airways. | H304: May be fatal if swallowed and enters airways.[1] |
| Skin Irritation | Causes skin irritation upon contact. | H315: Causes skin irritation. |
| Specific Target Organ Toxicity (Single Exposure) | May cause drowsiness or dizziness. | H336: May cause drowsiness or dizziness. |
This table summarizes the primary hazards. Always consult the Safety Data Sheet (SDS) for a comprehensive overview.
The high volatility and low flash point of this compound mean that flammable vapor concentrations can accumulate rapidly at room temperature. The primary directive in its handling is the stringent control of ignition sources and the prevention of vapor release.
Your First Line of Defense: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable when working with this compound. The selection of appropriate PPE is not merely a checklist item but a critical, science-based decision to protect against specific routes of exposure.
Eye and Face Protection: Shielding Against Splashes and Vapors
Direct contact with this compound liquid or vapor can cause significant eye irritation.
-
Mandatory: Chemical splash goggles that provide a complete seal around the eyes are the minimum requirement.
-
Recommended for High-Risk Operations: When transferring larger volumes or if there is a heightened risk of splashing, a face shield worn in conjunction with chemical splash goggles offers superior protection for the entire face.
Hand Protection: Selecting the Right Glove Material
Choosing the correct gloves is crucial to prevent skin contact, which can lead to irritation and potential absorption. Due to the lack of specific, publicly available chemical resistance data for this compound against common glove materials, a cautious and informed selection process is vital. General recommendations for flammable hydrocarbons and cyclic alkanes should be followed, with the understanding that these are proxies.
Guidance on Glove Material Selection for this compound:
| Glove Material | General Resistance to Flammable Hydrocarbons | Considerations |
| Nitrile | Good for incidental splash protection. | Not recommended for prolonged immersion. Nitrile gloves offer good resistance to oils, greases, and some solvents.[2] |
| Neoprene | Good resistance to a range of hydrocarbons. | Offers a balance of chemical resistance and flexibility.[2] |
| Butyl Rubber | Excellent resistance to many organic solvents. | May not perform as well with aliphatic and aromatic hydrocarbons.[3] |
| Viton™ (Fluoroelastomer) | Excellent resistance to aromatic and chlorinated solvents. | Often a robust choice for prolonged contact with hydrocarbons, though it can be more expensive. |
Crucial Note: The absence of direct permeation and degradation data for this compound necessitates that end-users must conduct their own site-specific evaluation of glove materials. This can be achieved by consulting with glove manufacturers for any internal data they may possess or by performing controlled exposure tests. For incidental contact, immediately remove and replace contaminated gloves. For potential immersion, select a glove with a proven high level of resistance to similar chemicals.
Protective Clothing: A Barrier Against Contamination
-
Laboratory Coat: A flame-resistant lab coat is essential to protect against splashes and as a primary barrier.
-
Chemical-Resistant Apron: For procedures with a higher risk of significant splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Footwear: Fully enclosed, chemical-resistant footwear is mandatory.
Respiratory Protection: Preventing Inhalation of Vapors
Work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Standard Operations: If work is performed exclusively within a properly functioning chemical fume hood, respiratory protection is typically not required.
-
Inadequate Ventilation or Spills: In situations where ventilation is insufficient or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Fit testing and proper training on respirator use are essential.
Operational Protocol: A Step-by-Step Guide to Safe Handling
A structured and disciplined workflow is critical to minimizing the risks associated with this compound. The following protocol outlines the key steps for its safe handling, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Preparation and Pre-Task Planning:
-
Review the Safety Data Sheet (SDS): Before any work commences, thoroughly review the SDS for this compound. Pay close attention to the sections on hazards, first-aid measures, and firefighting measures.
-
Assemble All Necessary Materials: Ensure all required equipment, reagents, and waste containers are present and in good condition within the chemical fume hood.
-
Verify Fume Hood Functionality: Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.
Dispensing and Transfer:
-
Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, ensure that all metal containers are properly grounded and bonded during transfer.[4]
-
Use Non-Sparking Tools: Employ tools made of non-sparking materials (e.g., beryllium copper, aluminum bronze) when opening or closing containers.
-
Controlled Dispensing: Dispense the required amount of this compound slowly and carefully to minimize splashing and vapor generation.
During the Reaction:
-
Inert Atmosphere: For reactions sensitive to air or moisture, or to further mitigate fire risk, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Be mindful of any potential for exothermic reactions. Have appropriate cooling baths on standby.
-
Continuous Ventilation: Maintain constant ventilation throughout the duration of the reaction.
Post-Reaction Work-up and Decontamination:
-
Controlled Quenching: If the reaction requires quenching, add the quenching agent slowly and in a controlled manner to manage any heat or gas evolution.
-
Decontamination of Equipment: Thoroughly decontaminate all glassware and equipment that has come into contact with this compound using an appropriate solvent, followed by washing.
-
Work Area Cleaning: Clean the work surface within the fume hood to remove any residual contamination.
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and correct response is critical.
-
Spills:
-
Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the immediate area and alert laboratory personnel and the institutional safety office. If safe to do so, and you are trained, contain the spill and prevent it from entering drains.
-
-
Fire:
-
In case of a small fire, use a dry chemical or carbon dioxide fire extinguisher. Do not use water, as it can spread the flammable liquid.
-
For larger fires, activate the fire alarm, evacuate the area, and call emergency services.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
Waste Disposal: Responsible Stewardship
Proper disposal of this compound and contaminated materials is a legal and ethical responsibility.
-
Segregation: Collect all this compound waste in a dedicated, properly labeled, and sealed container. Do not mix it with other waste streams.
-
Labeling: Clearly label the waste container as "Hazardous Waste," "Flammable Liquid," and "this compound."
-
Storage: Store the waste container in a designated satellite accumulation area, away from ignition sources, until it is collected by the institutional hazardous waste management team.
By adhering to these rigorous safety protocols, researchers can confidently and responsibly harness the synthetic potential of this compound while ensuring a safe laboratory environment for themselves and their colleagues.
References
-
University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety. Retrieved from [Link]
- Fisher Scientific. (2021, December 24). Safety Data Sheet: 1-Methyl-1-cyclopentene.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- OSHA. (n.d.). Glove Selection Chart.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Cyclopentane.
- Fisher Scientific. (n.d.). Safety Data Sheet: Methylcyclopentane.
- Airgas. (2015, February 13). Safety Data Sheet.
-
Colorado College. (n.d.). Flammable Liquid Safety. Retrieved from [Link]
-
Storemasta. (2023, March 22). Personal Protective Equipment (PPE) For Flammable Liquids. Retrieved from [Link]
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University of Illinois. (2024, June 12). Flammable Liquids. Division of Research Safety. Retrieved from [Link]
-
TutorChase. (n.d.). What are the health and safety considerations when working with alkenes? Retrieved from [Link]
-
CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
-
Duke University. (n.d.). Safety Manual. Duke Chemistry Department. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
